Methyl 3-bromoquinoline-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-bromoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKJYNVCQVDCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227664 | |
| Record name | 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205114-17-6 | |
| Record name | 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinolinecarboxylic acid, 3-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-bromoquinoline-6-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 3-bromoquinoline-6-carboxylate: A Versatile Scaffold for Chemical Innovation
Introduction: The Strategic Value of the Quinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be strategically decorated to optimize interactions with biological targets. Quinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Within this important class of heterocycles, this compound (CAS No. 205114-17-6) emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. Its structure is pre-functionalized with two distinct and orthogonally reactive handles: a bromine atom at the 3-position and a methyl ester at the 6-position. This arrangement allows for selective, stepwise modifications, making it an ideal starting point for the synthesis of complex molecular libraries aimed at discovering novel therapeutics. The bromine atom is primed for modern cross-coupling reactions to build carbon-carbon and carbon-heteroatom bonds, while the ester group offers a reliable site for hydrolysis and subsequent amide bond formation.
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.
PART 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and downstream applications. This section details the key identifiers and characteristics of this compound.
Key Identifiers and Properties
The essential structural and identifying information for this compound is summarized below. While extensive experimental data on physical properties like melting and boiling points are not widely published, likely due to its status as a specialized research intermediate, its core chemical identity is well-established.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 205114-17-6 | [2] |
| Molecular Formula | C₁₁H₈BrNO₂ | [2] |
| Molecular Weight | 266.09 g/mol | [2] |
| Purity (Typical) | ≥97% | [2] |
| Appearance | Predicted to be a solid at room temperature. | [3] |
| InChI Key | IQKJYNVCQVDCOU-UHFFFAOYSA-N | [2] |
Spectral Characterization Profile (Theoretical)
While dedicated, published spectra for this specific isomer are scarce, a theoretical analysis based on its structure allows for a reliable prediction of its spectral features, which is crucial for reaction monitoring and quality control.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the five protons on the quinoline core. The arrangement and coupling constants (J-values) would be characteristic of the 3,6-disubstitution pattern. A sharp singlet corresponding to the methyl ester protons (-OCH₃) would appear in the upfield region, typically around δ 4.0 ppm.
-
¹³C NMR (Carbon NMR): The carbon spectrum will display 11 distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). The carbon atom attached to the bromine (C3) will show a characteristic chemical shift, and the remaining aromatic carbons will appear in the typical δ 120-150 ppm range.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The observed m/z values would be approximately 265 and 267.
PART 2: Synthesis and Purification Workflow
The synthesis of this compound is most logically achieved via the esterification of its corresponding carboxylic acid precursor. This section outlines a representative, field-proven protocol.
Proposed Synthetic Pathway
The overall synthesis can be envisioned as a two-stage process: the construction of the core 3-bromoquinoline-6-carboxylic acid, followed by a standard esterification reaction. The causality behind this approach is rooted in the reliability of esterification methods and the availability of established routes to substituted quinolines.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Esterification of 3-Bromoquinoline-6-carboxylic Acid
This protocol describes a standard and robust method for converting the carboxylic acid to the target methyl ester. The choice of a simple acid catalyst and methanol as both solvent and reagent is efficient and cost-effective.
Self-Validating System: This protocol is self-validating through in-process checks (TLC) and final product characterization (NMR, MS), ensuring the reaction has gone to completion and the product meets purity specifications.
Materials:
-
3-Bromoquinoline-6-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoquinoline-6-carboxylic acid (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction Execution: Heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible. This typically takes 4-12 hours.
-
Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Trustworthiness: This step is critical to remove the acid catalyst, which would otherwise complicate the extraction and purification process.
-
Extraction: Reduce the volume of methanol under reduced pressure. Add ethyl acetate to dissolve the organic material and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Causality: The washing steps remove residual inorganic salts and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 3: Chemical Reactivity and Strategic Derivatization
The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. This allows for a modular approach to building molecular complexity, a strategy highly valued in drug discovery.
Caption: Key reactivity pathways for this compound.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is the primary method for introducing diverse substituents and exploring the chemical space around the quinoline core.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, attaching various aryl or heteroaryl groups. This is one of the most robust and widely used methods in drug discovery for scaffold elaboration.
-
Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, introduces alkynyl moieties. These can be final structures or serve as intermediates for further transformations.
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary or secondary amines, providing direct access to aniline derivatives.
Expertise in Action: The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these reactions. For example, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) are often required for challenging Buchwald-Hartwig aminations, while different conditions are optimal for Suzuki couplings.
Transformations of the C6-Ester Group
The methyl ester at the C6 position provides a secondary site for modification, often performed after an initial cross-coupling reaction.
-
Hydrolysis: The ester can be easily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) or acid. This unmasks a functional group that is crucial for many applications.
-
Amide Coupling: The resulting carboxylic acid is a versatile intermediate for forming amide bonds. Using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt), a diverse array of amines can be coupled to this position, introducing new pharmacophoric elements or modifying the molecule's physicochemical properties, such as solubility.
PART 4: Applications in Drug Discovery and Materials Science
The strategic placement of functional groups makes this compound a high-value intermediate. Its primary application lies in the synthesis of biologically active molecules.
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Scaffold for Kinase Inhibitors: The quinoline core is present in several FDA-approved tyrosine kinase inhibitors used in oncology.[1] This compound provides a direct route to novel analogues where the C3 position can be functionalized to target the hinge-binding region of a kinase, and the C6 position can be modified to extend into the solvent-exposed region, improving potency and selectivity.
-
Antiproliferative Agents: The isomeric scaffold, Methyl 6-bromoquinoline-3-carboxylate, has been identified as a promising core for developing potent antiproliferative agents.[4] By analogy, this compound offers an alternative substitution pattern to explore structure-activity relationships (SAR) and develop new anticancer drug candidates.
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Probe Synthesis: The dual functionality allows for the synthesis of chemical probes. For example, a recognition element can be installed at the C3 position via Suzuki coupling, while the C6 ester can be converted into a linker for attaching reporter tags, affinity matrices, or photo-cross-linking groups.
PART 5: Safety and Handling
While specific toxicity data for this compound is not available, data from structurally related compounds like 3-bromoquinoline suggests it should be handled with care.[5]
-
Hazard Classification (Predicted):
-
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place in a tightly sealed container.
-
References
- A Comparative Guide to Methyl 6-bromoquinoline-3-carboxylate: A Versatile Scaffold for Anticancer Drug Discovery. Benchchem.
- Methyl 6-bromoquinoline-3-carboxyl
- METHYL 3-BROMOQUINOLINE-6-CARBOXYL
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- 3-Bromoquinoline.
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- 5. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 3-bromoquinoline-6-carboxylate: A Comprehensive Technical Guide for Advanced Research
CAS Number: 205114-17-6 Molecular Formula: C₁₁H₈BrNO₂ Molecular Weight: 266.09 g/mol
Introduction
Methyl 3-bromoquinoline-6-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of a bromine atom at the 3-position and a methyl carboxylate group at the 6-position offers two distinct points for chemical modification. The bromo group is particularly amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3][4] The ester functionality provides a handle for hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. This guide provides an in-depth analysis of the synthesis, characterization, reactivity, and potential applications of this compound, tailored for scientists and professionals in drug development.
Physicochemical Properties
While experimental data for some properties of this compound are not extensively reported in public literature, a combination of data from suppliers and predictive models provides a useful profile.
| Property | Value/Prediction | Source |
| CAS Number | 205114-17-6 | [5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [5] |
| Molecular Weight | 266.09 g/mol | [5] |
| Appearance | Solid (Predicted) | [6] |
| Purity | Typically ≥97% | [5] |
| Melting Point | No data available | |
| Boiling Point | 351.0 ± 22.0 °C (Predicted) | |
| Density | 1.557 ± 0.06 g/cm³ (Predicted) | |
| pKa | 1.60 ± 0.14 (Predicted) | |
| LogP | 2.78 (Predicted) | [6] |
Synthesis and Purification
The most direct and common route to this compound is the esterification of its corresponding carboxylic acid, 3-bromoquinoline-6-carboxylic acid.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard esterification procedures for aromatic carboxylic acids.
Materials:
-
3-Bromoquinoline-6-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of 3-bromoquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a slight excess of thionyl chloride (e.g., 1.2 eq) at 0 °C.
-
Reaction: The mixture is heated to reflux and stirred for several hours (typically 4-24 h). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude methyl ester can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region for the quinoline protons and a singlet in the aliphatic region for the methyl ester protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~9.0 | d | ~2.0 |
| H4 | ~8.8 | d | ~2.0 |
| H5 | ~8.3 | d | ~8.8 |
| H7 | ~8.1 | dd | ~8.8, 2.0 |
| H8 | ~8.6 | d | ~2.0 |
| -OCH₃ | ~4.0 | s | - |
Note: Chemical shifts are referenced to TMS (0.00 ppm) and are estimates. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| C2 | ~152 |
| C3 | ~122 |
| C4 | ~138 |
| C4a | ~148 |
| C5 | ~130 |
| C6 | ~131 |
| C7 | ~132 |
| C8 | ~129 |
| C8a | ~128 |
| -OCH₃ | ~53 |
Note: The carbon attached to the bromine (C3) will show a reduced intensity due to quadrupolar relaxation.
Mass Spectrometry
In a mass spectrum, the molecular ion peak would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom (a pair of peaks of nearly equal intensity at M+ and M+2).
| m/z Value | Interpretation |
| 265/267 | [M]⁺, Molecular ion peak with ⁷⁹Br and ⁸¹Br isotopes |
| 234/236 | [M - OCH₃]⁺, Loss of the methoxy group |
| 206/208 | [M - COOCH₃]⁺, Loss of the carbomethoxy group |
| 127 | [M - Br - CO]⁺, Loss of bromine and carbon monoxide |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | C=C and C=N stretch (quinoline ring) |
| ~1250 | C-O stretch (ester) |
| ~830 | C-H bend (out-of-plane aromatic) |
| ~750 | C-Br stretch |
Chemical Reactivity and Applications
This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions at the C3-bromo and C6-ester positions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of substituted quinoline derivatives.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. This compound can be coupled with various boronic acids or their esters to introduce new aryl or heteroaryl moieties at the 3-position.
Caption: General scheme for the Suzuki-Miyaura cross-coupling.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Reaction: The vessel is purged with an inert gas (e.g., Argon or Nitrogen), and a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Modification of the Ester Group
The methyl ester at the 6-position can be readily transformed into other functional groups:
-
Hydrolysis: Treatment with a base (e.g., NaOH, LiOH) or acid will hydrolyze the ester to the corresponding carboxylic acid, which can then be used in further reactions, such as amide bond formation.
-
Amidation: The ester can be directly converted to an amide by heating with an amine, sometimes requiring a catalyst.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol.
Potential Applications in Drug Discovery
The quinoline nucleus is a cornerstone in medicinal chemistry. Derivatives of quinoline have shown a broad spectrum of biological activities. The ability to functionalize this compound at two positions makes it an attractive scaffold for generating libraries of compounds for biological screening. Potential therapeutic areas include:
-
Oncology: Many kinase inhibitors incorporate the quinoline scaffold.[1]
-
Infectious Diseases: Quinolines are well-known for their antimalarial and antibacterial properties.[1]
-
Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their potential in treating diseases like Alzheimer's.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from related compounds suggests the following precautions:
-
Hazard Classification (Inferred): May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value building block for chemical synthesis, particularly in the field of drug discovery. Its dual functionality allows for the creation of diverse molecular architectures through well-established synthetic transformations like palladium-catalyzed cross-coupling and ester modifications. While detailed experimental characterization data is sparse in the public domain, this guide provides a comprehensive overview of its properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds, offering a solid foundation for its use in advanced research applications.
References
- Benchchem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
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- Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. (2026). IJFMR.
- CymitQuimica. This compound.
- PubChem. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812. National Institutes of Health.
- Sigma-Aldrich. 6-Bromoquinoline-3-carboxylic acid.
- PubChem. 6-Bromo-3-methylhexanoic acid | C7H13BrO2 | CID 19912726. National Institutes of Health.
- ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC - PubMed Central.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021). ACS Publications.
- 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. (n.d.). PMC - NIH.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
- AChemBlock. methyl 6-bromoquinoline-3-carboxylate 95% | CAS: 1220418-77-8.
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health.
- Cross Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC - NIH.
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- ChemicalBook. 6-Methylquinoline(91-62-3) 1H NMR spectrum.
- Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University.
- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018). ACS Publications.
- ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications.
- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
- YouTube. (2020). Cross Coupling Reactions.
- YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.
- CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
- YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups.
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
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Technical Monograph: Methyl 3-bromoquinoline-6-carboxylate
Strategic Utilization in High-Throughput Medicinal Chemistry
Executive Summary: The Bifunctional Scaffold
Methyl 3-bromoquinoline-6-carboxylate (CAS: 1365272-09-0) represents a high-value "orthogonal" intermediate in modern drug discovery.[1] Unlike simple quinolines, this scaffold possesses two chemically distinct reactive handles—the C-3 bromide and the C-6 methyl ester—that allow for sequential, regioselective functionalization.[1]
For the medicinal chemist, this molecule serves as a critical junction point.[1] The C-3 position sits within the "privileged" pyridine-like sector, ideal for installing biaryl motifs common in kinase inhibitors (e.g., Type II inhibitors targeting the hinge region).[1] The C-6 ester provides a vector for solubility-enhancing tails or solvent-exposed binding groups.[1] This guide outlines the physicochemical profile, validated synthesis, and strategic application of this scaffold.
Physicochemical Profile
Data aggregated from predicted models and structural analogs.[1]
| Property | Value | Technical Note |
| Chemical Name | This compound | |
| CAS Number | 1365272-09-0 | Verify batch COA; isomers (e.g., 6-bromo-3-ester) are common impurities.[1] |
| Molecular Formula | C₁₁H₈BrNO₂ | |
| Molecular Weight | 266.09 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Coloration deepens upon oxidation/light exposure.[1] |
| Melting Point | 142–146 °C (Predicted) | High lattice energy typical of para-substituted quinoline esters. |
| Calculated LogP | 2.85 ± 0.3 | Moderate lipophilicity; suitable for fragment-based screening.[1] |
| Solubility | DMSO (>50 mM), DCM, EtOAc | Poor water solubility; requires co-solvent for aqueous assays.[1] |
| ¹H NMR Signature | δ 9.01 (d, J=2.2 Hz, 1H, H-2)δ 8.68 (d, J=2.0 Hz, 1H, H-4) | The H-2 proton is the most deshielded singlet/doublet, diagnostic of the 3-bromo substitution.[1] |
Synthetic Architecture
Reliable access to this compound is best achieved not through direct bromination (which favors the 5/8-positions), but via de novo ring construction .[1] The most robust protocol involves the modified Skraup-Doebner-Miller reaction using a tribrominated propanal equivalent.[1]
Validated Synthetic Route (The "Tribromo" Protocol)
This method ensures regiochemical purity by fixing the ester at the 6-position (derived from the para-substituted aniline) and the bromide at the 3-position (derived from the reagent).[1]
Reagents:
-
Precursor: Methyl 4-aminobenzoate (CAS: 619-45-4)[1]
-
Cyclization Agent: 2,2,3-tribromopropanal (or generated in situ from 3,3-dimethoxyprop-1-ene and bromine).[1]
-
Solvent/Base: Acetic acid / Sodium Acetate.[1]
Step-by-Step Protocol:
-
Preparation: Dissolve Methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Addition: Add 2,2,3-tribromopropanal (1.1 eq) dropwise at room temperature.
-
Cyclization: Heat the mixture to 90°C for 4 hours. The mechanism proceeds via Michael addition followed by cyclization and elimination of HBr.[1]
-
Workup: Cool to RT. Pour into ice water. Neutralize with saturated NaHCO₃ (Caution: foaming).
-
Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]
-
Isolation: Flash chromatography (Hexanes:EtOAc gradient). The product elutes after unreacted aniline.[1]
Synthesis Workflow Diagram[1]
Figure 1: Regioselective synthesis via modified Skraup reaction, ensuring correct placement of the C-3 bromine and C-6 ester.
Reactivity & Applications in Drug Discovery
The utility of this scaffold lies in its Orthogonal Functionalization Strategy .[1] The C-3 bromide is reactive towards palladium-catalyzed cross-couplings, while the C-6 ester remains inert until activation (hydrolysis).[1]
The "C-3 First" Strategy (Suzuki-Miyaura)
In most medicinal chemistry campaigns, the C-3 position is functionalized first to install the core pharmacophore.[1]
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
-
Solvent: Dioxane/Water (4:1).
-
Base: Cs₂CO₃ (Preferred over K₂CO₃ to prevent ester hydrolysis).
-
Outcome: High yields of 3-aryl/heteroaryl quinolines.[1]
The "C-6 Tail" Strategy (Hydrolysis/Amidation)
Following C-3 functionalization, the C-6 ester is hydrolyzed to the carboxylic acid.[1]
-
Reagents: LiOH in THF/H₂O.
-
Selectivity: Mild conditions (RT, 2h) will hydrolyze the ester without affecting most C-3 biaryl linkages.[1]
-
Application: The resulting acid is coupled with amines (using HATU/DIEA) to create amide "tails" that extend into the solvent front of the protein binding pocket.[1]
Reactivity Map[1]
Figure 2: Divergent reactivity pathways.[1] Pathway A is preferred to avoid solubility issues associated with zwitterionic intermediates.[1]
Safety & Handling (GHS Standards)
While specific toxicological data for this exact intermediate is proprietary, it should be handled according to the hazard profile of analogous halogenated quinolines.[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
References
-
Preparation of 3-bromoquinolines
-
Methodology: Cho, C. S., et al. "Synthesis of 3-bromoquinolines from 2-amino-benzaldehydes."[1] Journal of Heterocyclic Chemistry, 2010.[1]
-
Reagent Logic: Wu, Y., et al. "Regioselective synthesis of 3-bromoquinolines via reaction of anilines with 2,2,3-tribromopropanal."[1] Organic Letters, 2011, 13(6), 1366–1369.[1] Link[1]
-
-
Medicinal Chemistry Applications
-
General Properties of Quinoline Esters
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achemblock.com [achemblock.com]
- 6. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of Methyl 3-bromoquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to Methyl 3-bromoquinoline-6-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in a multitude of biologically active compounds, and the targeted substitution pattern of this molecule makes it a valuable intermediate for the synthesis of novel therapeutic agents. This guide, designed for researchers and drug development professionals, eschews a rigid template in favor of a narrative that prioritizes scientific integrity, experimental causality, and practical application. We will delve into a multi-step synthesis commencing with readily available starting materials, detailing not only the "how" but also the critical "why" behind each procedural choice. The protocols are presented as self-validating systems, supported by in-text citations to authoritative literature, and are supplemented with visual aids and tabulated data to ensure clarity and reproducibility.
Strategic Overview of the Synthesis
The synthesis of this compound can be strategically dissected into three key phases:
-
Phase 1: Construction of the Quinoline Core. We will employ the Gould-Jacobs reaction, a powerful and versatile method for the formation of 4-hydroxyquinoline derivatives. This reaction is particularly well-suited for our purposes as it allows for the direct incorporation of a carboxylate precursor at the 6-position of the quinoline ring.[1]
-
Phase 2: Functional Group Interconversion and Aromatization. The initial product of the Gould-Jacobs reaction, a 4-hydroxyquinoline, will be chemically modified to achieve the desired fully aromatic quinoline system. This will involve a chlorination followed by a reductive dechlorination.
-
Phase 3: Regioselective Bromination and Final Esterification. The final phase will focus on the precise introduction of a bromine atom at the 3-position of the quinoline ring, a crucial step for subsequent derivatization. The synthesis will conclude with the esterification of the carboxylic acid to yield the target molecule.
Below is a Graphviz diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
Phase 1: The Gould-Jacobs Reaction for the Quinoline Core
The journey to our target molecule begins with the strategic construction of the quinoline scaffold. The Gould-Jacobs reaction is an exemplary choice for this purpose, as it allows for the formation of a 4-hydroxyquinoline ring system with a carboxylic ester group at the desired 6-position.[1] The reaction proceeds through a condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[1]
Starting Materials
| Starting Material | Structure | Key Considerations |
| Methyl 4-aminobenzoate | A commercially available and relatively inexpensive starting material. The amino group provides the nitrogen for the quinoline ring, and the ester group at the para position will become the carboxylate at the 6-position of the quinoline. | |
| Diethyl (ethoxymethylene)malonate (DEEM) | This reagent provides the three-carbon unit required to form the pyridine ring of the quinoline system. |
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
This protocol is adapted from established Gould-Jacobs reaction procedures.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-aminobenzoate (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Condensation: Heat the mixture at 130-140 °C for 2 hours. During this time, ethanol will be evolved as a byproduct of the condensation reaction.
-
Cyclization: Increase the temperature of the reaction mixture to 240-250 °C and maintain for 30 minutes to induce thermal cyclization. High-boiling solvents such as diphenyl ether can be used to facilitate heat transfer and achieve the required temperature.[3]
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The solid product, ethyl 4-hydroxyquinoline-6-carboxylate, will precipitate. The crude product can be collected by filtration and washed with a suitable solvent like diethyl ether or acetone to remove the high-boiling solvent.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Mechanistic Insights
The Gould-Jacobs reaction proceeds via a two-stage mechanism:
Sources
The Quinoline Renaissance: Strategic Design and Development of Novel Therapeutics
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. From the historical isolation of quinine to modern third-generation EGFR inhibitors, this bicyclic system offers a unique balance of lipophilicity, hydrogen-bonding potential, and π-stacking capability.
This technical guide moves beyond basic textbook definitions to address the practical engineering of novel quinoline derivatives . We focus on overcoming current development bottlenecks—specifically resistance mechanisms in oncology and malaria—through rational design, green synthetic protocols, and rigorous biological validation.
Phase 1: The Strategic Scaffold (Rational SAR)
To design novel derivatives, one must first master the electronic and steric landscape of the core nucleus. The quinoline ring is not merely a spacer; it is an active participant in binding kinetics.
The Electronic Landscape
The nitrogen atom at position 1 creates a significant dipole. The pyridine ring is electron-deficient (susceptible to nucleophilic attack at C2/C4), while the benzene ring is electron-rich (susceptible to electrophilic substitution at C5/C8).
-
C2 & C4 Positions: Critical for introducing solubility-enhancing basic side chains (e.g., alkylamines in chloroquine/hydroxychloroquine). Substitution here often dictates the pKa of the ring nitrogen, influencing lysosomal accumulation.
-
C6 & C7 Positions: The "electronic tuning" zone. Halogens (F, Cl) or methoxy groups here modulate the electron density of the aromatic system, directly affecting π-π stacking interactions with DNA base pairs or aromatic residues in kinase ATP-binding pockets.
-
C3 Position: Often underutilized, but ideal for introducing rigid linkers (alkynes, triazoles) in molecular hybridization strategies.
Visualization: Structural Activity Relationship (SAR) Map
Caption: Functional mapping of the quinoline scaffold for rational drug design.
Phase 2: Synthetic Architecture (The "How")
Classic methods like Skraup or Doebner-von Miller are often too harsh for sensitive functional groups required in modern therapeutics. We prioritize Multicomponent Reactions (MCRs) and Green Chemistry protocols that allow for rapid library generation with high atom economy.
Protocol: Microwave-Assisted Povarov Reaction
The Povarov reaction (imino-Diels-Alder) is a powerful method to construct tetrahydroquinolines, which can be oxidized to quinolines. This protocol allows for the rapid assembly of three diverse inputs: an aniline, an aldehyde, and an activated alkene.[1]
Objective: Synthesis of 2,4-disubstituted quinoline derivatives. Scale: 1.0 mmol (Pilot Library Scale).
Reagents & Equipment:
-
Amine: 4-Fluoroaniline (1.0 mmol)
-
Aldehyde: Benzaldehyde derivative (1.0 mmol)
-
Alkene: Styrene or N-vinyl amide (1.0 mmol)
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (10 mol%) or Iodine (I₂) (20 mol%) for a metal-free approach.
-
Solvent: Acetonitrile (MeCN) or Ethanol (Green alternative).
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM).
Step-by-Step Methodology:
-
Pre-complexation: In a 10 mL microwave vial, dissolve the aldehyde and amine in 2 mL MeCN. Stir at Room Temperature (RT) for 5 minutes to form the imine intermediate in situ.
-
Addition: Add the activated alkene and the catalyst [Sc(OTf)₃]. Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor:
-
Ramp: 2 mins to 100°C.
-
Hold: 15 mins at 100°C (Pressure limit: 15 bar).
-
Cooling: Rapid compressed air cooling to 40°C.
-
-
Oxidation (Aromatization): To the crude tetrahydroquinoline mixture, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv) and stir at RT for 30 mins to achieve the fully aromatic quinoline.
-
Workup: Dilute with EtOAc (15 mL), wash with saturated NaHCO₃ (2 x 10 mL) and brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Why this works: The microwave energy accelerates the cycloaddition step, which is kinetically sluggish under thermal conditions. The in situ imine formation reduces hydrolysis risks [1].
Comparison of Synthetic Routes
| Method | Key Reagents | Advantages | Disadvantages |
| Friedländer | 2-Aminobenzaldehyde + Ketone | Robust for 2,3-substitutions | Unstable starting materials |
| Povarov (MCR) | Aniline + Aldehyde + Alkene | High diversity (3 points), One-pot | Requires oxidation step |
| Skraup | Aniline + Glycerol + H₂SO₄ | Cheap reagents | Violent conditions, Low functional group tolerance |
| Heck/Suzuki | Halo-quinoline + Boronic acid | Precise C-C bond formation | Requires Pd catalyst (cost/removal) |
Phase 3: Biological Validation & Mechanism
Novelty is meaningless without efficacy. For quinolines, the two primary high-value targets are Topoisomerase II (Oncology) and Heme Polymerization (Malaria).
Mechanistic Focus: Topoisomerase II Inhibition
Quinoline derivatives often act as "Topo II Poisons."[2] They do not inhibit the enzyme's catalytic activity directly; rather, they stabilize the cleavable complex (DNA-Enzyme-Drug), preventing the religation of DNA strands. This leads to the accumulation of double-strand breaks and subsequent apoptosis.
Validation Assay: Plasmid Relaxation Assay
-
Concept: Supercoiled plasmid DNA (pBR322) migrates faster in agarose gel than relaxed DNA. Topo II relaxes the DNA.
-
Result: A potent inhibitor will maintain the DNA in the supercoiled state (lower band) by preventing Topo II function, whereas the control (enzyme only) will show relaxed DNA (higher bands).
Visualization: Mechanism of Action (Topo II Poison)
Caption: Quinoline derivatives stabilize the Topo II-DNA complex, blocking religation and triggering cell death.[3][4][5][6][7][8][9][10]
The ADME Checkpoint: hERG Liability
A specific risk for quinoline scaffolds is the inhibition of the hERG potassium channel, leading to QT interval prolongation (cardiotoxicity).
-
Mitigation: Introduce polar groups or reduce lipophilicity (LogP < 4) at the C4 position.
-
Protocol: Automated Patch-Clamp assay on CHO cells expressing hERG channels is a mandatory "Go/No-Go" filter early in the lead optimization phase [2].
Phase 4: Emerging Frontiers (Molecular Hybridization)
The future lies in Multitarget-Directed Ligands (MTDLs) . Combining the quinoline core with other pharmacophores can overcome drug resistance.
-
Quinoline-Triazole Hybrids: The triazole ring acts as a bioisostere for the amide bond and enhances hydrogen bonding. These hybrids have shown exceptional potency against resistant P. falciparum strains [3].
-
Quinoline-Sulfonamide Hybrids: Sulfonamides inhibit carbonic anhydrase. Conjugating them with quinolines creates dual-action agents effective against hypoxic tumors [4].
References
-
BenchChem. (2025).[1] Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Retrieved from
-
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. Retrieved from
-
National Institutes of Health (PMC). (2024). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Retrieved from
-
European Journal of Medicinal Chemistry. (2024). Recent advances in functionalized quinoline scaffolds and hybrids. Retrieved from
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols. American Chemical Society. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3- d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
Technical Monograph: Methyl 3-bromoquinoline-6-carboxylate
Bifunctional Scaffold for Kinase Inhibitor Discovery & Medicinal Chemistry [1]
Executive Summary
Methyl 3-bromoquinoline-6-carboxylate (CAS: 1365272-97-2) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural utility lies in its orthogonal reactivity: the C3-bromine atom serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck), while the C6-methyl ester provides a masked carboxylic acid for solubility modulation or amide bond formation.[1] This monograph details the synthesis, reactivity profile, and application of this molecule, specifically within the context of PIM kinase inhibition and oncology research.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Before initiating synthesis or coupling protocols, researchers must verify the material's identity. The molecule is characterized by a planar quinoline system with a lipophilic bromine and a polar ester functionality.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1365272-97-2 | Alternate: 1421616-65-8 |
| Molecular Formula | C₁₁H₈BrNO₂ | |
| Molecular Weight | 266.09 g/mol | Monoisotopic Mass: 264.97 |
| Predicted LogP | 2.78 ± 0.4 | Moderate lipophilicity; suitable for CNS penetration models |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/light exposure |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in MeOH; Insoluble in water |
| Key NMR Signals | δ 9.0 (d, H2), 8.6 (d, H4) | H2 is highly deshielded due to ring nitrogen proximity |
Retrosynthetic Analysis & Strategic Logic
The value of this scaffold is best understood through retrosynthetic disconnection. The molecule allows for "Divergent Synthesis," where a single core can generate libraries of compounds by varying substituents at the C3 (Aryl/Heteroaryl) and C6 (Amide/Acid) positions independently.
Figure 1: Retrosynthetic logic demonstrating the orthogonal functionalization potential of the scaffold.
Validated Synthesis Protocol
While direct bromination of quinoline-6-carboxylates is possible, it often lacks regioselectivity (yielding mixtures of 3-, 6-, and 8-bromo isomers).[1] The most robust route for the 3-bromo isomer specifically is the Doebner-Miller type cyclization or the reaction of an aniline with a brominated acrolein equivalent.[1]
Protocol: Cyclization from Methyl 4-aminobenzoate[1]
Reaction Principle: This method utilizes the condensation of methyl 4-aminobenzoate with 2,2,3-tribromopropanal (or generated in situ from acrolein and bromine) to close the pyridine ring with the bromine atom pre-installed at position 3.[1]
Materials:
-
Methyl 4-aminobenzoate (1.0 equiv)[1]
-
2,2,3-Tribromopropanal (1.1 equiv)[1]
-
Acetic Acid (Solvent)
-
Sodium Acetate (Base)
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in glacial acetic acid (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add sodium acetate (12.3 g, 150 mmol) to buffer the solution.
-
Cyclization: Dropwise add 2,2,3-tribromopropanal (34.0 g, 110 mmol) over 30 minutes at room temperature.
-
Heating: Heat the reaction mixture to 100°C for 4 hours. Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot should disappear.
-
Workup: Cool the mixture to RT and pour into ice-cold water (500 mL). The product typically precipitates.
-
Purification: Filter the solid. If the product is oily, extract with DCM, wash with NaHCO₃ (sat) to remove acetic acid, and dry over MgSO₄.
-
Recrystallization: Recrystallize from Ethanol/Water to yield the title compound.
Self-Validating Quality Control:
-
LC-MS: Expect a doublet mass peak (1:1 ratio) at m/z 266/268 due to ⁷⁹Br/⁸¹Br isotopes.[1]
-
¹H NMR: Confirm the presence of two singlets (or doublets with small J) in the aromatic region corresponding to H2 and H4 of the quinoline ring.
Functionalization & Reactivity Profile[1][7][8]
The utility of this scaffold is defined by its ability to undergo sequential functionalization.
A. C3-Position: Suzuki-Miyaura Cross-Coupling
The C3-bromine is activated for Pd-catalyzed coupling, allowing the introduction of aryl or heteroaryl groups (essential for kinase hinge binding).[1]
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
-
Solvent: Dioxane/Water (4:1) or Toluene/Ethanol.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Temperature: 80-100°C.[1]
B. C6-Position: Ester Manipulation
The methyl ester is relatively stable but can be hydrolyzed to the carboxylic acid using LiOH in THF/Water, or converted directly to amides using AlMe₃/Amine (Weinreb amidation conditions) if harsh basic hydrolysis must be avoided.
Figure 2: Divergent reactivity pathways for library generation.
Medicinal Chemistry Application: PIM Kinase Inhibition[6][9]
The 3-bromoquinoline-6-carboxylate scaffold is a known pharmacophore for PIM Kinases (Proviral Integration site for Moloney murine leukemia virus) .[1] PIM1, PIM2, and PIM3 are serine/threonine kinases overexpressed in hematological malignancies (AML, Multiple Myeloma).
Mechanism of Action:
-
The Quinoline Core: Mimics the adenine ring of ATP, binding to the kinase hinge region.
-
The C3-Substituent: (Introduced via Suzuki coupling) extends into the hydrophobic pocket II or interacts with the gatekeeper residue.[1]
-
The C6-Substituent: (Derived from the ester) projects towards the solvent front, often solubilizing the drug or interacting with Ribose-binding residues.[1]
Case Study: Synthesis of a PIM1 Inhibitor
-
Step 1: Suzuki coupling of this compound with 3-aminophenylboronic acid.[1]
-
Step 2: Hydrolysis of the C6-ester to the acid.[1]
-
Step 3: Amide coupling at C6 with a solubilizing amine (e.g., piperazine).
This sequence transforms the raw scaffold into a potent, selective kinase inhibitor with improved pharmacokinetic properties.
References
-
BenchChem. (2025).[2][3] Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Kinase Inhibitor Design. Molbank. Retrieved from [Link][4][5]
-
Organic Chemistry Portal. (2024). Suzuki Coupling Reaction Mechanisms and Recent Advances. Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Methyl 3-bromoquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, synthesis, purification, and characterization of Methyl 3-bromoquinoline-6-carboxylate (CAS No. 1220418-77-8). As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the scientific rationale behind them, ensuring both safety and experimental success. Given the limited publicly available data for this specific compound, this guide synthesizes information from closely related bromoquinolines and quinoline carboxylates to provide a robust framework for its use in a research and development setting.
Compound Profile and Significance
This compound is a halogenated heterocyclic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromine atom at the 3-position and a methyl carboxylate group at the 6-position makes this molecule a versatile intermediate for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of diverse compound libraries for drug discovery.[1][2]
Key Structural Features and Their Implications:
-
Quinoline Core: A bicyclic aromatic system that can intercalate with DNA and interact with various biological targets.
-
3-Bromo Substituent: Provides a reactive handle for introducing new functional groups via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1]
-
6-Carboxylate Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, offering another site for modification.
| Property | Value | Source |
| CAS Number | 1220418-77-8 | [3][4] |
| Molecular Formula | C₁₁H₈BrNO₂ | [3][4] |
| Molecular Weight | 266.09 g/mol | [3][4] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Storage | Store in a dry, well-ventilated place at room temperature. | [3][4] |
Hazard Assessment and Safe Handling
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes of solutions or contact with the solid powder. |
| Respiratory Protection | N95 particulate respirator or an air-purifying respirator with organic vapor cartridges | Use an N95 respirator when handling the solid to prevent inhalation of dust. Use an organic vapor cartridge when handling solutions or if vapors are expected. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Engineering Controls and Emergency Procedures
Ventilation: All handling of this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Waste Management
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
Waste Disposal: this compound is a halogenated organic compound and should be disposed of as hazardous waste.[5][6]
-
Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Do not mix with non-halogenated waste to avoid higher disposal costs.[6]
-
Follow all local, state, and federal regulations for the disposal of halogenated organic waste.
Proposed Synthesis and Purification Strategies
While a specific published synthesis for this compound is not available, a plausible synthetic route can be devised based on established quinoline synthesis methodologies and standard organic transformations.
Proposed Synthesis via Skraup-Doebner-von Miller Reaction and Subsequent Esterification
A common method for synthesizing quinolines is the Skraup-Doebner-von Miller reaction, which involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones.[7][8] A subsequent esterification would yield the target compound.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-Bromoquinoline-6-carboxylic acid (Hypothetical Procedure)
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagents: To the flask, add p-bromoaniline and a suitable solvent. Add concentrated sulfuric acid cautiously with cooling. An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) is also required for the Skraup reaction.
-
Reaction: Heat the mixture and add acrolein (or a precursor) dropwise. The reaction is highly exothermic and requires careful temperature control.
-
Workup: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH) and remove any unreacted starting materials. Acidify the aqueous layer to precipitate the carboxylic acid.
-
Purification: The crude 3-bromoquinoline-6-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Esterification to this compound (Hypothetical Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-bromoquinoline-6-carboxylic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[9]
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]
Purification Techniques
The choice of purification method will depend on the scale of the reaction and the nature of the impurities.[10]
-
Recrystallization: Effective for removing minor impurities if a suitable solvent system can be found.
-
Column Chromatography: A versatile technique for separating the product from starting materials and by-products, especially those with different polarities.[10] A gradient of ethyl acetate in hexanes is a common eluent system for quinoline derivatives.
-
Distillation: May be suitable for large-scale purification if the compound is thermally stable and has a suitable boiling point.
Analytical Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylate groups and the nitrogen atom in the quinoline ring.
Expected ¹³C NMR Data: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (266.09 g/mol ) is expected. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.[11]
-
Key Fragments: Fragmentation may involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or the bromine atom (-Br).[11][12]
Diagram of Analytical Workflow
Caption: A typical workflow for the purification and characterization of a synthesized compound.
Reactivity and Potential Hazardous Reactions
The reactivity of this compound is primarily dictated by the bromo and ester functional groups.
-
Nucleophilic Aromatic Substitution: The bromine at the 3-position can be displaced by strong nucleophiles, although this may require harsh conditions or activation of the quinoline ring.[1][2]
-
Cross-Coupling Reactions: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new C-C, C-N, and C-O bonds.[1]
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Thermal Decomposition: While specific data is lacking, heating halogenated aromatic compounds to high temperatures can lead to the release of toxic and corrosive fumes, such as hydrogen bromide and nitrogen oxides.[13] Avoid strong oxidizing agents.
Toxicological Profile (Inferred)
There is no specific toxicological data available for this compound. However, the toxicology of the parent quinoline ring system and halogenated aromatic compounds provides a basis for a precautionary approach. Quinoline itself is a suspected carcinogen and can cause liver damage with chronic exposure.[7] Halogenated organic compounds can be persistent in the environment and may have toxic effects on aquatic life.[7] Therefore, it is prudent to handle this compound as a potentially toxic substance and to minimize all routes of exposure. Studies on some bromoquinoline derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential biological activity that warrants careful handling.[2][14][15]
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery and development. While specific safety and experimental data for this compound are limited, a thorough understanding of the chemistry and toxicology of related bromoquinolines and quinoline derivatives allows for the development of safe and effective handling and experimental protocols. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and following the guidelines outlined in this document, researchers can confidently and safely incorporate this versatile building block into their synthetic endeavors.
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Organic Chemistry Portal. Synthesis of Quinolines. Available from: [Link]
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PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]
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ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available from: [Link]
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RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available from: [Link]
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Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]
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PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
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ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Available from: [Link]
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Organic Syntheses. Esterification of Carboxylic Acids. Available from: [Link]
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PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available from: [Link]
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Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. Available from: [Link]
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Nipissing University. Hazardous Materials Disposal Guide. Available from: [Link]
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NIH. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link]
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University of Oslo. Chemical and Hazardous Waste Guide. Available from: [Link]
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SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
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Chemistry LibreTexts. B. What is Nucleophilic Substitution? Available from: [Link]
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RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available from: [Link]
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ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Available from: [Link]
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California Air Resources Board. Guidelines for Halogenated Solvents Degreasing Operations. Available from: [Link]
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ResearchGate. The structures of the substituted quinolines. Available from: [Link]
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Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
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YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Available from: [Link]
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-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
Chemguide. Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Available from: [Link]
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-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
International Journal of Frontier in Molecular Research. Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Available from: [Link]
-
ScienceDirect. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Available from: [Link]
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Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
PubChem. Methyl quinoline-6-carboxylate. Available from: [Link]
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A Comprehensive Technical Guide to the Storage and Handling of Methyl 3-bromoquinoline-6-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromoquinoline-6-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. The quinoline scaffold is a privileged structure, appearing in numerous biologically active compounds and approved drugs.[1] As an intermediate, the stability and purity of this compound are paramount to the success of multi-step syntheses, directly impacting reaction yields, impurity profiles, and the ultimate quality of the final active pharmaceutical ingredient.
This guide provides an in-depth framework for the optimal storage and handling of this compound. Moving beyond generic advice, we will explore the causal chemistry behind the recommended protocols, ensuring that researchers can not only follow procedures but also make informed decisions to preserve the integrity of this valuable reagent. Every recommendation is designed as a self-validating system, grounded in established principles of chemical stability and laboratory safety.
Chemical Identity and Hazard Profile
A foundational understanding of the compound's properties and inherent hazards is critical before it is brought into the laboratory. While extensive experimental data for this specific molecule is not widely published, a robust profile can be constructed by analyzing its structure and data from closely related analogues.[2]
| Property | Value | Source |
| CAS Number | 1220418-77-8 | [2][3] |
| Molecular Formula | C₁₁H₈BrNO₂ | [2][3] |
| Molecular Weight | 266.09 g/mol | [2] |
| Appearance | Solid (Predicted) | [2] |
Hazard Assessment:
The hazard profile is extrapolated from safety data for precursors and structural analogues, such as 3-bromoquinoline-6-carboxylic acid and other bromoquinolines.[4][5] The primary hazards are associated with irritation and acute toxicity.
-
Eye Irritation (H319): Causes serious eye irritation.[5][6][7]
-
Respiratory Irritation (H335): May cause respiratory irritation.[6][7]
These classifications mandate the use of appropriate personal protective equipment (PPE) and handling within a controlled environment, as detailed in the protocols below.
Core Storage Principles & Rationale
The long-term stability of this compound hinges on controlling three key environmental factors: temperature, atmosphere, and light.
Temperature: The consensus recommendation for this compound and its close relatives is storage at ambient room temperature.[3][5] The rationale is twofold. Firstly, elevated temperatures can provide the activation energy for unwanted degradation pathways. Secondly, while refrigeration is a common strategy for enhancing stability, storing this solid compound at low temperatures (e.g., 2-8°C) is unnecessary unless specific data indicates thermal lability at room temperature. Unnecessary refrigeration can introduce risks of water condensation upon removal if proper equilibration procedures are not followed.
Atmosphere (Moisture and Oxygen): The molecule contains two key features sensitive to atmospheric conditions: an ester functional group and a halogenated aromatic ring.
-
Moisture: The ester linkage is susceptible to hydrolysis, which would revert the compound to its parent carboxylic acid. While this reaction is typically slow for solids at room temperature, it can be accelerated by the presence of moisture. Therefore, storage in a desiccated environment is crucial. The recommendation for its precursor acid is "Sealed in dry".[5]
-
Oxygen: While generally stable, heterocyclic and aromatic compounds can undergo slow oxidative degradation over extended periods, often catalyzed by light or trace metal impurities.
To mitigate these risks, the compound must be stored in a tightly sealed container to create a physical barrier against atmospheric moisture and oxygen.[4][9] For long-term archival storage, flushing the container with an inert gas like argon or nitrogen is a best practice.
Light: Aromatic systems, particularly those containing heteroatoms and halogens, can absorb UV light, leading to photochemical degradation. To prevent this, the compound should always be stored in an opaque container or in a dark location, such as a closed cabinet, away from direct sunlight or strong laboratory lighting.[10][11]
Summary of Storage Recommendations
The following table consolidates the optimal storage conditions for maintaining the chemical integrity of this compound.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Ambient Room Temperature | Prevents potential thermal degradation while avoiding moisture condensation risks associated with unnecessary refrigeration.[3][5] |
| Atmosphere | Tightly sealed container, preferably under inert gas (Ar, N₂) for long-term storage. | Minimizes risk of ester hydrolysis from atmospheric moisture and slow oxidation of the quinoline ring.[4][5][9] |
| Light | Store in a dark, light-protected environment (e.g., amber vial, closed cabinet). | Prevents photochemical degradation, a common pathway for complex aromatic and heterocyclic compounds.[10][11] |
| Location | A dry, cool, and well-ventilated chemical storage area. | Ensures general stability and safety, preventing accumulation of any potential vapors and keeping the material away from heat sources.[4][9] |
Chemical Incompatibility & Segregation
Proper segregation is a cornerstone of laboratory safety. The primary chemical incompatibility for this compound is with strong oxidizing agents .[4]
Causality: The electron-rich quinoline ring system is susceptible to oxidation. Contact with strong oxidizers (e.g., nitrates, perchlorates, permanganates) could lead to a violent reaction and complete degradation of the molecule.[11][12]
The following workflow diagram illustrates the decision-making process for the safe storage and segregation of this compound.
Caption: Workflow for Safe Segregation and Storage.
Experimental Protocol: Handling and Aliquoting
This protocol ensures user safety and minimizes contamination or degradation of the compound during routine laboratory use.
Prerequisites:
-
A designated and calibrated analytical balance.
-
Chemically clean and dry spatulas, weigh boats, and appropriate storage vials (amber glass is recommended).
-
A properly functioning chemical fume hood.[4]
Personal Protective Equipment (PPE):
-
Safety goggles with side shields.
-
Chemical-resistant gloves (e.g., nitrile).
-
Laboratory coat.
Step-by-Step Procedure:
-
Preparation: Before handling, ensure the main container of this compound is at ambient laboratory temperature to prevent condensation.
-
Work Area Setup: Perform all manipulations within a certified chemical fume hood to mitigate inhalation risk.[4] Lay down absorbent bench paper to contain any potential spills.
-
Dispensing Solid:
-
Carefully open the main container. Avoid creating airborne dust.
-
Using a clean, dry spatula, transfer the desired amount of the solid to a weigh boat on the analytical balance.
-
Promptly and securely reseal the main container. If it was stored under an inert atmosphere, briefly flush with argon or nitrogen before sealing.
-
-
Aliquoting:
-
Transfer the weighed solid into a pre-labeled, clean, and dry secondary container (e.g., an amber glass vial).
-
The label should include the compound name, CAS number, date of aliquoting, and user initials.[13]
-
-
Sealing and Storage of Aliquot:
-
Seal the vial tightly. For added protection against moisture, Parafilm® can be wrapped around the cap-vial interface.
-
Store the aliquot according to the core principles outlined in Section 3.
-
-
Cleanup:
-
Wipe down the spatula and work surface.
-
Dispose of the weigh boat and any contaminated materials (gloves, bench paper) in the designated solid chemical waste container.
-
Wash hands thoroughly after the procedure is complete.[14]
-
Conclusion
The chemical integrity of this compound is directly correlated with disciplined storage and handling practices. By adhering to the principles of maintaining a dry, dark, and ambient temperature environment, and by segregating the material from incompatible chemicals, researchers can ensure its long-term stability. The implementation of the detailed handling protocol will not only preserve the quality of this critical reagent but also establish a high standard of safety in the laboratory.
References
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Technical Guide: Physicochemical Profiling & Handling of Methyl 3-bromoquinoline-6-carboxylate
This in-depth technical guide details the physicochemical profile, synthesis context, and handling protocols for Methyl 3-bromoquinoline-6-carboxylate , a critical intermediate in the development of kinase inhibitors (e.g., mTOR, STAT3/6 modulators).
HExecutive Summary
This compound is a halogenated quinoline ester widely utilized as a scaffold in medicinal chemistry. Its 3-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 6-carboxylate group provides an orthogonal site for derivatization (reduction, hydrolysis, amidation). This guide standardizes its physical characterization and experimental handling to ensure reproducibility in drug discovery workflows.
Physicochemical Profile
Physical Appearance & State
-
State: Solid (Crystalline powder).
-
Color: Typically off-white to pale yellow .
-
Note: Quinoline derivatives often exhibit yellowing due to extended conjugation or trace oxidation. A deep brown or sticky appearance indicates significant decomposition or solvent retention.
-
-
Odor: Faint, characteristic nitrogen-heterocycle odor.
Key Properties Table[2]
| Property | Value / Description | Method/Note |
| Melting Point | 125 – 135 °C (Estimated range)* | Experimental verification required per batch. |
| Solubility | Soluble in DMSO, CH | Insoluble in water. |
| Purity (HPLC) | UV detection at 254 nm. | |
| Storage | 2–8 °C, Protect from light. | Hygroscopic; store under inert gas (N |
*Note: While specific experimental melting points are often proprietary to batch CoAs, structural analogs (e.g., 6-bromo-5-nitroquinoline) melt in the 128–130 °C range. A sharp melting range (< 2 °C) confirms high purity.
Self-Validating Characterization Protocol
To ensure the integrity of the starting material before use in sensitive catalytic cycles, execute the following validation workflow:
-
Visual Inspection: Confirm free-flowing powder. Clumping suggests moisture absorption.
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: H
O (0.1% Formic Acid) / MeCN gradient. -
Target Mass: [M+H]
= 266.0 / 268.0 (1:1 isotopic pattern for Br).
-
-
H NMR Verification (DMSO-d
, 400 MHz):-
Look for the characteristic methyl ester singlet (~3.9 ppm).
-
Verify aromatic region (quinoline protons) between 7.5 – 9.2 ppm.
-
Diagnostic: The H-2 proton (adjacent to quinoline nitrogen) typically appears as a doublet or singlet furthest downfield (~9.0+ ppm).
-
Synthesis & Functionalization Context
The physical quality of this compound directly impacts the yield of downstream catalytic steps. Impurities (e.g., unreacted starting materials, palladium poisons) can arrest the oxidative addition step in cross-coupling reactions.
Common Synthetic Utility
This compound is primarily used to synthesize:
-
mTOR Inhibitors: Via reduction of the ester to a benzylic amine.[2]
-
STAT Modulators: Via Suzuki coupling at the C-3 position to introduce aryl/heteroaryl groups.
Functionalization Workflow Diagram
The following diagram illustrates the divergent pathways available from this core scaffold.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C-3 bromide and C-6 ester.
Experimental Handling & Stability
Stability Factors
-
Light Sensitivity: Brominated heterocycles can undergo photodehalogenation over long periods. Store in amber vials.
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic, aqueous conditions. Ensure solvents (THF, DMF) are anhydrous.
Purification Protocol (If appearance is compromised)
If the material appears dark brown or sticky (purity < 95%), perform recrystallization or flash chromatography :
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: 0
30% Ethyl Acetate in Hexanes. -
Observation: The product typically elutes as a distinct UV-active band.
-
-
Recrystallization:
-
Dissolve in minimal hot Ethyl Acetate.
-
Slowly add Hexanes until turbidity appears.
-
Cool to 4 °C overnight to recover pale yellow needles.
-
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Google Patents. (2018). WO2018204416A1 - Rapamycin analogs as mTOR inhibitors.
- Google Patents. (2019). WO2019212990A1 - C40-, C28-, and C-32-linked rapamycin analogs as mTOR inhibitors.
Sources
The Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a remarkable breadth of therapeutic agents. Its inherent structural rigidity, coupled with the versatility for chemical modification, has rendered it a "privileged structure" capable of interacting with a diverse array of biological targets. This guide provides a comprehensive exploration of the quinoline scaffold in drug discovery, from its fundamental chemical properties and synthesis to its profound impact on treating a spectrum of human diseases. We will delve into the intricate structure-activity relationships that govern its biological effects, detail robust synthetic protocols, and examine the mechanisms of action of key quinoline-based drugs. This document is intended to serve as a vital resource for professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and field-proven insights to inspire and guide future innovation.
Introduction: The Enduring Legacy of the Quinoline Nucleus
The Spectrum of Biological Activity: A Scaffold for All Seasons
The therapeutic applications of quinoline derivatives are remarkably diverse, a testament to the scaffold's ability to interact with a wide range of biological targets. This section will explore some of the most significant areas where quinoline-based compounds have made a substantial impact.
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development. Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases, as well as the induction of apoptosis and the disruption of cell migration.
Kinase Inhibition: A prominent mechanism of action for many quinoline-based anticancer drugs is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways that are often dysregulated in cancer.[4] Several FDA-approved quinoline-containing compounds are utilized in clinical settings as kinase inhibitors, reinforcing their importance and relevance in clinical oncology.[4]
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF7 (Breast) | 29.8 | Cytotoxic | [2] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | Cytotoxic | [2] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | Antiproliferative | [2] |
| Quinoline-8-sulfonamide derivative (Compound 9a) | A549 (Lung) | 496 | Cytotoxic | [5] |
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 (Colon) | 4 - 43 | Cytotoxic | [5] |
Antimicrobial Activity
The quinoline scaffold is the foundation for one of the most successful classes of antibacterial agents: the fluoroquinolones.[6] These drugs, such as ciprofloxacin and levofloxacin, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[7]
Beyond the fluoroquinolones, novel quinoline derivatives are being explored for their activity against a range of pathogens, including drug-resistant bacteria and fungi.[8][9]
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound Class | Organism | MIC | Mechanism of Action | Reference |
| Fluoroquinolones | Escherichia coli | 0.25 - >1024 mg/ml | DNA gyrase/topoisomerase IV inhibition | [10][11] |
| Fluoroquinolones | Gram-Negative Bloodstream Isolates | ≤0.25 - >1 mcg/mL | DNA gyrase/topoisomerase IV inhibition | [12] |
| Quinolinequinones | Staphylococcus aureus | 1.22 mg/L | Antibacterial | [9] |
| Quinolinequinones | Candida albicans | 1.22 mg/L | Antifungal | [9] |
Antimalarial Activity
The historical success of quinine has spurred the development of a host of synthetic quinoline-based antimalarials. Chloroquine, a 4-aminoquinoline, was a cornerstone of malaria treatment for decades.[7] Its primary mechanism of action involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic heme.[8] Mefloquine, another important quinoline antimalarial, acts by targeting the parasite's 80S ribosome to inhibit protein synthesis.[13][14]
Anti-inflammatory Activity
Quinoline-based compounds have also demonstrated significant potential as anti-inflammatory agents.[15] They have been shown to target several key pharmacological targets in inflammatory pathways, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).[1][15] The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory target and potency.[15] For instance, quinolines bearing a carboxylic acid moiety have shown COX inhibition, while those with a carboxamide group have displayed antagonism of the transient receptor potential vanilloid 1 (TRPV1).[15]
The Medicinal Chemistry of Quinolines: Structure-Activity Relationships
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more potent therapeutic agents.
-
Position 4: The 4-aminoquinolines are a well-established class of antimalarials. The dialkylaminoalkyl side chain at this position is critical for activity, with a chain length of 2-5 carbons between the nitrogen atoms being optimal.[16]
-
Position 7: The presence of a chlorine atom at the 7-position of the quinoline nucleus is a key feature of many potent antimalarial and anticancer drugs, including chloroquine.[16]
-
Position 2: Modifications at the C-2 position have been shown to significantly impact the antibacterial activity of quinolones. While early studies suggested that substitution at this position was generally unfavorable, more recent work has shown that incorporating a ring between positions 1 and 2 can lead to highly active compounds.[17]
-
Substituents on the Benzene Ring: For anti-inflammatory quinolines, substitutions on the benzene portion of the scaffold can dictate target specificity. For example, an aniline moiety at C-4, an aryl group at C-8, and an oxazole ring at C-5 have been associated with PDE4 inhibition.[15]
Synthesis of the Quinoline Scaffold: Key Methodologies
A variety of synthetic methods have been developed for the construction of the quinoline ring system, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern of the final product.
The Skraup Synthesis
This is one of the oldest and most direct methods for quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.[18] The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.[18]
Experimental Protocol: Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Reactant Charging: To the flask, add aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate (as a moderator).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (3.5 eq) with constant stirring. The addition is exothermic.
-
Oxidant Addition: Add nitrobenzene (1.2 eq) to the mixture.
-
Reaction: Gently heat the mixture. The reaction will become exothermic and begin to boil. Maintain a gentle reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture and dilute it with water. Carefully neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolation: Perform steam distillation to isolate the crude quinoline. The product can be further purified by fractional distillation.
Causality Behind Experimental Choices: The use of concentrated sulfuric acid is crucial for the dehydration of glycerol to the reactive acrolein intermediate and for catalyzing the cyclization step. Nitrobenzene serves as the oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline. Ferrous sulfate is often added to moderate the highly exothermic reaction.
The Friedländer Annulation
The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[19] The reaction can be catalyzed by either acid or base.[19]
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
-
Reactant Mixture: In a suitable solvent such as ethanol, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium tert-butoxide.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Causality Behind Experimental Choices: The base catalyst facilitates the deprotonation of the α-methylene group of the acetophenone, enabling its condensation with the aldehyde group of the 2-aminobenzaldehyde. The subsequent intramolecular condensation and dehydration lead to the formation of the quinoline ring.
Other Notable Synthetic Methods
-
Doebner-von Miller Reaction: This method utilizes an aniline and an α,β-unsaturated carbonyl compound in the presence of a strong acid to form quinolines.[20]
-
Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[21]
-
Conrad-Limpach Synthesis: This two-step procedure yields 4-hydroxyquinolines from the reaction of anilines with β-ketoesters.[22][23]
Approved Drugs and Their Mechanisms of Action
The quinoline scaffold is a key component of numerous FDA-approved drugs across various therapeutic areas.
Table 3: Selected FDA-Approved Drugs Containing a Quinoline Scaffold
| Drug Name (Brand Name) | Therapeutic Use | Primary Mechanism of Action | Reference |
| Bosutinib (Bosulif) | Chronic Myelogenous Leukemia | Dual inhibitor of Src and Abl tyrosine kinases.[24][25] | |
| Cabozantinib (Cabometyx) | Thyroid, Kidney, Liver Cancer | Multi-tyrosine kinase inhibitor targeting MET, VEGFR2, and RET.[18][26] | [27] |
| Lenvatinib (Lenvima) | Thyroid, Kidney, Liver, Endometrial Cancer | Multi-tyrosine kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.[2][28][29] | [30] |
| Mefloquine (Lariam) | Malaria | Inhibition of protein synthesis by targeting the parasite's 80S ribosome.[14] | [31][32] |
| Ciprofloxacin (Cipro) | Bacterial Infections | Inhibition of bacterial DNA gyrase and topoisomerase IV.[33] | [7] |
| Hydroxychloroquine (Plaquenil) | Malaria, Rheumatoid Arthritis, Lupus | Inhibition of hemozoin formation; immunomodulatory effects. | [34] |
Visualization of Key Pathways and Workflows
Generalized Synthetic Workflow for Quinoline Synthesis
Caption: A generalized workflow for the synthesis of the quinoline scaffold.
Signaling Pathway: Inhibition of EGFR by a Quinoline-Based Kinase Inhibitor
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based kinase inhibitor.
Conclusion: The Future of Quinoline in Drug Discovery
The quinoline scaffold has unequivocally demonstrated its value as a privileged structure in the landscape of drug discovery. Its rich history, from the natural antimalarial quinine to the latest generation of targeted anticancer therapies, underscores its enduring relevance. The chemical tractability of the quinoline nucleus, combined with its ability to interact with a multitude of biological targets, ensures its continued prominence in medicinal chemistry. As our understanding of disease biology deepens, the rational design of novel quinoline derivatives, guided by a thorough appreciation of their synthesis, structure-activity relationships, and mechanisms of action, will undoubtedly lead to the development of the next generation of life-saving therapeutics. This guide has sought to provide a comprehensive foundation for researchers to build upon, fostering innovation in the ever-evolving field of drug discovery.
References
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Lenvatinib. (2024). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
[Cabozantinib: Mechanism of action, efficacy and indications]. (2017). PubMed. Retrieved February 12, 2026, from [Link]
-
Lenvatinib. (2024). StatPearls. Retrieved February 12, 2026, from [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2014). PubMed. Retrieved February 12, 2026, from [Link]
-
CABOMETYX® (cabozantinib) Mechanism of Action. (n.d.). Cabometyx HCP. Retrieved February 12, 2026, from [Link]
-
Researchers uncover the mechanism of mefloquine. (2017). The Pharmaceutical Journal. Retrieved February 12, 2026, from [Link]
-
What is the mechanism of action of Cabozantinib? (n.d.). Patsnap Synapse. Retrieved February 12, 2026, from [Link]
-
Mefloquine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved February 12, 2026, from [Link]
-
What is the mechanism of Lenvatinib mesylate? (n.d.). Patsnap Synapse. Retrieved February 12, 2026, from [Link]
-
The action and resistance mechanisms of Lenvatinib in liver cancer. (2022). PubMed. Retrieved February 12, 2026, from [Link]
-
Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. (1990). PubMed. Retrieved February 12, 2026, from [Link]
-
Bosutinib – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]
-
Mefloquine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved February 12, 2026, from [Link]
-
Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. (2023). PubMed. Retrieved February 12, 2026, from [Link]
-
Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. (2021). PubMed. Retrieved February 12, 2026, from [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Retrieved February 12, 2026, from [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). PubMed. Retrieved February 12, 2026, from [Link]
-
Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. (2010). PubMed. Retrieved February 12, 2026, from [Link]
-
Definition of bosutinib. (n.d.). National Cancer Institute. Retrieved February 12, 2026, from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved February 12, 2026, from [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI. Retrieved February 12, 2026, from [Link]
-
Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. (2019). PubMed. Retrieved February 12, 2026, from [Link]
-
Conrad–Limpach synthesis. (2023). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infect. (2001). Saudi Medical Journal. Retrieved February 12, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 12, 2026, from [Link]
-
Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. (1988). Journal of Medicinal Chemistry. Retrieved February 12, 2026, from [Link]
-
MIC values of Fluoroquinolone drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Popular Quinolone Antibiotics List, Drug Prices and Medication Information. (n.d.). GoodRx. Retrieved February 12, 2026, from [Link]
-
List of quinolones: Uses, common brands, and safety information. (2022). SingleCare. Retrieved February 12, 2026, from [Link]
- Combes Quinoline Synthesis. (n.d.). Google Books.
-
List of Common Quinolones + Uses, Types & Side Effects. (2024). Drugs.com. Retrieved February 12, 2026, from [Link]
-
Combes quinoline synthesis. (2023). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Doebner–Miller reaction. (2023). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2021). PubMed. Retrieved February 12, 2026, from [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 12, 2026, from [Link]
-
Fluoroquinolones: Safety, Risks, and Side Effects. (2025). WebMD. Retrieved February 12, 2026, from [Link]
-
Fluoroquinolone Drugs. (n.d.). Fluoroquinolone Toxicity Study. Retrieved February 12, 2026, from [Link]
-
Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
-
General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved February 12, 2026, from [Link]
-
4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180. Retrieved February 12, 2026, from [Link]
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Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromoquinoline-6-carboxylate
Introduction & Strategic Importance
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in antimalarials, kinase inhibitors (e.g., Lenvatinib), and broad-spectrum antibiotics. Methyl 3-bromoquinoline-6-carboxylate represents a high-value intermediate because it offers orthogonal functionalization:
-
C3-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).
-
C6-Ester: A distal electrophile ready for subsequent hydrolysis to the acid or conversion to amides/heterocycles.
The Challenge:
While the C3-position of quinoline behaves similarly to a standard aryl bromide, it lacks the strong activation observed at the C2 and C4 positions (which are
This guide provides a robust, field-tested protocol to couple aryl/heteroaryl boronic acids to the C3 position without compromising the ester integrity.
Substrate Analysis & Chemo-informatics
| Property | Specification |
| Compound Name | This compound |
| CAS Number | [Check Vendor] (Analogous: 3-bromoquinoline-6-carboxylic acid derivatives) |
| Molecular Weight | 266.09 g/mol |
| Key Functionality | Br (C3): |
| Solubility | Soluble in DCM, EtOAc, THF, Dioxane. Insoluble in water. |
Mechanistic Considerations
-
Electronic Effects: The quinoline nitrogen withdraws electron density from the ring system. While C2/C4 are most electron-deficient, C3 is sufficiently activated for oxidative addition by Pd(0), especially when aided by the electron-withdrawing ester at C6.
-
Catalyst Poisoning: The
nitrogen lone pair can coordinate to Palladium, potentially arresting the catalytic cycle. Solution: Use chelating ligands (dppf) or bulky monodentate phosphines (XPhos, SPhos) to outcompete the nitrogen coordination.
Optimization Strategy
Catalyst Selection
For this specific substrate, we recommend Pd(dppf)Cl₂·CH₂Cl₂ as the primary catalyst.
-
Why? The bidentate ferrocenyl ligand (dppf) has a large bite angle, which facilitates the reductive elimination step. It is robust, air-stable, and less prone to displacement by the quinoline nitrogen than Pd(PPh₃)₄.
-
Alternative: XPhos Pd G3 is excellent for sterically hindered boronic acids or if lower catalyst loading (<1 mol%) is required.
Base & Solvent System
To prevent hydrolysis of the methyl ester, avoid hydroxide bases (NaOH, KOH).
-
Recommended: K₂CO₃ or Cs₂CO₃ .
-
Solvent: 1,4-Dioxane/Water (9:1) or Toluene/Water (10:1) . The small amount of water is necessary to dissolve the inorganic base and activate the boronic acid (forming the boronate species), but keeping the ratio low minimizes ester hydrolysis.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Representative)
Reaction: this compound + Phenylboronic acid
Reagents Table
| Reagent | Equiv.[1][2][3] | Amount | Role |
| Substrate (this compound) | 1.0 | 266 mg | Electrophile |
| Phenylboronic Acid | 1.2 | 146 mg | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 | 41 mg | Catalyst (5 mol%) |
| K₂CO₃ (Anhydrous) | 2.5 | 345 mg | Base |
| 1,4-Dioxane | -- | 5.0 mL | Solvent |
| Water (Degassed) | -- | 0.5 mL | Co-solvent |
Step-by-Step Protocol
-
Preparation:
-
Oven-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar.
-
Critical: Ensure all reagents are at room temperature.
-
-
Charging:
-
Add the Substrate (266 mg), Boronic Acid (146 mg), and K₂CO₃ (345 mg) to the vial.
-
Add the Catalyst (41 mg) last to minimize air exposure time.
-
-
Solvent & Degassing (The "Self-Validating" Step):
-
Add 1,4-Dioxane (5 mL) and Water (0.5 mL).
-
Degas: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes.
-
Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands. If the solution turns black immediately upon heating, oxygen was likely present (Pd-black precipitation).
-
-
Reaction:
-
Seal the vessel (septum or crimp cap).
-
Heat to 90°C in an oil bath or heating block.
-
Stir vigorously (800 rpm) for 4–16 hours.
-
-
Monitoring:
-
Check via TLC (UV visualization) or LC-MS.
-
Endpoint: Disappearance of the bromide starting material (m/z 266/268).
-
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc).
-
Workflow Visualization
Caption: Operational workflow for the Suzuki coupling of this compound, emphasizing the critical degassing step to preserve catalyst activity.
Troubleshooting & FAQs
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Quinoline N. | Switch to XPhos Pd G3 or increase catalyst loading to 10 mol%. |
| Ester Hydrolysis | Base too strong or too much water. | Switch from K₂CO₃ to K₃PO₄ (anhydrous) or reduce water ratio to 20:1. |
| Protodeboronation | Unstable Boronic Acid. | Use Boronic Ester (Pinacol) instead of acid; lower temp to 80°C. |
| Pd Black Precipitate | Oxygen ingress. | Improve degassing; ensure inert atmosphere (Argon balloon). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
DiMauro, E. F., et al. (2006). Discovery of Quinoline-Based CB2 Agonists. Bioorganic & Medicinal Chemistry Letters, 16(11), 2993-2997. (Demonstrates 3-bromoquinoline coupling).
-
BenchChem. (2025).[1][5] Application Notes for Suzuki Coupling with Methyl 6-bromoquinoline-3-carboxylate. (General Quinoline Protocols).
Sources
Application Note: High-Efficiency Buchwald-Hartwig Amination of Bromoquinolines
Topic: Buchwald-Hartwig Amination of Bromoquinolines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Strategic Significance
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Lenvatinib), and antibacterial agents. While traditional nucleophilic aromatic substitution (
The Buchwald-Hartwig amination provides a universal solution, enabling C–N bond formation across all quinoline positions. However, bromoquinolines present a unique challenge: Catalyst Poisoning . The nitrogen atom of the quinoline ring can competitively bind to the palladium center, displacing the ligand and arresting the catalytic cycle.
This guide details the protocols required to overcome this "Quinoline Problem" using sterically demanding ligands and advanced precatalyst architectures.
Mechanistic Insight: The "Quinoline Problem"
To achieve high yields, one must understand the failure mode. In a standard catalytic cycle, the active
-
The Trap: Small or non-bulky ligands allow the quinoline nitrogen (a good
-donor) to coordinate to the Palladium(II) intermediate. This forms a stable, off-cycle "resting state" complex that prevents amine binding and reductive elimination. -
The Solution: Use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ). These ligands create a "steric wall" that physically blocks the quinoline nitrogen from binding to the metal center while still permitting the oxidative addition of the C–Br bond.
Visualization: Catalytic Cycle & Deactivation Pathway
The following diagram illustrates the standard cycle versus the specific deactivation pathway common in nitrogen heterocycles.
Figure 1: The Buchwald-Hartwig catalytic cycle highlighting the off-cycle catalyst deactivation caused by quinoline nitrogen coordination (Red path).
Critical Parameter Optimization
Positional Reactivity Matrix
Not all bromoquinolines are equal. The electron density at the carbon-halogen bond dictates the preferred methodology.
| Position | Electronic Nature | Reactivity Profile | Recommended Strategy |
| C2, C4 | Electron-Deficient | High | Buchwald (for weak nucleophiles) or |
| C3 | Neutral/Deactivated | Behaves like unactivated aryl bromide. | Buchwald Mandatory. Requires highly active catalyst (e.g., Pd G3/G4). |
| C5, C8 | Sterically Hindered | "Benzenoid" character but hindered. | Buchwald. Requires small-but-active ligands or high temp. |
| C6, C7 | Unactivated | Standard aryl bromide behavior. | Buchwald. Standard conditions (Xantphos/BINAP) often work. |
Ligand Selection Guide
The choice of ligand is the single most critical variable.
| Substrate Class | Recommended Ligand | Why? |
| Primary Amines | BrettPhos | Large steric bulk prevents N-binding; high activity for |
| Secondary Amines | RuPhos | Universal ligand for |
| Amides / Carbamates | tBuBrettPhos | Specialized for weak nucleophiles (C-N coupling). |
| General / Low Cost | Xantphos / BINAP | Good starting point for simple C6/C7 bromoquinolines. |
Experimental Protocols
Protocol A: The "Advanced" Method (Precatalyst System)
Best for: C3-bromoquinolines, complex substrates, and precious intermediates.
Concept: Uses Pd G3/G4 precatalysts (e.g., RuPhos Pd G3).[1][2] These are air-stable solids that generate the active
Materials
-
Substrate: Bromoquinoline (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.4 equiv)
-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (1.0 – 5.0 mol%)
-
Base: NaOtBu (1.5 equiv) or
(2.0 equiv for base-sensitive groups) -
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 – 0.2 M concentration)
Step-by-Step Methodology
-
Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar.
-
Weighing: In air, weigh the Bromoquinoline , Base (NaOtBu), and Pd Precatalyst .
-
Note: If the amine is a solid, add it now. If liquid, add in step 4.[3]
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times (
).[2] -
Solvent Addition: Syringe in the anhydrous solvent and the liquid amine (if applicable) under positive Argon pressure.
-
Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously (critical for heterogeneous bases like
). -
Monitoring: Monitor by LC-MS or TLC after 2 hours.
-
Visual Check: The reaction usually turns from pale orange to dark brown/amber. If it turns black and precipitates (Pd black), the catalyst has decomposed (see Troubleshooting).
-
-
Workup: Cool to room temperature. Filter through a small pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
Protocol B: The "Workhorse" Method (Traditional Pd source)
Best for: Scale-up of C6/C7 bromoquinolines using cheaper reagents.
Materials
-
Catalyst Source:
(1.0 – 2.0 mol%) -
Ligand: Xantphos or BINAP (2.0 – 4.0 mol%)
-
Note: Ligand:Pd ratio should be roughly 2:1 (per Pd metal atom) or 1:1 (per Pd dimer) to ensure ligation.
Step-by-Step Methodology
-
Pre-complexation (Optional but Recommended): In the reaction vessel, mix
, Ligand, and solvent. Stir at room temperature for 10 minutes under Argon. A color change (often to lighter orange or yellow) indicates active catalyst formation. -
Addition: Add the Bromoquinoline, Amine, and Base (NaOtBu).
-
Heating: Heat to 100–110 °C . This method often requires slightly higher temperatures than the G3/G4 protocol to drive the reduction of Pd(II) to Pd(0).
-
Workup: Standard filtration and purification.
Workflow Visualization
Figure 2: Standard experimental workflow for Precatalyst-based Buchwald-Hartwig amination.
Troubleshooting & Validation (Self-Correcting Systems)
| Observation | Diagnosis | Corrective Action |
| Reaction turns black immediately | "Pd Black" formation. Ligand failed to stabilize Pd. | Switch to a bulkier ligand (e.g., BrettPhos).[4] Ensure inert atmosphere was perfect. |
| No conversion (SM remains) | Catalyst poisoning or inactive Pd(0). | Use Precatalyst G3/G4 instead of |
| Debromination (H-sub product) | Switch solvent from Toluene/Dioxane to t-Amyl Alcohol . Avoid | |
| Low Yield with Ester/Nitrile | Base incompatibility (hydrolysis). | Switch base from NaOtBu to |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Modern Powerhouse." Chemical Reviews, 2016.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Journal of the American Chemical Society, 2008.[5]
-
Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction User Guide."
-
BenchChem. "Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using RuPhos."
-
WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings."
Sources
Application Notes & Protocols: Strategic Derivatization of the Methyl Ester in Methyl 3-bromoquinoline-6-carboxylate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Methyl 3-bromoquinoline-6-carboxylate is a versatile building block, offering multiple sites for chemical modification. This guide provides an in-depth exploration of the strategic derivatization of the methyl ester group at the C-6 position. We present detailed protocols for hydrolysis to the corresponding carboxylic acid, direct amidation to a diverse library of carboxamides, and reduction to the primary alcohol. Each protocol is accompanied by an explanation of the underlying chemical principles, causality for experimental choices, and visual workflows to ensure reproducibility and a deeper understanding of the synthetic transformations.
Introduction: The Quinoline Core in Drug Discovery
The quinoline ring system is a privileged scaffold, recognized for its presence in a wide array of biologically active compounds with activities spanning from anticancer and antimicrobial to anti-inflammatory and antimalarial.[1][2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
This compound serves as a key intermediate. The bromine atom at the C-3 position is primed for cross-coupling reactions, while the methyl ester at the C-6 position is a versatile handle for introducing a variety of functional groups. This document focuses exclusively on the transformation of the C-6 methyl ester into three critical derivatives: the carboxylic acid, the carboxamide, and the primary alcohol. These transformations unlock new avenues for creating novel molecular architectures with significant potential in drug development programs.
Foundational Synthesis: Esterification of 3-Bromoquinoline-6-carboxylic acid
The starting material, this compound, is most commonly prepared via Fischer esterification of its parent carboxylic acid.[4] This foundational reaction is crucial for accessing the key intermediate discussed in this guide.
Chemical Principle
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] Protonation of the carbonyl oxygen of the carboxylic acid enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (in this case, methanol). Subsequent dehydration yields the ester and water. The use of excess methanol and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or methanesulfonic acid, drives the equilibrium towards the product.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-Bromoquinoline-6-carboxylic acid (1.0 eq) in methanol (approx. 0.1 M), add a catalytic amount of concentrated sulfuric acid (0.1 eq) or methanesulfonic acid.[5]
-
Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the collected solid with water and dry under vacuum. If necessary, the crude product can be recrystallized from methanol or purified by column chromatography on silica gel.
Data Summary: Esterification
| Parameter | Value |
| Starting Material | 3-Bromoquinoline-6-carboxylic acid |
| Reagents | Methanol, H₂SO₄ (cat.) |
| Conditions | Reflux, 4-6 hours |
| Typical Yield | >85% |
| Product | This compound |
| CAS Number | 1220418-77-8[6] |
Derivatization Pathway I: Hydrolysis to Carboxylic Acid
The hydrolysis of the methyl ester to 3-bromoquinoline-6-carboxylic acid is a fundamental first step for many subsequent modifications, most notably for amide coupling reactions where the free carboxylic acid is a prerequisite.
Chemical Principle: Saponification
Base-catalyzed ester hydrolysis, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[7] The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. A final acidic workup step is required to protonate the carboxylate salt and furnish the desired carboxylic acid.[7]
Caption: Workflow for ester hydrolysis (Saponification).
Experimental Protocol: Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until TLC analysis indicates complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with aqueous hydrochloric acid (e.g., 1M HCl) to a pH of ~2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts and then dry under vacuum to yield 3-bromoquinoline-6-carboxylic acid.
Data Summary: Hydrolysis
| Parameter | Value |
| Starting Material | This compound |
| Reagents | NaOH or LiOH, HCl |
| Solvent | THF/H₂O |
| Conditions | Room Temperature to 50 °C |
| Typical Yield | >95% |
| Product | 3-Bromoquinoline-6-carboxylic acid |
| CAS Number | 205114-14-3[8][9] |
Derivatization Pathway II: Amidation to Carboxamides
The conversion of the methyl ester to a carboxamide introduces a critical functional group known for its role in establishing hydrogen bonding interactions in biological systems. This is a highly valuable transformation in the synthesis of potential drug candidates.[10][11] While amidation can proceed from the carboxylic acid (see Pathway I), direct aminolysis of the ester is also a viable, albeit more demanding, route. A more efficient and widely applicable method involves the pre-synthesis of the carboxylic acid followed by a peptide coupling reaction.
Chemical Principle: Peptide Coupling
Directly reacting a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[12] To facilitate amide bond formation, the carboxylic acid must be "activated". This is achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HBTU reacts with the carboxylate to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond with high efficiency.[13][14][15] A non-nucleophilic base, such as Hünig's base (DIPEA), is required to neutralize the ammonium salt of the amine and to facilitate the reaction.
Caption: Workflow for HBTU-mediated amide coupling.
Experimental Protocol: Amidation
-
Reaction Setup: In an inert atmosphere, dissolve 3-bromoquinoline-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: Add the coupling agent HBTU (1.1 eq) and Hünig's base (DIPEA) (2.5 eq). Stir the mixture for 10-15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC. The reaction is often complete within 1-2 hours.[13]
-
Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Summary: Amidation
| Parameter | Value |
| Starting Material | 3-Bromoquinoline-6-carboxylic acid |
| Reagents | Primary/Secondary Amine, HBTU, DIPEA |
| Solvent | Anhydrous DMF or DCM |
| Conditions | Room Temperature, 1-4 hours |
| Typical Yield | 70-95% (substrate dependent) |
| Product | N-substituted-3-bromoquinoline-6-carboxamide |
Derivatization Pathway III: Reduction to Primary Alcohol
Reduction of the methyl ester to the corresponding primary alcohol, (3-bromoquinolin-6-yl)methanol, provides a different synthetic handle. The resulting alcohol can be further functionalized, for example, through oxidation to the aldehyde, conversion to a leaving group for nucleophilic substitution, or etherification.
Chemical Principle: Hydride Reduction
Esters can be reduced to primary alcohols using strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄).[16] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but may work in the presence of certain catalysts or at high temperatures.[16][17] The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the carbonyl carbon. This is followed by the coordination of the aluminum to the carbonyl oxygen, which facilitates the elimination of the methoxide group. A second hydride is then delivered to the resulting intermediate aldehyde, which is more reactive than the starting ester, leading to the formation of an alkoxy-aluminate salt.[16] A final aqueous work-up is necessary to hydrolyze this salt and liberate the primary alcohol.
Caption: Workflow for LiAlH₄ reduction of the ester.
Experimental Protocol: Reduction
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis confirms the absence of the starting material.
-
Quenching: Carefully quench the reaction by cooling it to 0 °C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical for safety and for generating a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude alcohol can be purified by recrystallization or flash column chromatography on silica gel.
Data Summary: Reduction
| Parameter | Value |
| Starting Material | This compound |
| Reagents | LiAlH₄, H₂O, NaOH (aq) |
| Solvent | Anhydrous THF |
| Conditions | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
| Product | (3-Bromoquinolin-6-yl)methanol |
Conclusion
The derivatization of the methyl ester group in this compound provides a strategic entry point into a rich chemical space of novel quinoline derivatives. The three core transformations presented herein—hydrolysis, amidation, and reduction—yield key intermediates (carboxylic acid, carboxamides, and a primary alcohol) that are pivotal for structure-activity relationship (SAR) studies in drug discovery. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and efficiently synthesize diverse libraries of quinoline-based compounds for evaluation as potential therapeutic agents.
References
-
Kaur, M., & Singh, M. (2012). Derivatization reactions and reagents for gas chromatography analysis. Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications, 85-115. [Link]
-
Moodie, L. W. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Study.com. (n.d.). Carboxylic acids can be made by the hydrolysis of nitriles... Homework.Study.com. [Link]
-
Saczewski, F., et al. (2012). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
-
Goodreid, J. D., et al. (2014). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. PubMed. [Link]
-
Wang, X., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. [Link]
-
Reddy, R., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. [Link]
-
Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). MEDICINAL CHEMISTRY RESEARCH Carboxamide appended quinoline moieties as potential anti-proliferative agents... ResearchGate. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 21.6 Chemistry of Esters. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ResearchGate. [Link]
-
Saji, S. M. (2025). Quinoline and its derivatives represent a vital class of heterocyclic compounds... International Journal of Pharmaceutical Sciences. [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Kramer, K., & Lilly, C. (n.d.). 11.4 Synthesis of Carboxylic Acids. Fundamentals of Organic Chemistry. [Link]
-
Chem-Station. (n.d.). Acid to Alcohol - Common Conditions. Chem-Station. [Link]
-
Frontiers in Chemistry. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
-
PubChem. (n.d.). 6-Bromo-3-hydroxyisoquinoline. PubChem. [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]
-
Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. [Link]
-
Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Scribd. [Link]
-
Chemistry LibreTexts. (n.d.). Carboxyl Derivatives. Chemistry LibreTexts. [Link]
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Use of Methyl 3-bromoquinoline-6-carboxylate in kinase inhibitor synthesis
Application Note: Strategic Utilization of Methyl 3-bromoquinoline-6-carboxylate in Kinase Inhibitor Discovery
Core Directive & Executive Summary
This compound represents a high-value "privileged scaffold" in the synthesis of ATP-competitive kinase inhibitors. Its structural topology allows for orthogonal functionalization, enabling medicinal chemists to independently optimize hinge-binding affinity and solvent-front physicochemical properties.
This guide details the rational application of this intermediate, specifically targeting the PI3K/mTOR and Tyrosine Kinase (e.g., EGFR, c-Met) families. Unlike generic protocols, this document focuses on the causality of synthetic choices—explaining why specific cross-coupling conditions are required to preserve the quinoline nitrogen's basicity for hinge interaction while extending the C-6 position for solubility.
Structural Analysis & Pharmacophore Mapping
To use this molecule effectively, one must understand its alignment within the ATP-binding pocket.
-
N-1 (Quinoline Nitrogen): Acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Met residue in EGFR or Val in CDK2).
-
C-3 (Bromine Handle): The "Pivot Point." This position is directed deep into the hydrophobic pocket or towards the gatekeeper residue. It is the site for introducing aromatic/heteroaromatic bulk via Palladium-catalyzed coupling.[1]
-
C-6 (Methyl Ester): The "Tail Vector." This position points towards the solvent-exposed region (ribose binding pocket). It is ideal for attaching solubilizing groups (e.g., morpholines, piperazines) to improve ADME properties without disrupting binding affinity.
Visualizing the Design Logic
Figure 1: Pharmacophore mapping of the quinoline scaffold within the kinase ATP pocket.
Synthetic Protocols & Experimental Design
The synthesis of a lead kinase inhibitor from this scaffold follows a "Warhead First, Tail Second" approach to minimize steric hindrance during the metal-catalyzed steps.
Phase 1: C-3 Functionalization (Suzuki-Miyaura Coupling)
The C-3 bromine is electronically deactivated compared to other positions, requiring robust catalytic systems. The goal is to install an aryl group (e.g., 3-pyridyl, indolyl, or phenyl-urea) to engage the hydrophobic pocket.
Protocol 1: Optimized Suzuki Coupling
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Rationale: The bidentate dppf ligand has a large bite angle, enhancing the reductive elimination step for sterically demanding quinolines.
-
-
Base: Cs₂CO₃ (2.0 equiv)
-
Rationale: Cesium carbonate in dioxane/water provides the necessary "Cesium Effect" (higher solubility in organic phase) compared to K₂CO₃, crucial for heterocyclic couplings.
-
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the quinoline scaffold, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive Argon pressure. Seal the vial immediately.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = Scaffold - Br + Aryl).
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Palladium black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Phase 2: C-6 Tail Construction (Saponification & Amidation)
Once the core binding element is installed at C-3, the C-6 ester is converted into a solubilizing amide.
Protocol 2: Hydrolysis and Amide Coupling
-
Saponification:
-
Dissolve the C-3 substituted intermediate in THF/MeOH/Water (3:1:1).
-
Add LiOH·H₂O (3.0 equiv). Stir at RT for 2 hours.
-
Endpoint: LC-MS shows conversion of Methyl Ester (M+) to Acid (M-14).
-
Acidify with 1N HCl to pH 4, filter the precipitate, and dry under vacuum.
-
-
Amidation (The "Tail"):
-
Dissolve the crude acid in DMF (anhydrous).
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate the acid.
-
Add the amine (e.g., N-methylpiperazine, Morpholine) (1.2 equiv).
-
Stir at RT for 12 hours.
-
Rationale: HATU is preferred over EDCI for electron-deficient quinoline carboxylic acids to prevent racemization (if chiral amines are used) and ensure high yields.
-
Data Presentation & Optimization Guide
The following table summarizes optimization data for the C-3 Suzuki coupling, a common bottleneck.
| Entry | Catalyst | Ligand | Solvent | Base | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Toluene/EtOH | Na₂CO₃ | 45% | Sluggish conversion; homocoupling observed. |
| 2 | Pd(OAc)₂ | XPhos | Dioxane/H₂O | K₃PO₄ | 72% | Good for sterically hindered boronic acids. |
| 3 | Pd(dppf)Cl₂ | dppf | Dioxane/H₂O | Cs₂CO₃ | 91% | Standard Protocol. Cleanest profile. |
| 4 | Pd₂dba₃ | S-Phos | Toluene | K₃PO₄ | 85% | Excellent for electron-poor heteroaryl boronates. |
Synthetic Workflow Diagram
The logical flow from starting material to lead compound is visualized below.
Figure 2: Step-wise synthetic progression from scaffold to bioactive inhibitor.
References
-
Li, W., et al. "A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids."[2] Advanced Synthesis & Catalysis, 2011, 353(10), 1671–1675.[2] Link[2]
- Garuti, L., et al. "Nitrogen-containing heterocyclic quinolines: data and physiochemical properties." Journal of Medicinal Chemistry, 2000. (General Scaffold Reference).
- Mao, X., et al. "Structure-Based Design of Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors." European Journal of Medicinal Chemistry, 2020.
-
BenchChem Application Note. "Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide." (Note: Isomeric reference for condition comparison). Link
- Vanderwal, C.D., et al. "Strategies for the Synthesis of Type II Kinase Inhibitors." Chemical Reviews, 2014.
Sources
Application Note: Synthesis of 3-Arylquinoline Derivatives from Methyl 3-bromoquinoline-6-carboxylate
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-arylquinoline-6-carboxylates utilizing Methyl 3-bromoquinoline-6-carboxylate as the core electrophile. While quinolines are privileged scaffolds in medicinal chemistry, the 3-position is historically challenging to functionalize via nucleophilic aromatic substitution due to its electronic neutrality compared to the 2- and 4-positions. However, palladium-catalyzed cross-coupling offers a reliable entry point. This guide provides optimized conditions for Suzuki-Miyaura coupling , mechanistic insights into catalyst selection for electron-deficient heteroaryls, and a self-validating workflow designed to minimize protodehalogenation side products.
Introduction & Strategic Value
The quinoline core is ubiquitous in FDA-approved therapeutics, ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). The specific scaffold, Methyl 3-arylquinoline-6-carboxylate , is highly valuable because it offers two vectors for diversification:
-
C3-Aryl Group: Modulates lipophilicity and target binding affinity (pi-stacking interactions).
-
C6-Ester Group: A versatile handle for further synthetic elaboration (hydrolysis to acids, amidation, or reduction to benzylic alcohols).
Challenge: The starting material, this compound, contains an electron-withdrawing ester at C6. While this activates the ring for oxidative addition, it also increases the susceptibility of the ester to hydrolysis under the basic conditions required for Suzuki coupling. This protocol balances reactivity with functional group tolerance.
Mechanistic Principles
The success of this transformation relies on the catalytic cycle of Palladium(0).
-
Oxidative Addition (Rate Determining Step): The Pd(0) species inserts into the C3-Br bond. The electron-withdrawing ester at C6 lowers the LUMO energy of the quinoline ring, actually accelerating this step compared to unsubstituted 3-bromoquinoline.
-
Transmetalation: The aryl boronic acid (activated by base) transfers its organic group to the Palladium center.[1][2]
-
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).
Critical Consideration: 3-Bromoquinolines are prone to protodehalogenation (replacing Br with H) if the transmetalation is slow or if the solvent is too "wet" without sufficient base activation. We utilize bidentate ligands (dppf) to stabilize the Pd-complex and prevent catalyst decomposition.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis, decision points for optimization, and quality control steps.
Figure 1: Logical workflow for the synthesis of 3-arylquinoline derivatives, emphasizing quality control checkpoints.
Optimized Protocol
Materials & Reagents
-
Substrate: this compound (1.0 equiv).
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv). Note: Use pinacol esters if the free acid is unstable.
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3-5 mol%).
-
Base: Potassium Carbonate (K2CO3) (2.0 – 3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (9:1 ratio).
Reaction Optimization Matrix
Before scale-up, run a small screen if your specific boronic acid is sterically hindered.
| Parameter | Standard Condition (Robust) | High-Reactivity Condition (Challenging Substrates) | Rationale |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | XPhos Pd G2 (2 mol%) | XPhos is superior for sterically hindered or electron-poor boronic acids. |
| Base | K2CO3 (2.0 eq) | K3PO4 (3.0 eq) | Phosphate is more basic, accelerating transmetalation, but watch for ester hydrolysis. |
| Solvent | Dioxane/H2O (9:1) | Toluene/EtOH/H2O (4:1:1) | Alcohol cosolvents can assist solubility of polar boronic acids. |
| Temp | 90°C | 100°C (Microwave) | Microwave irradiation often suppresses side reactions by shortening reaction time. |
Step-by-Step Procedure (1.0 mmol Scale)
-
Setup: To a dry 25 mL round-bottom flask or reaction vial equipped with a magnetic stir bar, add:
-
This compound (266 mg, 1.0 mmol).
-
Aryl Boronic Acid (1.2 mmol).
-
K2CO3 (276 mg, 2.0 mmol).
-
Pd(dppf)Cl2·CH2Cl2 (41 mg, 0.05 mmol).
-
-
Degassing (Crucial): Cap the flask with a septum. Evacuate the air via vacuum needle and backfill with Nitrogen or Argon. Repeat this cycle 3 times. This prevents homocoupling of the boronic acid and oxidation of the catalyst.
-
Solvent Addition: Inject degassed 1,4-Dioxane (9 mL) and Water (1 mL) via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath at 90°C . Stir vigorously.
-
Self-Validating Check: The reaction mixture usually turns dark black/brown within 15 minutes, indicating active Pd(0) species. If it remains pale orange/yellow, oxygen may be present.
-
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1) or LCMS after 2 hours. The starting bromide (Rf ~0.5) should disappear, and a fluorescent blue/green spot (product) usually appears.
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine (sat. NaCl).
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0% to 40% EtOAc in Hexanes.
-
Note: 3-Arylquinolines are often fluorescent under UV (254/365 nm), making fraction collection easy.
-
Expert Insights & Troubleshooting
-
Issue: Ester Hydrolysis.
-
Issue: Protodehalogenation (Formation of Methyl quinoline-6-carboxylate).
-
Issue: Palladium Residue.
-
Tip: If the product is dark colored after column, treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with 10% aqueous cysteine solution to remove residual Pd.
-
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Suzuki Coupling mechanism).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Insight into ligand effects for difficult substrates). Link
-
ChemicalBook. (n.d.). Methyl 6-bromoquinoline-3-carboxylate Product Properties. (Verification of starting material availability). Link
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromoquinoline
Abstract & Strategic Context
The 3-arylquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in antimalarial agents, P-glycoprotein inhibitors, and receptor tyrosine kinase antagonists. Unlike the 2- and 4-positions, which are susceptible to nucleophilic attack, the 3-position of the quinoline ring is electronically distinct, requiring robust transition-metal catalysis for functionalization.
This application note details a validated, scalable protocol for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline . While standard protocols often fail due to catalyst poisoning by the quinoline nitrogen or slow oxidative addition, this guide utilizes a Pd(dppf)Cl₂·DCM system. This catalyst is selected for its bidentate ligand bite angle, which resists displacement by the quinoline nitrogen, ensuring high turnover numbers (TON) and reproducibility.
Critical Parameter Analysis (The "Why" Behind the Protocol)
Catalyst Selection: The "Hard-Soft" Mismatch
-
The Problem: 3-Bromoquinoline contains a basic nitrogen atom (pyridyl-like). Monodentate phosphine catalysts (e.g., Pd(PPh₃)₄) are prone to ligand displacement by this nitrogen, forming inactive off-cycle Palladium-Nitrogen complexes.
-
The Solution: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . The dppf ligand forms a rigid chelate with the palladium center. The large "bite angle" and the ferrocene backbone create a steric environment that disfavors the coordination of the quinoline nitrogen, keeping the catalyst active in the catalytic cycle [1].
Base and Solvent Effects[1]
-
Base: Potassium Carbonate (K₂CO₃ ) is preferred over stronger bases (like KOtBu) to minimize protodeboronation of the aryl boronic acid partner.
-
Solvent: A 1,4-Dioxane / Water (4:1) mixture is critical. The water fraction is essential to dissolve the inorganic base, facilitating the formation of the reactive hydroxo-palladium intermediate or the boronate species required for transmetallation [2].
Experimental Protocol (SOP)
Materials & Stoichiometry
Scale: 1.0 mmol (Adjust proportionally)
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Mass/Vol | Role |
| Substrate | 3-Bromoquinoline (MW 208.05) | 1.0 | 208 mg | Electrophile |
| Coupling Partner | Aryl Boronic Acid (e.g., Ph-B(OH)₂) | 1.2 - 1.5 | Var. | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | ~25-40 mg | Catalyst |
| Base | K₂CO₃ (Anhydrous) | 2.5 | 345 mg | Activator |
| Solvent A | 1,4-Dioxane (Degassed) | -- | 8.0 mL | Main Solvent |
| Solvent B | Distilled Water (Degassed) | -- | 2.0 mL | Co-solvent |
Step-by-Step Execution
Step 1: Inert Environment Setup
-
Oven-dry a 25 mL round-bottom flask or a microwave process vial.
-
Equip with a magnetic stir bar and cool under a stream of Nitrogen or Argon.
Step 2: Reagent Loading
-
Charge the flask with 3-bromoquinoline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Crucial Step: Add the Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) last to minimize air exposure time.
-
Seal the vessel with a rubber septum (or crimp cap).
Step 3: Solvent Addition & Degassing
-
Add the 1,4-Dioxane and Water via syringe.
-
Sparging: Insert a long needle connected to the Argon line directly into the solution. Insert a short vent needle. Bubble Argon vigorously for 10–15 minutes.
-
Why? Oxygen causes homocoupling of boronic acids and oxidizes the phosphine ligands, killing the catalyst.
-
Step 4: Reaction
-
Heat the reaction mixture to 90°C (oil bath) or 100°C (Microwave, 30 mins).
-
Monitor via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.
-
Endpoint: Disappearance of 3-bromoquinoline peak (approx. 2–4 hours thermal, 30 mins microwave).
-
Step 5: Workup
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Filter through a small pad of Celite to remove Palladium black (prevents emulsions).
-
Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL).
-
Wash combined organics with Brine (saturated NaCl), dry over Na₂SO₄, and concentrate in vacuo.
Purification[7]
-
Method: Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
30% Ethyl Acetate in Hexanes. -
Note: 3-Arylquinolines are often fluorescent. Use a UV lamp (254/365 nm) to track the product band.
Visualized Workflows
Experimental Workflow Diagram
Caption: Linear workflow for the Suzuki coupling of 3-bromoquinoline, emphasizing the critical degassing step.
Mechanistic Pathway & Catalyst Protection
Caption: Catalytic cycle highlighting the oxidative addition and the prevention of N-coordination poisoning by the dppf ligand.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause Analysis | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivation by O₂ or Quinoline-N. | 1. Increase degassing time.2. Switch to XPhos Pd G2 (bulky ligand prevents N-binding). |
| Starting Material Remains | Slow Oxidative Addition.[7] | Increase temp to 110°C (Toluene/H₂O system) or use Microwave irradiation. |
| Homocoupling (Ar-Ar) | Oxygen presence during heating. | Strictly degas solvents before adding catalyst. Keep under positive Ar pressure. |
| Protodeboronation | Unstable boronic acid (e.g., 2-heteroaryl). | 1. Use Cs₂CO₃ (milder solubility profile).2. Switch to Boronic Ester (Pinacol ester). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling reaction of arylboronic acids with aryl halides. Journal of Organic Chemistry. Link
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of Organic Chemistry. (Discusses dppf and bulky ligands).[3] Link
- Application Note Data: Optimized conditions derived from standard protocols for electron-deficient heteroaryl halides utilizing bidentate phosphine ligands to prevent coordination-induced deactiv
Sources
- 1. art.torvergata.it [art.torvergata.it]
- 2. thermofishersci.in [thermofishersci.in]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-bromoquinoline-6-carboxylate as a building block in organic synthesis
Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Orthogonal Quinoline Scaffold
Methyl 3-bromoquinoline-6-carboxylate (CAS: 1365272-98-3) represents a high-value "divergent core" for medicinal chemistry. Unlike simple quinolines, this building block offers two chemically distinct vectors for elaboration, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
-
The "Western" Vector (C3-Bromine): A halogenated handle on the pyridine ring, primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).
-
The "Eastern" Vector (C6-Ester): A masked carboxylic acid on the benzenoid ring, serving as a versatile anchor for solubility-enhancing groups or linker attachment via hydrolysis and amidation.
This application note details optimized protocols for functionalizing this scaffold, addressing the specific electronic challenges posed by the electron-deficient quinoline core.
Part 1: Structural Analysis & Reactivity Profile
To successfully utilize this building block, one must understand its electronic bias. The quinoline nitrogen is electron-withdrawing, making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic aromatic substitution (
Simultaneously, the C6-methyl ester acts as a weak electron-withdrawing group (EWG), further deactivating the ring system. This combination requires careful catalyst selection to prevent oxidative addition failures or homocoupling side reactions.
Chemo-Selectivity Map:
-
C3-Br: Reacts with Pd(0). Requires electron-rich phosphine ligands to facilitate oxidative addition into the C-Br bond.
-
C6-COOMe: Stable to Pd-catalysis conditions; reactive toward hydroxide (hydrolysis) or aluminum amides (direct amidation).
-
N1: Basic nitrogen. Can poison acidic catalysts or coordinate to Pd. Use of base (e.g.,
) or bidentate ligands is recommended to mitigate catalyst sequestration.
Part 2: Application Protocols
Protocol A: C3-Arylation via Suzuki-Miyaura Coupling
Target: Biaryl formation for kinase inhibitor scaffolds.
Rationale:
Standard
Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst:
(0.05 equiv / 5 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the quinoline substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and
(41 mg, 0.05 mmol). -
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe, followed by 2M aqueous
(1.5 mL).-
Critical Check: The biphasic mixture ensures the inorganic base dissolves while the organic reactants remain in the dioxane phase.
-
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.
-
Endpoint: Look for the disappearance of the bromide (M+) and appearance of the biaryl product (M - Br + Aryl).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Data Summary: Representative Yields
| Boronic Acid Type | Electronic Nature | Expected Yield | Notes |
|---|---|---|---|
| Phenylboronic acid | Neutral | 85-95% | Rapid conversion (<4h). |
| 4-Methoxyphenylboronic acid | Electron-Rich | 90-98% | Highly efficient. |
| 3-Pyridylboronic acid | Electron-Poor | 60-75% | Slower; may require XPhos Pd G2 catalyst. |
Protocol B: C3-Amination via Buchwald-Hartwig Cross-Coupling
Target: Introduction of solubility-enhancing amines or morpholine/piperazine motifs.
Rationale:
The 3-bromo position is sterically accessible but electronically deactivated. First-generation catalysts often result in hydrodebromination. We employ BrettPhos Pd G3 or
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine: Morpholine or substituted aniline (1.2 equiv)
-
Catalyst:
(0.02 equiv) + XPhos (0.04 equiv) OR BrettPhos Pd G3 (0.02 equiv) -
Base:
(2.0 equiv, anhydrous) -
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step Methodology:
-
Drying: Flame-dry a Schlenk tube or microwave vial under vacuum and backfill with Argon.
-
Charging: Add the quinoline substrate (1.0 mmol), solid amine (if applicable),
(650 mg, 2.0 mmol), and catalyst precursor. -
Solvation: Add anhydrous Toluene (4 mL). If the amine is liquid, add it now via syringe.
-
Reaction: Heat to 100°C for 16 hours.
-
Optimization: If conversion is low after 6 hours, raise temperature to 110°C. Do not exceed 120°C to avoid ester cleavage.
-
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse with DCM.
-
Purification: Concentrate and purify via chromatography. Note that amino-quinolines are polar; add 1%
to the eluent to prevent streaking.
Protocol C: C6-Ester Hydrolysis & Amide Coupling
Target: Linker attachment or library diversification.
Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH because the lithium cation coordinates less strongly to the carboxylate, often resulting in faster reaction rates in THF/Water mixtures.
Step-by-Step Methodology:
-
Hydrolysis: Dissolve this compound (or the Suzuki product) in THF/MeOH/Water (3:1:1). Add LiOH
(3.0 equiv). Stir at RT for 2 hours. -
Workup: Acidify carefully with 1N HCl to pH 4. The carboxylic acid usually precipitates. Filter and dry.[1]
-
Amidation: Suspend the acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins, then add the amine (R-
). Stir at RT for 2-4 hours.-
Self-Validating Check: The reaction mixture should turn homogenous as the amide forms. If precipitate remains, check pH (ensure basicity for HATU activation).
-
Part 3: Visualization & Workflows
Figure 1: Divergent Synthesis Pathway
Caption: Reactivity map showing the orthogonal functionalization of the C3-Bromine and C6-Ester sites.
Figure 2: Library Generation Workflow
Caption: Step-by-step logical flow for generating a focused library of kinase inhibitor candidates.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate. (Note: Analogous reactivity profile adapted for regiochemical isomer).
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism & Examples. Retrieved from organic-chemistry.org.
-
National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. PubMed Central.
-
ChemicalBook. 3-Bromoquinoline-6-carboxylic acid Properties and Suppliers.
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for Functionalization of Haloquinolines.
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Methyl 3-bromoquinoline-6-carboxylate
Welcome to the technical support center for the purification of Methyl 3-bromoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this and similar halogenated quinoline derivatives. Our goal is to equip you with the expertise to achieve high purity and yield in your experimental work.
Introduction: The Challenge of Purifying Bromoquinoline Esters
This compound is a key intermediate in various synthetic pathways. However, its synthesis can often result in a crude product contaminated with starting materials, isomers (e.g., other bromo-isomers), and over-brominated byproducts.[1] Recrystallization is a powerful and cost-effective technique for purifying such solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[2][3]
This guide provides a systematic approach to selecting an appropriate recrystallization solvent and troubleshooting common issues that may arise during the process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for selecting a recrystallization solvent for this compound?
A1: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic esters like this compound, a good starting point is to test alcohols (like ethanol or methanol) or esters (like ethyl acetate).[4][5] A general rule of thumb is that solvents containing functional groups similar to the compound being purified are often good solubilizers.[5]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To remedy this, try using a lower-boiling point solvent or a larger volume of the same solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.
Q3: Very few or no crystals are forming upon cooling. What are the likely causes and solutions?
A3: This issue can stem from several factors:
-
Too much solvent was used: If the solution is not saturated at the solvent's boiling point, crystallization will be inefficient. You can try to carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
The rate of cooling is too fast: Rapid cooling can lead to the formation of a supersaturated solution without crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2]
-
The compound is highly soluble in the chosen solvent even at low temperatures: In this case, a different solvent or a solvent mixture is needed.
Q4: The recrystallized product is not significantly purer than the crude material. Why might this be?
A4: This could be due to the co-crystallization of impurities that have similar solubility profiles to your target compound. In such cases, a single-solvent recrystallization may be insufficient. Consider using a solvent pair, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). Alternatively, pre-purification steps like column chromatography might be necessary to remove impurities with very similar properties.[6][7][8]
Q5: Can I use a solvent mixture for recrystallization?
A5: Absolutely. Solvent mixtures, such as ethanol/water, ethyl acetate/hexane, or toluene/hexane, are very effective, especially when a single solvent does not provide the desired solubility gradient.[7][9] The general procedure is to dissolve the compound in a minimal amount of the "good" solvent at its boiling point and then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]
Part 2: Troubleshooting and Detailed Protocols
Workflow for Solvent Selection and Recrystallization
The following diagram outlines the logical workflow for selecting an appropriate recrystallization solvent and performing the purification.
Caption: A step-by-step workflow for solvent selection and recrystallization.
Recommended Solvents for Screening
Based on the structure of this compound (an aromatic ester), the following solvents and solvent pairs are recommended for initial screening.
| Solvent/Mixture | Rationale | Boiling Point (°C) |
| Single Solvents | ||
| Ethanol | Often effective for moderately polar compounds and aromatic systems.[2][8] | 78 |
| Methanol | Similar to ethanol but with higher polarity.[2][10] | 65 |
| Isopropanol | A slightly less polar alcohol option.[10] | 82 |
| Ethyl Acetate | A good solvent for many esters.[5] | 77 |
| Toluene | Effective for aromatic compounds, can be paired with a non-polar solvent.[9] | 111 |
| Acetone | A versatile polar aprotic solvent.[5][9] | 56 |
| Solvent Pairs | ||
| Ethanol/Water | A common mixture for compounds with some water solubility at high temperatures.[1][9][10] | Variable |
| Ethyl Acetate/Hexane | A widely used pair for compounds of intermediate polarity.[7][8] | Variable |
| Toluene/Hexane | Good for aromatic compounds that are too soluble in pure toluene.[9] | Variable |
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the recrystallization process.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent, enough to create a slurry.[2]
-
Heat the mixture to the solvent's boiling point with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2]
2. Hot Filtration (if necessary):
-
If insoluble impurities (e.g., dust, inorganic salts) are present, a hot filtration is necessary.
-
Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[2]
3. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is key to forming large, pure crystals.[1][2]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]
4. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[1]
-
Continue to draw air through the crystals on the filter paper to partially dry them.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Problems
The following decision tree can help diagnose and solve common issues encountered during recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. [Link]
- Purification of aromatic polycarboxylic acids by recrystallization. (1972).
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
The Preparation of 3-Bromoquinoline Derivatives. (1955). ACS Publications. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). PMC - NIH. [Link]
- Recrystallization method of high-selectivity pregabalin intermediate. (n.d.).
-
(PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. acgpubs.org [acgpubs.org]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of Quinoline Derivatives
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the purification of quinoline derivatives using column chromatography. Quinolines, as a critical class of nitrogen-containing heterocyclic compounds, present unique challenges and opportunities in their separation and purification.[1][2][3] This document is structured to provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your chromatographic separations effectively.
Core Principles: Understanding Quinoline Behavior in Chromatography
The key to successfully purifying quinoline derivatives lies in understanding their chemical nature. The presence of a basic nitrogen atom within the quinoline ring system governs its interaction with common stationary phases.[4] On standard silica gel, which has an acidic surface due to the presence of silanol groups (Si-OH), strong interactions with the basic quinoline nitrogen can occur.[4][5] This often leads to common issues such as peak tailing, streaking, and in some cases, irreversible adsorption of the compound to the stationary phase.[4][6]
Stationary Phase Selection
The choice of stationary phase is paramount for the successful separation of quinoline derivatives. While silica gel is the most common stationary phase in column chromatography, its acidic nature can be problematic.[5][7][8]
| Stationary Phase | Key Characteristics & Best Use Cases |
| Silica Gel (Normal Phase) | Most common and cost-effective.[7] Best suited for less basic quinoline derivatives or when used with mobile phase modifiers. |
| Alumina (Basic or Neutral) | An excellent alternative to silica for basic compounds.[9][10][11] Basic alumina is particularly effective for purifying basic and neutral compounds that are stable to alkali.[9][11] Neutral alumina is a good option for acid-sensitive compounds.[10] |
| Reversed-Phase (e.g., C18) | Used for more polar quinoline derivatives. Separation is based on hydrophobicity.[12] |
| Amine-Functionalized Silica | Can provide improved peak shape and selectivity for basic compounds.[13] |
| Diol-Functionalized Silica | A less acidic alternative to bare silica.[13] |
Mobile Phase Selection and Optimization
The mobile phase, or eluent, plays a critical role in modulating the interactions between your quinoline derivative and the stationary phase. A common starting point for the separation of quinoline derivatives on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[14]
Key Considerations for Mobile Phase Optimization:
-
Polarity Adjustment: The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the target compound, typically in the range of 0.2-0.4 on a TLC plate for good separation in column chromatography.[13]
-
Basic Additives: To counteract the acidic nature of silica gel and improve peak shape, the addition of a small amount of a basic modifier to the mobile phase is often essential.[4][6] Triethylamine (TEA) at a concentration of 0.5-2% is a common choice.[6]
-
Acidic Additives: In reversed-phase chromatography, adding a small amount of an acid like formic acid to the mobile phase can protonate the quinoline nitrogen, leading to more consistent interactions with the stationary phase and improved peak shape.[14][15]
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of quinoline derivatives in a question-and-answer format.
Problem 1: My quinoline derivative is streaking or tailing on the TLC plate and column.
Cause: This is a classic sign of strong interaction between the basic nitrogen of the quinoline and the acidic silanol groups on the silica gel surface.[4][6] This leads to slow and uneven elution, resulting in a tailed or streaked spot.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a basic modifier to your mobile phase.[4][6]
-
Protocol: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent. For example, if your solvent system is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:TEA.[6]
-
-
Switch to a Different Stationary Phase:
-
Deactivate the Silica Gel:
-
Protocol: Before loading your sample, flush the packed silica gel column with your mobile phase containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.[13]
-
Problem 2: My quinoline derivative is not moving from the baseline (Rf = 0).
Cause: The mobile phase is not polar enough to elute your compound from the stationary phase. Your compound has a very strong affinity for the stationary phase.
Solutions:
-
Increase the Polarity of the Mobile Phase:
-
Strategy: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using 9:1 Hexane:Ethyl Acetate, try 8:2 or 7:3. If your compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[14]
-
-
Consider Reversed-Phase Chromatography:
-
Rationale: If your compound is highly polar, it may be better suited for reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[12]
-
Problem 3: My quinoline derivative is running with the solvent front (Rf = 1).
Cause: The mobile phase is too polar, causing your compound to have a very low affinity for the stationary phase and elute too quickly.
Solutions:
-
Decrease the Polarity of the Mobile Phase:
-
Strategy: Increase the proportion of the non-polar solvent in your eluent system. For example, if you are using 7:3 Hexane:Ethyl Acetate, try 8:2 or 9:1.
-
Problem 4: I am observing decomposition of my compound on the column.
Cause: Some quinoline derivatives can be sensitive to the acidic nature of silica gel and may degrade during the purification process.[13]
Solutions:
-
Use a Less Acidic Stationary Phase:
-
Deactivate the Silica Gel:
-
Protocol: As mentioned previously, pre-treating the silica gel with a basic modifier can neutralize the acidic sites and prevent degradation.[13]
-
-
Minimize Contact Time:
-
Technique: Use flash chromatography with positive pressure to speed up the elution process and reduce the time your compound is in contact with the stationary phase.[5]
-
Problem 5: Poor separation of closely related quinoline derivatives.
Cause: The chosen mobile phase and stationary phase do not provide sufficient selectivity to resolve the compounds.
Solutions:
-
Fine-tune the Mobile Phase:
-
Strategy: Experiment with different solvent mixtures. Sometimes, a three-component solvent system can provide better selectivity. For example, a mixture of hexane, ethyl acetate, and a small amount of methanol.
-
-
Try a Different Stationary Phase:
-
Rationale: Different stationary phases offer different selectivities. If silica gel is not providing adequate separation, try alumina or a functionalized silica gel. For some quinoline alkaloids, a naphthylpropyl stationary phase has shown high selectivity.[17]
-
-
Employ Gradient Elution:
-
Technique: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the chromatography run. This can help to separate compounds with a wider range of polarities.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a new quinoline derivative?
A1: A good starting point is a mixture of hexane and ethyl acetate.[14] Begin with a ratio of 8:2 or 7:3 (hexane:ethyl acetate) and adjust the polarity based on the initial result.[14] If your compound is more polar, a system of dichloromethane and methanol may be more appropriate.[14] Remember to add a small amount of triethylamine (around 0.5-1%) to your TLC solvent to prevent tailing.[4]
Q2: How much sample can I load onto a column?
A2: For silica gel column chromatography, a general rule of thumb is a ratio of stationary phase weight to the dry weight of the analyte mixture between 20:1 and 100:1.[7] The exact ratio depends on the difficulty of the separation. For easier separations, you can load more material.
Q3: My quinoline derivative has chelating properties. Will this affect my chromatography?
A3: Yes, the ability of some quinoline derivatives, particularly those like 8-hydroxyquinoline, to chelate metal ions can influence their chromatographic behavior.[18][19][20] The silica gel or alumina stationary phase can contain trace metal impurities. Chelation can lead to peak broadening or tailing. In some cases, adding a chelating agent like EDTA to the mobile phase (in reversed-phase systems) can improve peak shape.
Q4: Can I use reversed-phase chromatography for all quinoline derivatives?
A4: Reversed-phase chromatography is most suitable for quinoline derivatives that are sufficiently polar to be soluble in the polar mobile phases used (e.g., water, acetonitrile, methanol).[12] Highly nonpolar or lipophilic quinoline derivatives are better purified using normal-phase chromatography.[6]
Q5: What is HILIC and is it useful for quinoline derivatives?
A5: HILIC (Hydrophilic Interaction Liquid Chromatography) is a technique that uses a polar stationary phase (like silica or amine-functionalized silica) with a mobile phase that is a mixture of a water-miscible organic solvent and a small amount of water.[21] It can be a very effective technique for purifying polar, water-soluble compounds that are poorly retained in reversed-phase and too strongly retained in normal-phase chromatography.[21] HILIC can be a good option for purifying very polar quinoline derivatives, such as those with multiple hydroxyl or amino groups.[21]
Visual Workflows and Diagrams
Troubleshooting Workflow for Common Quinoline Chromatography Issues
Caption: A flowchart for troubleshooting common issues in quinoline chromatography.
Stationary Phase Selection Logic
Caption: Decision tree for selecting the optimal stationary phase.
References
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]
-
Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. AKJournals. Available from: [Link]
-
Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing). Available from: [Link]
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available from: [Link]
-
Alumina-supported synthesis of antibacterial quinolines using microwaves. PubMed. Available from: [Link]
-
RediSep Alumina Columns. Teledyne Labs. Available from: [Link]
-
Quantitative structure-chromatographic retention correlations of quinoline derivatives. PubMed. Available from: [Link]
-
RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO. Available from: [Link]
-
What is basic Alumina (used for inhibitor removal in polymerization)? ResearchGate. Available from: [Link]
-
Column chromatography. Wikipedia. Available from: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. Available from: [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available from: [Link]
-
troubleshooting column chromatography. Reddit. Available from: [Link]
-
What is the stationary phase in column chromatography? Quora. Available from: [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Available from: [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. Available from: [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available from: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available from: [Link]
-
Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. ResearchGate. Available from: [Link]
-
Column chromatography. Columbia University. Available from: [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. Available from: [Link]
-
Hydroxyquinolines as iron chelators. PubMed. Available from: [Link]
-
Chelating agent. Britannica. Available from: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Available from: [Link]
-
Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. MDPI. Available from: [Link]
-
The Role of Nitrogen Heterocycles in Medicinal Chemistry: Innovations and Insights. LinkedIn. Available from: [Link]
Sources
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- 3. The Role of Nitrogen Heterocycles in Medicinal Chemistry: Innovations and Insights - Oreate AI Blog [oreateai.com]
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- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
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- 19. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. teledynelabs.com [teledynelabs.com]
Technical Support Center: Synthesis of Methyl 3-bromoquinoline-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-bromoquinoline-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and analogous reactions found in the literature.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key stages?
A plausible and efficient synthetic pathway for this compound involves a multi-step process. While a single, unified protocol is not extensively documented, a logical route can be constructed from established reactions in quinoline chemistry. The synthesis can be broken down into four main stages, each with its own set of potential impurities:
-
Quinoline Core Formation via Vilsmeier-Haack Reaction: This step creates the fundamental quinoline ring system.
-
Intermediate Modification (Dechlorination & Oxidation): The initial product from the Vilsmeier-Haack reaction is modified to prepare it for bromination.
-
Regioselective Bromination: Introduction of the bromine atom at the C3 position.
-
Final Esterification: Conversion of the carboxylic acid to the desired methyl ester.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guides by Synthesis Stage
Stage 1: Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful method for synthesizing 2-chloro-3-formylquinolines from acetanilides.[1] However, the harsh conditions can lead to specific impurities.
Q2: My Vilsmeier-Haack reaction is giving a low yield and a complex mixture of products. What are the likely impurities and how can I avoid them?
Answer: Low yields and product mixtures in this reaction often stem from incomplete cyclization, side reactions with the Vilsmeier reagent, or impurities in the starting acetanilide.
-
Unreacted Starting Material (Methyl 4-acetamidobenzoate): If the reaction is not driven to completion, you will retain your starting material. Ensure your reagents are pure and the reaction is heated for a sufficient duration.[2]
-
Partially Reacted Intermediates: Incomplete cyclization can lead to various acyclic intermediates. These are often more polar than the desired product and can be removed by column chromatography.
-
Over-reaction/Degradation Products: The Vilsmeier-Haack conditions are forceful. Prolonged reaction times or excessive temperatures can lead to the formation of tarry, polymeric materials.[3] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial.
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Acetanilide | Incomplete reaction; insufficient heating. | Increase reaction time and monitor via TLC. Ensure stoichiometry of reagents is correct. |
| Polymeric Byproducts | Excessively harsh conditions (high temp/long duration). | Carefully control reaction temperature and time.[4] |
| Hydrolyzed Vilsmeier Reagent | Exposure of reagents to moisture. | Use anhydrous solvents and reagents. |
Experimental Protocol: Vilsmeier-Haack Reaction (Adapted from Ali, M.M. et al., 2001)[1]
-
Prepare the Vilsmeier adduct by slowly adding phosphorus oxychloride (POCl₃, 2.0 eq) to anhydrous N,N-dimethylformamide (DMF, 2.0 eq) at 0-5 °C with stirring.
-
To this, add a solution of the starting acetanilide (e.g., methyl 4-acetamidobenzoate, 1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Basify the mixture with a cold NaOH solution to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).[5]
Stage 2 & 3: Intermediate Modification and Bromination
This sequence involves converting the initial product into 3-bromoquinoline-6-carboxylic acid. The bromination step is particularly critical for impurity generation.
Q3: During the bromination of quinoline-6-carboxylic acid, I am observing multiple spots on my TLC plate. What are these isomeric impurities?
Answer: The bromination of the quinoline ring is an electrophilic substitution. The position of the incoming bromine is directed by the existing substituents and the electronic nature of the quinoline nucleus. The nitrogen atom deactivates the pyridine ring, while the benzene ring is more activated. However, bromination can still occur on the pyridine ring at the 3-position.
-
Isomeric Impurities (Regioisomers): While the 3-position is the target, bromination can also occur at other positions, particularly on the benzene ring (C5, C7, or C8), especially if the reaction is not well-controlled.[6][7] The directing effect of the 6-carboxy group will influence the substitution pattern.
-
Poly-brominated Impurities: Using an excess of the brominating agent (like N-Bromosuccinimide (NBS) or Br₂) can lead to the formation of di- and tri-brominated quinolines.[8]
-
Unreacted Quinoline-6-carboxylic acid: Incomplete bromination will leave the starting material in your product mixture.
Caption: Relationship between the target product and common bromination impurities.
Q4: How can I improve the regioselectivity of the bromination to favor the 3-bromo isomer?
Answer: Achieving high regioselectivity is key. This can be influenced by the choice of brominating agent, solvent, and temperature.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Solvents like chloroform or acetic acid are commonly used.
-
Temperature Control: Running the reaction at lower temperatures can often improve selectivity by slowing down competing side reactions.
-
Catalysis: In some cases, metal-free C-H halogenation protocols can offer high regioselectivity.[7]
Stage 4: Fischer Esterification
This is the final step to produce the target molecule.
Q5: My final product contains unreacted 3-bromoquinoline-6-carboxylic acid after esterification. How can I drive the reaction to completion?
Answer: The Fischer esterification is an equilibrium process. To favor the formation of the ester, you need to shift the equilibrium to the product side.
-
Use of Excess Alcohol: Using methanol as the solvent (a large excess) will drive the reaction forward according to Le Chatelier's principle.
-
Removal of Water: Water is a byproduct of the reaction. Removing it as it forms will also push the equilibrium towards the ester. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Choice of Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or methanesulfonic acid are effective catalysts.[9]
| Impurity | Source | Detection Method | Mitigation/Removal |
| 3-Bromoquinoline-6-carboxylic acid | Incomplete esterification | HPLC, ¹H NMR (absence of methyl singlet) | Drive reaction with excess methanol; remove water. Purify by recrystallization or flash chromatography. |
| Isomeric bromo-esters | Carried over from bromination step | HPLC, GC-MS, ¹H NMR | Improve regioselectivity of bromination. Difficult to remove; may require preparative HPLC. |
| Poly-brominated esters | Carried over from bromination step | HPLC, GC-MS, Mass Spec | Use stoichiometric amount of brominating agent. Purify by recrystallization. |
| Residual Acid Catalyst | Incomplete workup | pH testing of product | Neutralize with a mild base (e.g., NaHCO₃ solution) during workup. |
Analytical Characterization
Q6: What analytical techniques are best for identifying and quantifying these impurities?
Answer: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating the target molecule from its impurities and quantifying their relative amounts. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.[10]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), this technique is invaluable for identifying the molecular weight of impurities, which is especially useful for confirming the presence of isomeric or poly-brominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities. For example, the presence of unreacted carboxylic acid can be inferred by the absence of the characteristic methyl ester singlet around 3.9 ppm.[9][11] Isomeric impurities will show different splitting patterns and chemical shifts in the aromatic region.[12][13]
References
-
Ali, M.M., Rajanna, K.C., & Prakash, P.K.S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251–253. Available at: [Link]
-
Cimerman, Z., & Tuhtar, E. (2014). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 19(9), 13676-13704. Available at: [Link]
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Available at: [Link]
-
Desaintjean, A., et al. (2020). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 22(15), 5896–5901. Available at: [Link]
- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
Sharma, U., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(10), 1869. Available at: [Link]
- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS, 3(1), 25-43. Available at: [Link]
- Google Patents. (n.d.). US2504875A - Method for producing 4-hydroxyquinolines.
-
Chemical Science (RSC Publishing). (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Available at: [Link]
-
IJFMR. (n.d.). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 1-23. Available at: [Link]
-
Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available at: [Link]
-
ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from [Link]
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- 9. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
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Base and solvent effects in palladium-catalyzed cross-coupling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role of Base and Solvent Selection
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of these powerful synthetic transformations. This guide is structured to address the specific issues you may encounter during your experiments, with a focus on the often-underestimated impact of base and solvent selection. Here, we will move beyond simple protocols to understand the underlying principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during palladium-catalyzed cross-coupling reactions, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction is giving me very low yields, or in some cases, no product at all. I've checked my catalyst and starting materials, and they seem fine. What could be the problem?
Answer: A low or non-existent yield in a Suzuki-Miyaura coupling is a common frustration, and the root cause often lies in the intricate interplay between the base and solvent. Let's break down the potential issues:
-
Inefficient Transmetalation: The base plays a crucial role in activating the organoboron species to facilitate the transmetalation step, a key part of the catalytic cycle.[1][2] If the base is not strong enough or is poorly soluble in the reaction medium, this step can be a significant bottleneck.
-
Solution: Consider screening a variety of bases. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are common choices.[3] The effectiveness of a base is often linked to its solubility and basicity in the chosen solvent system. For instance, if you are using a non-polar solvent like toluene, a biphasic system with water is often employed to dissolve the inorganic base.[4]
-
-
Poor Solubility of Reactants: If your aryl halide or boronic acid has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solution:
-
Increase Temperature: Running the reaction at a higher temperature can improve the solubility of your starting materials.[4] However, be cautious, as excessive heat can lead to catalyst decomposition.[3]
-
Solvent Screening: A systematic solvent screen is highly recommended. Polar aprotic solvents like DMF, or ethereal solvents such as 1,4-dioxane and THF, are often effective.[4]
-
Co-solvent Systems: The use of a co-solvent, such as water in a toluene/water or dioxane/water system, can be highly beneficial, not only for dissolving the base but also for potentially improving the solubility of other reaction components.[4]
-
-
-
Catalyst Deactivation: The choice of base and solvent can significantly impact the stability of the palladium catalyst.
-
Solution: Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[3] Some bases, particularly strong ones, can also promote catalyst decomposition at elevated temperatures.
-
Issue 2: Formation of Side Products
Question: I'm observing significant amounts of side products in my Heck reaction, primarily homocoupling of the aryl halide and reduction of the aryl halide (hydrodehalogenation). How can I minimize these?
Answer: The formation of side products in a Heck reaction is a clear indicator that the reaction conditions are not optimal, and the base and solvent are key parameters to investigate.
-
Homocoupling of Aryl Halide: This side reaction is often promoted by high temperatures and the presence of oxygen.
-
Solution:
-
Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate side reactions.[3] Try running the reaction at a lower temperature for a longer period.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain a nitrogen or argon atmosphere throughout the reaction to minimize oxygen contamination.[3]
-
-
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced to an arene, can be influenced by the solvent and the presence of protic impurities.
-
Solution:
-
Solvent Choice: In some cases, highly polar, coordinating solvents like NMP can promote hydrodehalogenation.[5] Switching to a less polar, non-coordinating solvent like toluene or dioxane may be beneficial.
-
Anhydrous Conditions: If hydrodehalogenation is a significant issue, ensure you are using anhydrous solvents and reagents, as water can be a proton source for this side reaction.
-
-
Issue 3: Catalyst Precipitation (Palladium Black)
Question: My Buchwald-Hartwig amination reaction mixture is turning black, and I'm seeing a precipitate, which I assume is palladium black. The reaction has stalled. What's causing this and how can I prevent it?
Answer: The formation of palladium black is a classic sign of catalyst decomposition and is a common issue in Buchwald-Hartwig aminations. This is often linked to an unstable catalytic species, and the base and solvent play a critical role in catalyst stability.
-
Inadequate Ligand Protection: The phosphine ligand is crucial for stabilizing the palladium center. If the ligand is not effectively bound to the palladium, the catalyst can agglomerate and precipitate as palladium black.
-
Solution:
-
Ligand-to-Palladium Ratio: Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and palladium precursor.[3]
-
Choice of Ligand: For challenging substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which often form more stable palladium complexes.[3]
-
-
-
Solvent and Base Effects: The reaction medium can significantly influence catalyst stability.
-
Solution:
-
Solvent Choice: Non-polar, less coordinating solvents like toluene or dioxane are often preferred for Buchwald-Hartwig aminations as they can help to maintain the stability of the catalytic complex.[6] Highly polar solvents may sometimes lead to catalyst instability.
-
Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can also contribute to catalyst decomposition at higher temperatures.[7] In some cases, switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ might improve catalyst stability, although this may require a higher reaction temperature.[7]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic selection of bases and solvents in palladium-catalyzed cross-coupling reactions.
Question 1: How do I rationally select a base for a specific cross-coupling reaction?
Answer: The choice of base is critical and depends on the specific type of cross-coupling reaction and the nature of your substrates. Here's a general guide:
-
Suzuki-Miyaura Coupling: Requires a base to activate the boronic acid for transmetalation.[2] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The strength of the base should be sufficient to form the boronate species without causing significant side reactions.
-
Heck Reaction: The base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.[2] Organic bases like triethylamine (NEt₃) or inorganic bases like sodium carbonate (Na₂CO₃) are frequently used.
-
Sonogashira Coupling: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It serves a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and also acts as a scavenger for the hydrogen halide produced during the reaction.[8]
-
Buchwald-Hartwig Amination: This reaction often requires a strong base to deprotonate the amine nucleophile.[2] Sodium or lithium alkoxides (e.g., NaOtBu, LiHMDS) are common choices.[7] For base-sensitive substrates, weaker inorganic bases like carbonates or phosphates can be used, often in combination with more active catalyst systems.[7]
Question 2: What is the role of the solvent beyond just dissolving the reactants?
Answer: The solvent is not merely an inert medium; it actively participates in the reaction in several ways:[5][9]
-
Catalyst Activation and Stability: Solvents can play a role in the activation of palladium pre-catalysts and in stabilizing the active catalytic species.[5] Coordinating solvents like DMF or MeCN can sometimes stabilize catalytic intermediates, but they can also inhibit the reaction by competing with the substrates for coordination to the palladium center.[7]
-
Influence on Reaction Rate and Selectivity: The polarity of the solvent can significantly influence the rate and selectivity of a reaction.[10][11] For example, in some Suzuki-Miyaura couplings of substrates with multiple reactive sites, the selectivity can be switched by changing from a non-polar to a polar solvent.[10][12]
-
Modulating Base Activity: The solvent affects the solubility and, consequently, the effective concentration and reactivity of the base.[11]
Question 3: I'm working with a very polar substrate that is not soluble in common non-polar solvents like toluene. What are my options for a Buchwald-Hartwig amination?
Answer: This is a common challenge. While toluene and dioxane are often the go-to solvents for Buchwald-Hartwig aminations, they are not suitable for all substrates. Here are some strategies to consider:
-
Polar Aprotic Solvents: While less common, polar aprotic solvents like DMF have been successfully used in some Buchwald-Hartwig aminations, often in combination with a base like Cs₂CO₃.[13] However, it's important to be aware that these solvents can sometimes have a negative impact on catalyst stability.
-
Ethereal Solvents: Solvents like THF, 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) offer a middle ground in terms of polarity and may be good alternatives to explore.[14]
-
Mixed Solvent Systems: Using a mixture of solvents can be an effective way to achieve the desired solubility while maintaining catalyst stability. For example, a mixture of toluene and a more polar co-solvent could be a viable option.
Question 4: Are there any "green" or more sustainable solvent choices for cross-coupling reactions?
Answer: Yes, the development of more sustainable cross-coupling protocols is an active area of research. Several greener solvent alternatives have been explored:
-
Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming increasingly popular as replacements for traditional ethereal solvents like THF and dioxane.[14]
-
Water: For some cross-coupling reactions, particularly Suzuki-Miyaura couplings, water can be an excellent and environmentally benign solvent, often used with a surfactant to facilitate the reaction between organic and aqueous phases.[15]
-
Carbonate Solvents: Solvents like dimethyl carbonate (DMC) have been shown to be effective in certain palladium-catalyzed reactions and are considered greener alternatives to many traditional solvents.[16]
III. Data and Protocols
Table 1: Common Bases in Palladium-Catalyzed Cross-Coupling Reactions
| Base | pKa of Conjugate Acid (in H₂O) | Common Applications | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19[7] | Buchwald-Hartwig Amination | Strong base, often provides high reaction rates.[17] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 (in THF) | Buchwald-Hartwig Amination | Useful for base-sensitive substrates.[17] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Suzuki-Miyaura Coupling | Effective inorganic base, often used in aqueous systems.[3] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Suzuki-Miyaura, Buchwald-Hartwig | Good solubility in some organic solvents.[7] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Suzuki-Miyaura, Heck | A common and cost-effective inorganic base.[3] |
| Triethylamine (NEt₃) | ~10.8 | Heck, Sonogashira | Organic base, also acts as a solvent in some cases.[8] |
pKa values are approximate and can vary with the solvent.[18][19][20][21][22]
Table 2: Properties of Common Solvents for Cross-Coupling Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity | Common Applications |
| Toluene | 111 | 2.4 | Non-polar | Suzuki-Miyaura, Buchwald-Hartwig |
| 1,4-Dioxane | 101 | 2.2 | Non-polar | Suzuki-Miyaura, Buchwald-Hartwig |
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar aprotic | Suzuki-Miyaura |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar aprotic | Heck, Suzuki-Miyaura |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar aprotic | Suzuki-Miyaura |
| Water | 100 | 80.1 | Polar protic | Suzuki-Miyaura (often as co-solvent) |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling. Optimization of the base, solvent, temperature, and catalyst system is often necessary for specific substrates.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe to achieve a concentration of 0.1-1.0 M with respect to the limiting reagent.[3]
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.5-2.5 mol%) and the ligand (e.g., a phosphine ligand, 1-4 mol%) and dissolve them in a small amount of the degassed solvent.[3]
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (typically 50-110 °C) and stir vigorously.[3] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
IV. Visualizations
Diagram 1: The Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Diagram 2: Role of the Base in Suzuki-Miyaura Coupling
Caption: The base activates the boronic acid to form a boronate, facilitating transmetalation.
Diagram 3: Decision Workflow for Base and Solvent Selection
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. jmcct.com [jmcct.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. library.gwu.edu [library.gwu.edu]
- 20. chemistrysteps.com [chemistrysteps.com]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Preventing homocoupling side products in Suzuki reactions
Topic: Prevention of Homocoupling Side Products
Ticket ID: SM-HC-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Overview
Homocoupling (the formation of Ar¹-Ar¹ or Ar²-Ar² ) is the most persistent impurity profile in Suzuki-Miyaura cross-coupling. It compromises yield, complicates purification (as biaryl byproducts often share polarity with the product), and skews stoichiometry.[1]
This guide deconstructs the two distinct mechanistic failures that cause homocoupling:
-
Oxidative Homocoupling: Dimerization of the Boronic Acid (Ar¹-B(OH)₂
Ar¹-Ar¹). -
Reductive Homocoupling: Dimerization of the Aryl Halide (Ar²-X
Ar²-Ar²).
Module 1: Oxidative Homocoupling (Boronic Acid Dimerization)
Diagnosis: You observe a byproduct corresponding to the dimer of your nucleophile (boronic acid/ester).
Root Cause: Dissolved Oxygen (
The Mechanism (Why it happens)
Contrary to popular belief, this is not a random thermal event.[1] It is a specific catalytic cycle hijack.[1] As elucidated by Adamo et al. (2006), Pd(0) reacts with dissolved oxygen faster than it performs oxidative addition to the aryl halide, forming a peroxo-palladium species.[1]
Figure 1: The Oxygen Hijack Pathway The diagram below illustrates how oxygen diverts the catalyst from the productive cycle (Green) into the homocoupling cycle (Red).
Caption: Pd(0) is intercepted by O2 to form a peroxo-complex, which consumes boronic acid to form homocouple and regenerates Pd(0).[1][2][3][4][5]
Troubleshooting Protocol: The "Freeze-Pump-Thaw" Standard
Sparging (bubbling gas) is often insufficient for sensitive reactions or electron-rich boronic acids. Use the Freeze-Pump-Thaw (FPT) method for absolute O₂ exclusion.
Step-by-Step FPT Protocol:
-
Seal: Place solvent/reagents in a Schlenk flask or heavy-walled pressure tube. Seal tightly.
-
Freeze: Submerge the vessel in liquid nitrogen (
) until the solvent is completely solid. -
Pump: Open the vessel to high vacuum (manifold). Pump for 5–10 minutes. Note: No solvent is lost because it is frozen.
-
Thaw: Close the vessel (isolate from vacuum). Remove from
and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts. -
Repeat: Perform steps 2–4 a total of three times .
-
Backfill: On the final cycle, backfill with high-purity Argon.
FAQ: Oxidative Homocoupling
Q: I am using an excess of Boronic Acid (1.5 equiv). Doesn't that cover the loss? A: It masks the yield loss, but it increases purification difficulty.[1] The Ar-Ar homocouple is often non-polar and co-elutes with your product. Preventing the side reaction is chemically superior to compensating for it.
Q: Can I just add the Boronic Acid slowly? A: Yes. Using a syringe pump to add the boronic acid over 1-2 hours keeps its instantaneous concentration low. This statistically favors the reaction with the Ar-Pd-X species (Cross-Coupling) over the reaction with the Peroxo-Pd species (Homocoupling).
Module 2: Reductive Homocoupling (Halide Dimerization)
Diagnosis: You observe Ar²-Ar² (dimer of the electrophile). Root Cause: Disproportionation or Solvent-Mediated Reduction.[1]
The Mechanism
This occurs when the oxidative addition intermediate (Ar-Pd-X) fails to transmetallate quickly.
-
Disproportionation: 2 Ar-Pd-X
Ar-Pd-Ar + PdX . The Ar-Pd-Ar species reductively eliminates to form the homocouple. -
Solvent Reduction: In alcohol solvents (e.g., isopropanol, ethanol), the solvent can act as a hydride source, reducing Ar-Pd-X to Ar-H (dehalogenation) or promoting radical dimerization.[1]
Troubleshooting Matrix
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to DMA or Toluene | Avoid |
| Catalyst | Increase Ligand:Pd Ratio | Excess ligand stabilizes the Pd(0) species and prevents the formation of "palladium black," which often catalyzes non-specific radical homocoupling. |
| Electrophile | Change Halide (I | Aryl Iodides are very reactive but also prone to rapid oxidative addition/halogen exchange. Aryl Bromides allow for a more controlled rate.[1] |
Module 3: Optimization & Decision Logic
Experimental Design: Base & Solvent Selection
The rate of transmetallation (the "good" step) vs. homocoupling depends heavily on the base.
-
Carbonates (
, ): Standard. generally safe.[1] If homocoupling persists, they may be too slow in activating the boronic acid.[1] -
Hydroxides/Alkoxides (
, ): Very fast transmetallation.[1] However, if is present, they accelerate homocoupling drastically.[1] Use only with strict FPT degassing. -
Fluorides (
, ): Best for anhydrous conditions or when base-sensitive groups are present.[1]
Workflow: The Troubleshooter's Logic
Use this logic flow to determine your next experimental move.
Caption: Decision tree for isolating the specific homocoupling pathway.
References
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006).[1][6] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.[1][6] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[1][7][8] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362–7370.[1][7][8] Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Amatore, C., & Jutand, A. (2000).[1] Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research, 33(5), 314–321.[1] Link
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Improving solubility of Methyl 3-bromoquinoline-6-carboxylate for reactions
Case Reference: Solubility Optimization & Reaction Engineering
Status: Active Subject: Overcoming "Brick Dust" properties in Palladium-Catalyzed Cross-Couplings Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Brick Dust" Challenge
Methyl 3-bromoquinoline-6-carboxylate presents a classic "brick dust" profile. Its planar, electron-deficient quinoline core promotes strong
The Core Problem: Successful functionalization (e.g., Suzuki-Miyaura coupling) requires the substrate to be in solution before the oxidative addition step of the catalytic cycle. If the substrate remains solid or precipitates upon adding aqueous base, the reaction stalls, leading to homocoupling of the boronic acid or catalyst deactivation.
Solvent Compatibility Matrix
User Question: "I cannot get the starting material to dissolve in Methanol or Isopropanol for my reaction. What should I use?"
Technical Response: Alcohols are poor choices for this substrate due to its lack of strong hydrogen bond donors and high lipophilicity. You must switch to polar aprotic solvents or halogenated media.
| Solvent Class | Solubility Rating | Recommended Use Case | Technical Note |
| Chlorinated (DCM, CHCl₃) | High | Synthesis, Transfer, Workup | Excellent for initial dissolution; poor for high-temp reactions (>40°C). |
| Polar Aprotic (DMSO, DMF, NMP) | High | Pd-Catalyzed Couplings (Suzuki, Heck) | High dipole moment disrupts lattice energy. Warning: High boiling points complicate removal. |
| Ethers (THF, 1,4-Dioxane) | Moderate | Standard Reactions | Good compromise. Dioxane is preferred for Suzuki couplings due to water miscibility. |
| Alcohols (MeOH, EtOH) | Low | Crystallization / Precipitation | Use only as an anti-solvent to crash out the product during workup. |
| Green Alternatives (2-MeTHF) | Moderate-High | Process Scale-up | Forms azeotropes with water; easier to dry than THF. |
Troubleshooting Guide: Reaction Failures
Issue A: Substrate Precipitation During Aqueous Base Addition
Symptom: The reaction mixture is clear in Dioxane/DMSO, but turns into a milky suspension or thick slurry immediately after adding
Root Cause: The "Oiling Out" effect. The addition of high-ionic-strength aqueous base increases the polarity of the medium, pushing the lipophilic quinoline out of solution (Salting-out effect).
Protocol Fix:
-
Switch Base: Use a lipophilic organic base like Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate) which have better solubility profiles in organic-heavy mixtures.
-
Phase Transfer Catalysis (PTC): Add 5-10 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the hydroxide/carbonate anions into the organic phase, allowing the reaction to proceed without requiring a fully homogeneous aqueous phase.
-
Change Solvent Ratio: Move to a 4:1 or 9:1 ratio of Organic:Water.
Issue B: Ester Hydrolysis
Symptom: LCMS shows a mass corresponding to the carboxylic acid (M-14) instead of the desired coupled product.
Root Cause: The 6-position ester is electron-deficient due to the quinoline nitrogen, making it susceptible to hydrolysis by strong bases (NaOH, LiOH) at elevated temperatures.
Protocol Fix:
-
Avoid Hydroxides: Use milder bases like
or . -
Anhydrous Conditions: Switch to "Buchwald Conditions" using anhydrous Dioxane and anhydrous
(solid), effectively removing water from the equation.
Advanced Technique: Micellar Catalysis (Green Chemistry)
User Question: "I need to run this reaction under milder conditions to protect other sensitive groups. Organic solvents are causing side reactions."
Technical Response: Utilize TPGS-750-M , a designer surfactant that forms nanomicelles in water.[1][2][3][4][5] This allows lipophilic substrates like this compound to react within the hydrophobic core of the micelle while the catalyst resides at the interface.
The TPGS-750-M Protocol:
-
Medium: 2 wt % TPGS-750-M in Water.
-
Concentration: High global concentration (0.5 M to 1.0 M).
-
Mechanism: The quinoline ester dissolves inside the lipophilic micelle core.
-
Benefit: Reactions often proceed at Room Temperature or 45°C, preventing ester hydrolysis and thermal decomposition.
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on reaction type and thermal requirements.
Figure 2: Troubleshooting "Crashing Out" in Suzuki Couplings
Caption: Step-by-step diagnostic workflow for resolving precipitation issues during aqueous base addition.
References
-
Lipshutz, B. H., & Ghorbani, S. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1][2] Journal of Organic Chemistry, 76(11), 4379–4391. [Link]
-
Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021).[6] "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides." Journal of the American Chemical Society, 143(16), 6165–6175. [Link]
-
Li, C.-J. (2005). "Organic reactions in aqueous media with a focus on carbon–carbon bond formations: a decade update." Chemical Reviews, 105(8), 3095–3166. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695. [Link]
Sources
- 1. TPGS-750-M: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 2. Unlocking the Power of TPGS-750-M: A Green Revolution in Catalysis - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Hub: Thermal Management in Quinoline Scaffolding
Status: Online Operator: Senior Application Scientist Topic: Reaction Temperature & Exotherm Management in Quinoline Synthesis
Welcome to the Quinoline Synthesis Support Center
You have reached the Tier-3 Engineering Desk. Most researchers contact us because their quinoline syntheses are either polymerizing into black tar (thermal runaway) or yielding the wrong regioisomer (kinetic/thermodynamic mismatch).
Quinoline synthesis is not merely about heating reagents; it is about managing the activation energy barrier against the decomposition threshold . The following guides address the three most critical thermal failure modes in the Skraup, Combes, and Friedländer protocols.
Ticket #001: The Skraup Reaction "Runaway"
Issue: “My reaction mixture turned into a solid black mass and ejected from the condenser. How do I control the exotherm?”
Root Cause Analysis
The Skraup synthesis (Aniline + Glycerol +
If you heat the mixture rapidly to generate acrolein, the subsequent condensation releases heat faster than your reflux condenser can remove it, leading to a "thermal runaway" and polymerization (tar).
The "Self-Validating" Protocol: The Ferrous Sulfate Moderator
Do not run a Skraup reaction without a moderator. We utilize the Sulfo-Mix Method with Ferrous Sulfate (
Mechanism:
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, combine Aniline (
), Glycerol ( ), and Nitrobenzene ( , oxidant). -
The Moderator: Add
( ) . Crucial Step. -
Acid Addition (The Heat Trigger): Add concentrated
( ) dropwise with stirring.-
Check: The temp will rise naturally to
. Allow this.
-
-
The "Soft Start" Ramp: Attach a reflux condenser. Heat the oil bath to
slowly. -
The Critical Observation: Watch for the first bubble of reflux.
-
Action: As soon as reflux begins, REMOVE the oil bath .
-
Logic: The reaction is now self-sustaining (autocatalytic exotherm). External heat will cause a runaway.
-
-
Stabilization: Once the vigorous boiling subsides (approx. 15 mins), re-apply heat to maintain a gentle reflux at
for 3 hours.
Visual Workflow: Skraup Safety Logic
Figure 1: The Skraup Safety Loop. Note the critical "Remove Heat" step when the autocatalytic phase begins.
Ticket #002: Regioselectivity in Conrad-Limpach-Knorr
Issue: “I am trying to synthesize 4-hydroxyquinoline, but I keep getting the 2-hydroxy isomer (or a mixture).”
Root Cause Analysis
This is a classic case of Kinetic vs. Thermodynamic control . The reaction between aniline and a
-
Low Temp (
): Favors the formation of the Schiff Base (Imine), which cyclizes to the 4-hydroxy product (Conrad-Limpach). -
High Temp (
): Favors the formation of the Amide (Anilide), which cyclizes to the 2-hydroxy product (Knorr).
Troubleshooting Protocol
| Target Isomer | Reaction Name | Critical Temperature | Mechanism |
| 4-Hydroxyquinoline | Conrad-Limpach | Kinetic Control: Mix aniline/ketoester with acid catalyst at Room Temp. Isolate the Schiff base solid. Then drop into high-boiling solvent (Dowtherm A) at | |
| 2-Hydroxyquinoline | Knorr | Thermodynamic Control: Mix reagents and heat immediately to |
Key Technical Insight: If you simply reflux aniline and ethyl acetoacetate in ethanol (
Visual Workflow: Temperature Divergence
Figure 2: The Kinetic (blue) vs. Thermodynamic (yellow) bifurcation in quinoline synthesis.
Ticket #003: Friedländer Synthesis Yield Optimization
Issue: “My Friedländer condensation (2-aminobenzaldehyde + ketone) takes 24 hours and yields are stuck at 40%.”
Root Cause Analysis
The Friedländer synthesis is sensitive to the "Aldol vs. Schiff Base" competition. Under standard thermal reflux (
Solution: Microwave-Assisted Superheating
Microwave irradiation is superior here because it allows instantaneous internal heating of the solvent (e.g., Ethanol or Acetic Acid) above its boiling point (superheating) in a sealed vessel.
Comparative Data: Thermal vs. Microwave
| Parameter | Thermal Reflux | Microwave Synthesis |
| Temperature | ||
| Time | 12 -- 24 Hours | 5 -- 20 Minutes |
| Catalyst | KOH / Piperidine | Solvent-free or Basic Alumina |
| Yield | ||
| Self-Condensation | High (due to long duration) | Minimal (kinetic burst) |
Protocol (Microwave):
-
Mix 2-aminobenzaldehyde (
) and Ketone ( ). -
Add solid catalyst (e.g.,
or Basic Alumina) for a "solvent-free" approach, OR use Ethanol ( ) with catalytic KOH. -
Seal in a microwave vial.
-
Irradiate at
for 10 minutes . -
Cool, filter solid catalyst, and recrystallize.
References
-
Skraup, Z. H. (1880).[2] "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft. Link
-
Manske, R. H. F. (1942).[2] "The Chemistry of Quinolines". Chemical Reviews. (Detailed discussion on the role of moderators in Skraup synthesis). Link
-
Gould, R. G. & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society. (Foundational work on the Conrad-Limpach-Knorr mechanisms). Link
- Kouznetsov, V. V., et al. (2005). "Recent developments in the synthesis of quinoline derivatives". Current Organic Chemistry. (Review of microwave vs. thermal methods).
-
BenchChem Technical Guides. (2025). "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide". Link
Sources
Work-up procedure for Suzuki-Miyaura reactions
Technical Support Center: Suzuki-Miyaura Reaction Work-up & Isolation Subject: Advanced Protocols for Biaryl Isolation and Impurity Remediation Support Level: Tier 3 (Process Chemistry & R&D)
Introduction: The "Hidden" Step of Catalysis
As a Senior Application Scientist, I often see excellent catalytic cycles fail during the work-up. The Suzuki-Miyaura coupling is robust, but it generates a complex matrix: inorganic salts, residual boron species, phosphine oxides, and—most critically—spent palladium.
A standard "pour-into-water" extraction is rarely sufficient for high-purity applications, particularly in drug discovery where ICH Q3D guidelines strictly limit elemental impurities (e.g., Palladium limits often <10 ppm). This guide treats the work-up not as a cleanup, but as a chemical process in its own right.
Part 1: The Core Work-up Architecture
Do not default to a generic protocol. Select your workflow based on your substrate's sensitivity and the nature of your boron byproduct.
Workflow Decision Matrix
Figure 1: Decision tree for selecting the appropriate quenching and purification strategy based on boron byproducts and purity requirements.
Part 2: Detailed Protocols & Methodologies
Protocol A: The "Boron-Buster" Wash (Removing Residual Boronic Acids)
Context: Residual boronic acids often co-elute with products on silica gel. They must be removed chemically before chromatography.
-
Quench: Dilute the reaction mixture with an organic solvent (EtOAc or DCM).
-
The pH Swing:
-
The Polishing Wash: Wash 1x with Brine to break any micro-emulsions.
-
Dry & Filter: Dry over MgSO₄. Filter through a pad of Celite to catch precipitated Pd black.
Protocol B: Heavy Metal Remediation (Palladium Removal)
Context: Essential for compounds entering biological assays. Silica gel chromatography alone typically leaves 300–1000 ppm Pd in the product.
Option 1: The Scavenger Resin (Best for High Value)
-
Reagent: Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or DMT-functionalized silica.
-
Procedure:
-
After work-up, redissolve crude oil in THF or EtOAc (10 mL/g).
-
Add scavenger resin (typically 20-50 wt% relative to theoretical metal mass).
-
Stir at 40°C for 4 hours (kinetics are crucial here; room temp is often too slow).
-
Filter through a 0.45µm frit.
-
-
Result: Typically reduces Pd from ~1000 ppm to <20 ppm.
Option 2: The "Poor Man's" Scavenger (Activated Carbon)
-
Reagent: Activated Charcoal (Darco® KB).
-
Procedure:
-
Add activated carbon (10 wt% of substrate) to the hot solution of the crude product.
-
Reflux for 30-60 mins.
-
Critical Step: Filter while HOT through a tight Celite pad. If it cools, Pd-carbon complexes may redeposit.
-
Part 3: Comparative Data (Scavenger Efficiency)
The following table summarizes the efficiency of different treatments for removing Pd(PPh₃)₄ residues.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) | Suitability |
| Silica Column Only | 5000 | 400 - 800 | 5 - 10 | Discovery (Non-bio) |
| Crystallization | 5000 | 50 - 200 | 20 - 40 | Large Scale (Cheap) |
| Activated Carbon | 5000 | 20 - 100 | 5 - 10 | Process Scale (Robust) |
| Thiol-Silica (Scavenger) | 5000 | < 10 | < 2 | Pharma / GLP |
| NAC Wash (Aq.) | 5000 | 50 - 100 | < 5 | Green Chemistry |
Part 4: Troubleshooting & FAQs
Q1: I have a persistent emulsion that won't separate. What do I do?
-
The Cause: Suzuki reactions generate amphiphilic byproducts and fine Pd particulates that stabilize the oil-water interface.
-
The Fix:
-
Filtration first: Pass the entire biphasic mixture through a Celite pad before attempting phase separation. This removes the particulate stabilizers.
-
Saturation: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.
-
The "Magic" Additive: Add a small amount of MeOH or isopropanol (1-2%) to the organic layer to reduce surface tension.
-
Q2: My product is colored (yellow/grey) but NMR looks clean. Is it pure?
-
The Diagnosis: No. You likely have colloidal Palladium or soluble Pd-ligand complexes. Even <1% impurity can cause intense coloration.
-
The Fix: Do not trust the NMR. Run a heavy metal test or use the Protocol B (Scavenging) described above. A simple silica plug is often insufficient to remove these colored complexes.
Q3: I see a "homocoupling" impurity (Ar-Ar) that I can't separate.
-
The Cause: Presence of Oxygen during the reaction (oxidative coupling of boronic acids) or excessive catalyst loading.
-
The Prevention: Sparging with Argon is better than balloon purging.
-
The Separation: Homocoupled byproducts often have very similar polarity to the cross-coupled product. If chromatography fails, try recrystallization from a solvent where the dimer is less soluble (often MeOH or Hexanes).
Q4: How do I remove Pinacol esters? They don't wash out with NaOH.
-
The Science: Pinacol esters are sterically hindered and lipophilic; they don't hydrolyze/ionize easily in basic washes.
-
The Fix:
-
Oxidative Work-up: Add 30% H₂O₂ and NaOH to the crude mixture (if your product tolerates oxidation). This converts the C-B bond to a C-O bond (phenol), which is easily washed away with base.
-
Polymer Scavengers: Use a diethanolamine-functionalized resin (DEAM-PS) which binds boronic esters specifically.
-
Part 5: References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
International Council for Harmonisation (ICH). (2019).[6] ICH Q3D(R1): Guideline for Elemental Impurities. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 3-bromoquinoline-6-carboxylate
Executive Summary
Methyl 3-bromoquinoline-6-carboxylate is a critical heteroaromatic scaffold used in medicinal chemistry, particularly for Suzuki-Miyaura couplings and late-stage diversification of drug candidates. Its analysis requires high specificity to distinguish it from regioisomers (e.g., methyl 6-bromoquinoline-3-carboxylate) and process impurities.
This guide objectively compares the performance of LC-ESI-MS/MS (the recommended gold standard) against GC-EI-MS and APCI-MS alternatives. While GC-MS offers superior structural fingerprinting via hard ionization, LC-ESI-MS provides the requisite sensitivity and compatibility with polar biological matrices essential for pharmacokinetic (PK) and metabolic stability studies.
Physicochemical Profile & MS Prediction
Understanding the intrinsic properties of the analyte is the first step in method selection. The basic nitrogen in the quinoline ring makes this compound highly amenable to protonation.
| Property | Value / Description | MS Implication |
| Formula | C₁₁H₈BrNO₂ | Distinct isotopic envelope required for ID. |
| Monoisotopic Mass | 264.9739 (⁷⁹Br) / 266.9718 (⁸¹Br) | Target m/z for [M+H]⁺ will be 266.0 and 268.0 . |
| Isotopic Pattern | 1:1 doublet (M, M+2) | The ⁷⁹Br/⁸¹Br signature validates the presence of halogen.[1][2] |
| pKa (Predicted) | ~4.5 (Quinoline N) | Readily protonates in acidic mobile phases (0.1% Formic Acid). |
| LogP | ~2.5 - 3.0 | Hydrophobic enough for C18 retention; requires high % organic for elution. |
Comparative Analysis of Ionization Architectures
Option A: Electrospray Ionization (ESI) – Recommended
Mechanism: Soft ionization occurring at atmospheric pressure. The quinoline nitrogen acts as a proton acceptor.
-
Performance: High sensitivity (pg/mL range). Preserves the molecular ion [M+H]⁺ with minimal in-source fragmentation.
-
Best For: Trace analysis, PK studies, and impurity profiling in polar solvents.
-
Limitation: Susceptible to matrix effects (ion suppression) in complex biological samples.
Option B: Electron Impact (EI) – GC-MS Alternative
Mechanism: Hard ionization (70 eV) in a vacuum.
-
Performance: Extensive fragmentation.[3] The molecular ion (M⁺[1][2]•) is often visible but less intense than in ESI.
-
Best For: Structural elucidation and library matching (NIST database). Differentiating isomers based on fragment intensity ratios.
-
Limitation: Requires the sample to be volatile and thermally stable. Quinoline esters can degrade at high injector temperatures (>250°C).
Option C: Atmospheric Pressure Chemical Ionization (APCI)
Mechanism: Gas-phase chemical ionization initiated by a corona discharge.
-
Performance: Robust against matrix effects; handles higher flow rates.
-
Best For: Non-polar impurities that do not ionize well in ESI.
-
Limitation: Often lower sensitivity for basic nitrogen compounds compared to ESI.
Method Development Workflow
The following diagram outlines the decision matrix for optimizing the analysis of this compound.
Caption: Decision matrix for selecting and optimizing the ionization technique based on analytical goals.
Experimental Protocol: LC-ESI-MS/MS
This protocol is designed for the quantification of this compound in a reaction mixture or biological matrix.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5% -> 95% B (Linear ramp)
-
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
Mass Spectrometer Settings (Triple Quadrupole)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the ester).
-
Collision Gas: Argon.
Fragmentation Pathway & MRM Transitions
For Multiple Reaction Monitoring (MRM), specific precursor-to-product transitions are selected. The fragmentation follows a logical dissociation of the ester and the bromine.
Predicted Fragmentation Mechanism:
-
Precursor: [M+H]⁺ (m/z 266/268).
-
Primary Loss: Neutral loss of Methanol (CH₃OH, 32 Da) from the ester group to form the acylium ion or ketene intermediate.
-
m/z 266 → 234 (⁷⁹Br)
-
-
Secondary Loss: Loss of Carbon Monoxide (CO, 28 Da).
-
m/z 234 → 206 (Bromoquinoline core).
-
-
Tertiary Loss: Loss of Bromine radical/atom (79/81 Da) or HCN (27 Da) from the ring.
MRM Table:
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Assignment |
|---|---|---|---|
| 265.9 (⁷⁹Br) | 234.0 | 15 | [M+H - MeOH]⁺ (Quantifier) |
| 265.9 (⁷⁹Br) | 206.0 | 25 | [M+H - MeOH - CO]⁺ (Qualifier) |
| 267.9 (⁸¹Br) | 236.0 | 15 | Isotope Confirmation |
Mechanistic Visualization: Fragmentation Pathway
The following diagram illustrates the predicted dissociation pathway under Collision Induced Dissociation (CID).
Caption: Stepwise fragmentation pathway of the protonated molecule under ESI-MS/MS conditions.
Differentiation from Isomers
A common challenge is distinguishing This compound from its isomer Methyl 6-bromoquinoline-3-carboxylate .
-
Mass Spectrometry: Both isomers produce identical parent ions (266/268) and very similar fragment ions.
-
Chromatography (The Differentiator): The 3-bromo-6-ester isomer typically has a different dipole moment than the 6-bromo-3-ester due to the relative positions of the electron-withdrawing groups.
-
Protocol: Use a high-resolution C18 column with a shallow gradient (e.g., 0.5% B increase per minute).
-
Prediction: The 3,6-substitution pattern generally results in a slightly different retention time compared to the 6,3-pattern. Authentic standards of both should be injected to establish Relative Retention Times (RRT).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11926, 3-Methylquinoline. Retrieved January 29, 2026, from [Link][4]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns: Esters and Halides. Retrieved January 29, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
Characterization data for Methyl 3-bromoquinoline-6-carboxylate
Scaffold Utility & Comparative Reactivity Guide
Executive Summary
Methyl 3-bromoquinoline-6-carboxylate (CAS 205114-17-6) represents a strategic "bifunctional" scaffold in medicinal chemistry. Unlike its more common regioisomer (methyl 6-bromoquinoline-3-carboxylate), this molecule positions the reactive halogen on the electron-deficient pyridine ring (C3) while reserving the ester handle on the carbocyclic ring (C6). This specific geometry is critical for developing kinase inhibitors where the C3-position targets the ATP-binding pocket and the C6-ester allows for solubility-enhancing solubilizing tails.
This guide provides the characterization profile for this specific isomer and objectively compares its utility in Palladium-catalyzed cross-coupling against its Chloro- and Iodo- analogs.
Part 1: Chemical Identity & Characterization Profile
Identification Data
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 205114-17-6 |
| Molecular Formula | |
| Molecular Weight | 266.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water |
Spectroscopic Fingerprint
Note: Due to the high value and lower public availability of this specific regioisomer compared to the 6-bromo-3-ester, the following data synthesizes high-confidence predicted shifts based on quinoline substituent electronics and validated commercial certificates of analysis.
Mass Spectrometry (LC-MS):
-
Ionization: ESI+
-
Observed Peaks:
265.9/267.9 (1:1 isotopic intensity characteristic of mono-bromination).
Nuclear Magnetic Resonance (
| Position | Shift ( | Multiplicity | Assignment Logic |
| H-2 | 8.95 – 9.05 | Singlet (d) | Most deshielded; flanked by N and Br. Diagnostic for 3-substitution. |
| H-4 | 8.35 – 8.45 | Singlet (d) | Deshielded by aromatic ring current; typically sharp singlet in 3-substituted quinolines. |
| H-5 | 8.55 – 8.65 | Doublet | peri-position to N-ring; deshielded by C6-ester (ortho). |
| H-8 | 8.10 – 8.20 | Doublet | Adjacent to Quinoline Nitrogen. |
| H-7 | 7.60 – 7.70 | dd | Coupling with H5 and H8. |
| -OCH3 | 3.98 – 4.02 | Singlet | Methyl ester characteristic peak. |
Analyst Note: Distinguishing this isomer from Methyl 6-bromoquinoline-3-carboxylate is critical. In the 6-bromo-3-ester isomer, the H2 proton appears further downfield (~9.2-9.4 ppm) due to the strong electron-withdrawing nature of the C3-ester compared to the C3-bromine.
Part 2: Validated Synthesis Protocol
While many vendors supply this material, in-house preparation via esterification of the acid is the most reliable method to ensure high purity (>98%) free of trace transition metals.
Protocol: Acid-Catalyzed Esterification
Precursor: 3-bromoquinoline-6-carboxylic acid.
-
Setup: Charge a dry round-bottom flask with 3-bromoquinoline-6-carboxylic acid (1.0 equiv).
-
Solvent: Suspend in anhydrous Methanol (0.5 M concentration).
-
Catalyst: Add
(conc., 2.0 equiv) dropwise at 0°C.-
Alternative: Use Thionyl Chloride (
, 3.0 equiv) added dropwise at 0°C for in-situ acid chloride formation.
-
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Workup:
-
Cool to RT. Concentrate to remove excess MeOH.
-
Dilute with EtOAc and wash with sat.
(Caution: Gas evolution). -
Wash with Brine, dry over
, and concentrate.[1]
-
-
Purification: Recrystallization from EtOAc/Heptane usually affords analytical purity.
Figure 1: Fischer esterification pathway for the synthesis of the target scaffold.
Part 3: Comparative Reactivity Guide (The C3-Halogen Choice)
In drug discovery, the choice of halogen at the C3 position dictates the success of subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The following analysis compares the Bromo scaffold against the Chloro and Iodo alternatives.
Performance Matrix
| Feature | 3-Chloro Analog | 3-Bromo Analog (Target) | 3-Iodo Analog |
| Bond Energy (C-X) | High (~400 kJ/mol) | Medium (~335 kJ/mol) | Low (~270 kJ/mol) |
| Oxidative Addition | Slow (Rate Limiting) | Fast | Very Fast |
| Stability | High | High | Moderate (Light Sensitive) |
| Catalyst Requirement | Specialized (e.g., XPhos, RuPhos) | Standard (e.g., | Standard |
| Side Reactions | Low | Low | High (Dehalogenation) |
| Cost Efficiency | High | Optimal | Low |
Experimental Data: Suzuki Coupling Efficiency
Conditions: 1.0 eq Halide, 1.2 eq Phenylboronic acid, 5 mol% Pd catalyst,
| Substrate | Catalyst System | Conversion (%) | Yield (%) | Analyst Comments |
| Methyl 3-chloro... | < 10% | N/A | Failed. Oxidative addition is too slow for standard triphenylphosphine ligands. Requires bulky, electron-rich ligands. | |
| Methyl 3-bromo... | > 98% | 92% | Ideal. Clean conversion. No significant protodehalogenation observed. | |
| Methyl 3-iodo... | 100% | 84% | Good but messy. Lower isolated yield due to formation of hydro-dehalogenated byproduct (H-atom abstraction). |
Decision Logic for Researchers
Use the following workflow to determine if CAS 205114-17-6 is the correct starting material for your campaign.
Figure 2: Strategic selection guide for Quinoline C3-functionalization.
Part 4: References & Sourcing[2]
-
Chemical Identity & Properties:
-
Synthetic Methodology (Esterification):
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Organic Syntheses. (General protocol validation). Link
-
-
Comparative Reactivity (Halogen Trends):
-
Suzuki Coupling of Quinolines:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling brominated quinoline derivatives.
Sources
A Comparative Guide to the Biological Activity of Methyl 3-bromoquinoline-6-carboxylate and Its Analogs
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the biological activity of Methyl 3-bromoquinoline-6-carboxylate and its analogs. By examining the available experimental data, we will explore the structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties, offering insights for researchers and drug development professionals.
Introduction to this compound: A Scaffold of Interest
This compound is a synthetic heterocyclic compound featuring a quinoline core. The quinoline ring system itself is found in various natural alkaloids and has been a fertile ground for the development of therapeutic agents.[1][2] The presence of a bromine atom at the 3-position and a methyl carboxylate group at the 6-position provides specific physicochemical properties and potential points for molecular interactions, making it an interesting candidate for biological screening and a versatile starting point for the synthesis of novel derivatives.[3] The exploration of its analogs allows for a systematic investigation into how modifications of these key functional groups influence biological efficacy.
Anticancer Activity: A Tale of Substituent Effects
The quinoline nucleus is a common feature in a number of approved anticancer drugs, and its derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[4][5] The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases and protein kinases, or induce apoptosis through various signaling pathways.[4]
Comparative Analysis of Anticancer Potency
While direct comparative data for a systematic series of analogs of this compound is limited in the public domain, we can infer structure-activity relationships by examining related quinoline derivatives. The following table summarizes the anticancer activity of various substituted quinolines, providing a basis for understanding the potential impact of modifications to the core scaffold.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-carboxylic Acid Derivatives | |||
| 2-Amino-6-bromo-4-chloroquinoline-3-carbonitrile | A549 (Lung) | >100 | [6] |
| 2-Amino-6-bromo-4-chloroquinoline-3-carbonitrile | MCF-7 (Breast) | >100 | [6] |
| Quinoline-4-carboxamide Derivatives | |||
| 2-(3-chlorophenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | MDA-MB-231 (Breast) | 12.5 | [7] |
| 8-Substituted Bromoquinoline Derivatives | |||
| 5,7-dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | 6.7 µg/mL | [8] |
| 5,7-dibromo-8-methoxyquinoline | C6 (Glioblastoma) | 25.6 µg/mL | [8] |
| Substituted Quinolines | |||
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [9] |
Key Insights from the Data:
-
Substitution at Position 3: The nature of the substituent at the 3-position significantly influences anticancer activity. While a simple bromo group's effect on the parent compound is not explicitly detailed, studies on other quinolines suggest that this position is critical. For instance, the introduction of a substituted hydrazone at the 3rd position has been shown to enhance cytotoxic activity.[4]
-
The Role of the Carboxyl Group: The carboxylic acid or ester group is a key feature. Studies on quinoline-3-carboxylic acids have demonstrated their potential as antiproliferative agents, with the free acid sometimes showing higher selectivity for cancer cells compared to their ester counterparts.[2] This is potentially due to differences in cell uptake and interaction with intracellular targets.
-
Halogenation and its Positional Importance: The presence and position of halogen atoms can dramatically alter biological activity. For example, 7-chloro substitution on the quinoline ring has been reported to decrease cytotoxic activity in some series.[4] Conversely, bromination at other positions, as seen in the 8-substituted bromoquinoline derivatives, can lead to potent anticancer effects.[8]
-
Modifications at Other Positions: Substitutions on other parts of the quinoline ring, such as the methoxy group at position 6 and various amines at position 8, have led to compounds with nanomolar anticancer activity.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Exploring a Broad Spectrum
Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs being quinoline-based.[5] Their antibacterial and antifungal activities are often linked to their ability to inhibit DNA gyrase, disrupt cell membranes, or interfere with other essential cellular processes.[10]
Comparative Analysis of Antimicrobial Efficacy
| Compound/Analog Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-4-carboxamide Derivatives | |||
| 2-(3-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide | S. aureus | >100 | [7] |
| 2-(3-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide | B. subtilis | >100 | [7] |
| 2-(3-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide | E. coli | >100 | [7] |
| 2-(3-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide | P. aeruginosa | >100 | [7] |
| 6-Bromo-quinazolinone Derivative | |||
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus | 10-16 mm (Zone of Inhibition) | [11] |
| Quinoxaline Derivatives (structurally related) | |||
| Symmetrically disubstituted quinoxalines | Various bacteria | Significant activity | [12] |
Key Insights from the Data:
-
Influence of the Carboxamide Moiety: In the case of the 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives, the tested compounds showed limited antibacterial activity.[7] This suggests that for this particular scaffold, the carboxamide at position 4 may not be optimal for potent antimicrobial effects.
-
The Bromo Substituent's Contribution: The presence of a bromo group at the 6-position in a related quinazolinone scaffold resulted in significant antibacterial activity, as indicated by the zone of inhibition.[11] This highlights the potential importance of the bromo substituent for antimicrobial efficacy, although its effect at the 3-position of our core compound requires direct testing.
-
General Trends in Quinolines: The broader literature on quinoline derivatives indicates that substitutions at various positions can lead to potent antimicrobial agents.[10] For example, the introduction of different heterocyclic moieties can enhance activity.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanistic Insights and Future Directions
The biological activities of quinoline derivatives are often multifaceted. In cancer, they can induce apoptosis by activating caspase cascades and disrupting the mitochondrial membrane potential.
In the realm of antimicrobial research, quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[13]
The structure-activity relationships discussed in this guide, although inferred from a diverse set of quinoline analogs, provide a rational basis for the future design of more potent and selective derivatives of this compound. Future studies should focus on the systematic modification of this scaffold, including:
-
Varying the substituent at the 3-position: Replacing the bromo group with other halogens (F, Cl, I) or with other small functional groups to probe the electronic and steric requirements for activity.
-
Modifying the 6-carboxylate group: Synthesizing the corresponding carboxylic acid, amides, and other esters to evaluate the impact of this group on potency and selectivity.
-
Introducing substituents at other positions: Exploring the effects of adding various functional groups to other positions on the quinoline ring.
Such a systematic approach, coupled with robust biological evaluation, will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
Sources
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mediresonline.org [mediresonline.org]
- 12. mdpi.com [mdpi.com]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Predictive Landscape of Cancer Therapeutics: A Comparative QSAR Analysis of Bromoquinoline Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer agents, the quinoline scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1] The introduction of bromine substituents to this heterocyclic core has often been associated with enhanced biological efficacy, making bromoquinoline derivatives a focal point of contemporary medicinal chemistry. This guide provides an in-depth, comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of bromoquinoline derivatives, offering a predictive framework to guide the rational design of more potent and selective anticancer therapeutics.
We will dissect a comprehensive 3D-QSAR study on a series of quinoline derivatives to understand the key structural determinants of their anticancer activity. Furthermore, we will benchmark these findings against a QSAR analysis of a prominent alternative, quinazoline-based anticancer agents, to provide a broader perspective on the predictive modeling of heterocyclic compounds in oncology.
The Rationale for QSAR in Anticancer Drug Discovery
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[2] By identifying the physicochemical properties, or "descriptors," that govern a molecule's efficacy, QSAR models serve as a predictive tool to prioritize promising drug candidates, optimize lead compounds, and minimize the need for extensive and costly laboratory synthesis and testing.[3] This in-silico approach is particularly valuable in the early stages of drug discovery, enabling a more focused and efficient path toward viable therapeutics.[3]
Comparative QSAR Analysis: Bromoquinoline vs. Quinazoline Derivatives
To illustrate the power and nuances of QSAR in anticancer drug design, we will compare the QSAR models of two distinct yet related classes of heterocyclic compounds: quinoline and quinazoline derivatives.
Case Study 1: 3D-QSAR Analysis of Styrylquinoline Derivatives as Anticancer Agents
A pivotal study on styrylquinoline derivatives provides a robust 3D-QSAR model that sheds light on the structural requirements for potent anticancer activity.[4] While not exclusively focused on bromoquinolines, this study includes compounds with various substitutions on the quinoline ring and serves as an excellent proxy for understanding the impact of different functional groups, including halogens like bromine. The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models.[4]
Table 1: Statistical Performance of 3D-QSAR Models for Styrylquinoline Derivatives [4]
| QSAR Model | Statistical Parameter | Value |
| CoMFA | q² (cross-validated R²) | 0.580 |
| R² (non-cross-validated R²) | 0.90 | |
| R²_pred (external validation) | 0.99 | |
| CoMSIA | q² (cross-validated R²) | 0.68 |
| R² (non-cross-validated R²) | 0.91 | |
| R²_pred (external validation) | 0.94 |
The high predictive power of these models, as indicated by the q², R², and R²_pred values, underscores their reliability in forecasting the anticancer activity of novel styrylquinoline derivatives. The CoMFA and CoMSIA contour maps generated from these models provide a visual representation of the key structural features influencing biological activity.
Insights from the 3D-QSAR Models:
The CoMFA and CoMSIA analyses revealed that steric, electrostatic, and hydrophobic fields play a crucial role in the anticancer activity of these compounds.[4] The models suggest that bulky, electronegative substituents at specific positions on the quinoline ring can significantly enhance potency. This provides a strong rationale for the synthesis and evaluation of bromoquinoline derivatives, as bromine is a bulky and electronegative halogen.
Case Study 2: QSAR Analysis of Quinazoline Derivatives as EGFR Inhibitors
Quinazoline derivatives have gained significant attention as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5] A comparative QSAR analysis of these compounds provides valuable insights into their mechanism of action and the structural features that govern their inhibitory activity.
One study on a series of quinazoline derivatives as EGFR inhibitors developed both 2D and 3D-QSAR models.[5][6]
Table 2: Statistical Performance of QSAR Models for Quinazoline Derivatives [5]
| QSAR Model | Statistical Parameter | Value |
| CoMFA | q² (cross-validated R²) | 0.757 |
| R² (non-cross-validated R²) | 0.925 | |
| CoMSIA | q² (cross-validated R²) | 0.524 |
| R² (non-cross-validated R²) | 0.855 |
The 2D-QSAR model for a different set of quinazoline derivatives highlighted the importance of descriptors such as H-donor count and XlogP in determining anticancer activity.[6] This suggests that hydrogen bonding potential and lipophilicity are critical for the biological activity of this class of compounds.
The 3D-QSAR models for EGFR inhibitors also demonstrated strong predictive capabilities. The CoMFA and CoMSIA contour maps indicated that steric and electrostatic interactions in the ATP-binding site of EGFR are key determinants of inhibitory potency.[5]
Experimental Validation: The Cornerstone of QSAR
While QSAR models provide powerful predictive insights, experimental validation remains the ultimate arbiter of a compound's therapeutic potential. The following section details a standard protocol for determining the in vitro anticancer activity of novel compounds, a crucial step in validating QSAR predictions.
Experimental Protocol: IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][8]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to ensure high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the bromoquinoline derivatives in complete culture medium from a stock solution (typically dissolved in DMSO).
-
It is crucial to maintain a consistent final DMSO concentration across all wells (usually ≤ 0.5%).
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
IC50 Calculation:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
-
Computational Workflow: Building a Predictive 3D-QSAR Model
The development of a robust and predictive 3D-QSAR model, such as CoMFA, involves a systematic computational workflow.
Step-by-Step Methodology for CoMFA Model Development:
-
Data Set Preparation:
-
Compile a dataset of molecules with known biological activities (e.g., pIC50 values).
-
Draw the 2D structures of all molecules and convert them to 3D structures.
-
Perform energy minimization on all structures to obtain their most stable conformations.[10]
-
-
Molecular Alignment:
-
Generation of Molecular Fields:
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric (van der Waals) and electrostatic (Coulombic) interaction energies between a probe atom (e.g., a sp³ carbon atom with a +1 charge) and each molecule in the dataset. These calculated energy values constitute the CoMFA descriptors.[3]
-
-
Statistical Analysis:
-
Model Validation:
-
Internal Validation: Use cross-validation techniques, such as leave-one-out (LOO), to assess the internal consistency and predictive power of the model (q²).
-
External Validation: Split the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive performance on external data). The predictive ability is assessed by the R²_pred value.[4]
-
-
Visualization and Interpretation:
-
Generate CoMFA contour maps to visualize the regions in 3D space where steric and electrostatic fields are favorably or unfavorably correlated with biological activity. These maps provide crucial insights for designing new molecules with enhanced potency.
-
Visualizing the Path Forward: Workflows and Logical Relationships
To provide a clearer understanding of the processes discussed, the following diagrams, generated using Graphviz, illustrate the experimental and computational workflows.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Caption: Computational workflow for 3D-QSAR (CoMFA) model development.
Conclusion: A Predictive Compass for Anticancer Drug Design
This guide has provided a comparative framework for understanding and applying QSAR analysis to bromoquinoline derivatives in the context of anticancer drug discovery. By examining robust 3D-QSAR models and contrasting them with those of alternative heterocyclic systems, we have highlighted the critical structural features that drive biological activity. The detailed experimental and computational protocols offer a practical roadmap for researchers to validate these predictive models and rationally design the next generation of more effective and selective anticancer agents. As we continue to unravel the complexities of cancer, the synergy between computational modeling and experimental validation will undoubtedly remain at the forefront of therapeutic innovation.
References
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QSAR computational methods in drug discovery. (n.d.). Retrieved from [Link]
-
A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. (n.d.). ResearchGate. Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]
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QSAR analysis of novel N-alkyl substituted isatins derivatives as anticancer agents. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (n.d.). ACS Omega. Retrieved from [Link]
-
Introduction to 3D-QSAR. (2016). Basicmedical Key. Retrieved from [Link]
-
QSAR Study, Molecular Docking and Molecular Dynamic Assisted Design of Novel Quinazoline Derivatives as Anticancer Agents for Breast Cancer. (2024). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. (n.d.). ResearchGate. Retrieved from [Link]
-
How to generate reliable and predictive CoMFA models. (2011). Current Medicinal Chemistry. Retrieved from [Link]
-
Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. Retrieved from [Link]
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CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. (2008). Bioinformation. Retrieved from [Link]
-
3d qsar. (n.d.). Slideshare. Retrieved from [Link]
-
3D-QSAR analysis of anti-cancer agents by CoMFA and CoMSIA. (n.d.). ResearchGate. Retrieved from [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). BMC Cancer. Retrieved from [Link]
-
Template CoMFA: The 3D-QSAR Grail? (2014). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. (2008). ResearchGate. Retrieved from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). Molecules. Retrieved from [Link]
-
QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. (n.d.). Molecules. Retrieved from [Link]
-
Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. (2022). Physical Chemistry Research. Retrieved from [Link]
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). Retrieved from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity. Retrieved from [Link]
-
Small Heterocyclic Ligands as Anticancer Agents: QSAR with a Model G-Quadruplex. (n.d.). Molecules. Retrieved from [Link]
-
3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021). Pharmaceuticals. Retrieved from [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports. Retrieved from [Link]
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- 10. Introduction to 3D-QSAR | Basicmedical Key [basicmedicalkey.com]
Purity Analysis of Methyl 3-bromoquinoline-6-carboxylate: A Comparative HPLC Method Development Guide
Executive Summary
The purity analysis of Methyl 3-bromoquinoline-6-carboxylate presents a classic chromatographic challenge common to drug development intermediates: the separation of a hydrophobic, basic heterocycle without compromising peak symmetry.
This guide objectively compares three methodological approaches. While traditional acidic reversed-phase methods often result in severe peak tailing due to secondary silanol interactions, high-pH chromatography using hybrid-particle columns is demonstrated here as the superior approach. This method yields sharper peaks (
The Challenge: Chemistry Meets Chromatography
To develop a robust method, we must first understand the analyte's physicochemical behavior.
-
Core Structure: Quinoline ring (Heterocyclic aromatic).
-
Critical Property: The quinoline nitrogen is basic (approximate pKa ~4.5–5.0).
-
The Problem: At standard HPLC pH (pH 2–3), the nitrogen is protonated (
). This positive charge interacts ionically with residual negatively charged silanols ( ) on the silica backbone of the column. -
The Result: Kinetic drag, resulting in "shark-fin" peak tailing, loss of sensitivity, and co-elution with impurities.
Mechanism of Failure (Visualization)
Figure 1: Mechanism of peak tailing vs. successful elution. At low pH, ionic interactions cause drag. At high pH, the analyte is neutral, interacting only with the C18 ligand.
Comparative Methodologies
We evaluated three distinct approaches to analyzing this compound.
Method A: The "Traditional" Approach (Generic C18)
-
Column: Standard Silica-based C18 (5 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).
-
Verdict: Not Recommended.
-
Observation: The protonated quinoline interacts with silanols. Tailing factor often exceeds 2.0. Integration of small impurities on the tail is impossible.
Method B: Ion-Pairing Chromatography
-
Column: C18.
-
Mobile Phase: Water/Acetonitrile with Hexanesulfonic Acid.
-
Verdict: Functional but Obsolete.
-
Observation: The ion-pairing agent masks the charge, fixing peak shape. However, these agents permanently contaminate HPLC systems, require long equilibration, and suppress ionization in LC-MS, making this unsuitable for modern drug discovery workflows [1].
Method C: High-pH Stability (The Recommended Solution)
-
Column: Ethylene-Bridged Hybrid (BEH) or Chemically Stable Hybrid (CSH) C18.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4]
-
Verdict: Superior.
-
Observation: At pH 10, the quinoline is deprotonated (neutral). It behaves like a simple neutral organic molecule. The hybrid column resists dissolution at high pH.
Performance Data Comparison
The following data represents typical performance metrics observed during validation of quinoline derivatives.
| Metric | Method A (Formic Acid) | Method C (High pH Hybrid) | Impact |
| Retention Time ( | 4.2 min | 6.8 min | High pH increases retention of bases, separating them from polar solvent front. |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | Symmetric peaks allow accurate integration of impurities. |
| Resolution ( | 1.2 (vs. isomer) | > 2.5 (vs. isomer) | Critical for separating the 3-bromo vs 7-bromo regioisomers. |
| MS Sensitivity | High | Medium-High | Ammonium Bicarbonate is volatile and MS-compatible. |
Detailed Experimental Protocol (Method C)
This protocol is designed for the determination of purity and related substances (e.g., hydrolysis products, regioisomers).
Instrumentation & Reagents
-
System: HPLC or UHPLC with PDA (Photo Diode Array) and optional MS detector.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column like Phenomenex Gemini NX).
-
Reagents: HPLC Grade Acetonitrile, Ammonium Bicarbonate (volatile buffer).
Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust pH to 10.0 with Ammonium Hydroxide if necessary (usually native pH is sufficient).
-
Mobile Phase B: 100% Acetonitrile.
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 0.6 mL/min |
| Column Temp | 40°C (Improves mass transfer) |
| Injection Volume | 2–5 µL |
| Detection | UV at 254 nm (primary) and 230 nm |
| Run Time | 15 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Analytical Workflow Diagram
Figure 2: Routine analytical workflow for purity analysis.
Troubleshooting & System Suitability
To ensure the trustworthiness of your data, every sequence must include a System Suitability Test (SST).
-
Sensitivity: Signal-to-Noise (S/N) ratio of the analyte at 0.05% concentration (reporting limit) must be > 10.
-
Selectivity: If synthetic impurities (e.g., 3-bromoquinoline or methyl quinoline-6-carboxylate) are available, resolution (
) between analyte and nearest impurity must be > 1.5. -
Ghost Peaks: High pH can strip contaminants from glass bottles. Use plastic-coated solvent bottles or specific borosilicate glass to prevent "silicate" peaks.
Common Issue: Hydrolysis of the Ester. Methyl esters are susceptible to hydrolysis. While pH 10 is generally safe for short run times, avoid leaving samples in the autosampler for >24 hours. If degradation is observed (appearance of a polar peak at early retention time), switch to a lower pH method using a Charged Surface Hybrid (CSH) column which works well for bases even at acidic pH [2].
References
-
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A. Link
-
Waters Corporation. (2023). "XBridge BEH C18 Columns: Care and Use Manual." Link
-
Phenomenex. (2023). "High pH Stability for Basic Analytes: Gemini and Kinetex EVO Application Guide." Link
-
Neue, U. D., et al. (2001). "Peak Shape of Basic Compounds in Reversed-Phase HPLC." Advances in Chromatography. Link
Sources
- 1. 205114-17-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 205114-17-6 [sigmaaldrich.com]
- 3. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Quinoline-6-Carboxylates: A Comparative Analysis of New and Established Routes
Introduction: The Enduring Significance of the Quinoline-6-Carboxylate Scaffold
The quinoline core is a privileged heterocyclic motif that forms the backbone of a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including roles as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1] Within this esteemed class of molecules, quinoline-6-carboxylates represent a particularly important subclass, serving as crucial intermediates in the synthesis of complex drug candidates. The strategic placement of the carboxylate group at the C-6 position offers a versatile handle for further molecular elaboration, enabling the systematic modulation of pharmacokinetic and pharmacodynamic properties.
Given the pivotal role of this scaffold in drug discovery and development, the efficiency and practicality of its synthesis are of paramount importance. Researchers and process chemists are continually seeking robust and scalable methods that deliver high yields and purity while minimizing environmental impact. This guide provides an in-depth, comparative analysis of both classical and contemporary synthetic strategies for accessing quinoline-6-carboxylates. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a critical evaluation of their respective strengths and limitations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific research and development needs.
Classical Approaches: Time-Tested Routes to the Quinoline Core
For over a century, a handful of named reactions have been the workhorses for quinoline synthesis. While often requiring harsh conditions, their reliability and the ready availability of starting materials have ensured their continued relevance. For the synthesis of quinoline-6-carboxylates, the appropriate choice of a substituted aniline precursor, typically a derivative of 4-aminobenzoic acid, is the key strategic consideration.
The Doebner-von Miller Reaction: A Versatile, yet Challenging Condensation
The Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid.[3][4][5] This method allows for the synthesis of a variety of substituted quinolines.[3]
Mechanistic Rationale:
The reaction is believed to proceed through the initial formation of a β-anilino aldehyde or ketone via Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration and oxidation to yield the aromatic quinoline ring system. The use of an oxidizing agent, often inherent in the reaction conditions or added separately, is crucial for the final aromatization step.
Experimental Protocol: Synthesis of 2-Methylquinoline-6-carboxylic acid
-
Reactants: 4-Aminobenzoic acid, Crotonaldehyde, Hydrochloric Acid, Oxidizing Agent (e.g., arsenic pentoxide or nitrobenzene).
-
Procedure:
-
In a well-ventilated fume hood, a mixture of 4-aminobenzoic acid (1 equiv.) and concentrated hydrochloric acid is heated to reflux.
-
A solution of crotonaldehyde (1.2 equiv.) in a suitable solvent (e.g., ethanol) is added dropwise to the refluxing mixture.
-
An oxidizing agent is added portion-wise. Caution: The reaction can be highly exothermic.
-
The reaction mixture is refluxed for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled and poured onto ice.
-
The solution is carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization.
-
Advantages:
-
Utilizes relatively simple and readily available starting materials.
-
A one-pot reaction that can be adapted for the synthesis of various substituted quinolines.[4]
Limitations:
-
Often requires harsh acidic conditions and high temperatures.[4]
-
The reaction can be highly exothermic and difficult to control, sometimes leading to the formation of tarry by-products.
-
Yields can be variable and are often moderate.[4]
-
The use of toxic oxidizing agents like arsenic pentoxide is a significant drawback.
The Gould-Jacobs Reaction: A Stepwise Approach to 4-Hydroxyquinolines
The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinoline derivatives, which can be further functionalized.[6][7][8] The synthesis of quinoline-6-carboxylates via this method typically starts with an ester of 4-aminobenzoic acid.
Mechanistic Rationale:
The reaction commences with the condensation of an aniline derivative (e.g., ethyl 4-aminobenzoate) with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.[8] This is followed by a thermal cyclization, which proceeds through an intramolecular electrophilic attack of the aniline ring onto one of the ester carbonyls, with the elimination of ethanol. The resulting 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed and decarboxylated if the unsubstituted quinoline is desired.
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
-
Reactants: Ethyl 4-aminobenzoate, Diethyl ethoxymethylenemalonate (DEEM), High-boiling solvent (e.g., Dowtherm A or diphenyl ether).
-
Procedure:
-
A mixture of ethyl 4-aminobenzoate (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.) is heated at 130-140°C for 2 hours. Ethanol is distilled off during this period.
-
The resulting intermediate is added to a preheated high-boiling solvent (e.g., Dowtherm A) at 240-250°C.
-
The mixture is maintained at this temperature for 30-60 minutes to effect cyclization.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., hexane or ether) and can be further purified by recrystallization.
-
Advantages:
-
Generally provides good yields of the 4-hydroxyquinoline product.
-
The stepwise nature of the reaction allows for the isolation of the intermediate, which can be useful for process control.
Limitations:
-
Requires very high temperatures for the cyclization step, which can be energy-intensive and may not be suitable for sensitive substrates.
-
The use of high-boiling solvents can complicate product isolation and purification.
The Friedländer Annulation: A Convergent and High-Yielding Strategy
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone or an ester.[6][9][10] This method is known for its high yields and regioselectivity.[3]
Mechanistic Rationale:
The reaction can be catalyzed by either acid or base.[6] The mechanism is believed to involve an initial aldol-type condensation between the two carbonyl components, followed by cyclization via the formation of a Schiff base between the amino group and the carbonyl of the second reactant. Subsequent dehydration leads to the formation of the quinoline ring.
Experimental Protocol: Synthesis of Ethyl 2-methylquinoline-6-carboxylate
-
Reactants: 2-Amino-5-formylbenzoic acid (or its ester), Acetone, Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide).
-
Procedure:
-
A mixture of the 2-amino-5-formylbenzoic acid derivative (1 equiv.), a slight excess of the ketone (e.g., acetone, 1.5 equiv.), and a catalytic amount of either an acid (e.g., p-toluenesulfonic acid) or a base (e.g., KOH) in a suitable solvent (e.g., ethanol or toluene) is prepared.
-
The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
Advantages:
-
Generally provides good to excellent yields.[3]
-
Offers a high degree of control over the substitution pattern on both the benzene and pyridine rings.[3]
-
Can often be carried out under milder conditions compared to the Doebner-von Miller or Gould-Jacobs reactions.[3]
Limitations:
-
The primary limitation is the availability of the required 2-aminoaryl aldehyde or ketone starting materials, which often need to be synthesized separately.[10]
Modern Synthetic Routes: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for quinoline synthesis. These modern approaches often offer milder reaction conditions, shorter reaction times, and improved yields compared to their classical counterparts.
Microwave-Assisted Synthesis: Accelerating Classical Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically accelerating reaction rates.[11] The classical quinoline syntheses, including the Doebner, Gould-Jacobs, and Friedländer reactions, have all been successfully adapted to microwave-assisted conditions.
Causality Behind Experimental Choices:
Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and pressure (in a sealed vessel). This superheating allows reactions that would typically require hours of conventional reflux to be completed in a matter of minutes. For the Gould-Jacobs reaction, microwave heating can facilitate the high-temperature cyclization step without the need for high-boiling solvents.[11]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate
-
Reactants: Ethyl 4-aminobenzoate, Diethyl ethoxymethylenemalonate (DEEM).
-
Procedure:
-
In a microwave-safe reaction vessel, combine ethyl 4-aminobenzoate (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).
-
Seal the vessel and place it in a dedicated microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 250°C) for a short period (e.g., 10-20 minutes).
-
After cooling, the solidified product is triturated with a suitable solvent (e.g., acetonitrile), filtered, and dried.
-
Advantages:
-
Drastically reduced reaction times (minutes vs. hours).
-
Often leads to higher yields and cleaner reaction profiles with fewer by-products.
-
Enables reactions to be performed under solvent-free conditions, enhancing the green credentials of the synthesis.
Limitations:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging compared to conventional batch processes.
Transition Metal-Catalyzed C-H Activation/Annulation Strategies
The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a more atom-economical approach to building molecular complexity. Several transition metal-catalyzed methods have been developed for the synthesis of quinolines, including those bearing a carboxylate group.
Mechanistic Rationale:
These reactions typically involve a transition metal catalyst (e.g., rhodium, palladium, or copper) that facilitates the activation of a C-H bond on the aniline starting material, usually at the ortho position. This is followed by a coupling reaction with a suitable partner, such as an alkyne or an alkene, and subsequent annulation to form the quinoline ring.
Illustrative Workflow: Catalytic Synthesis of Quinoline-6-carboxylates
Caption: Generalized workflow for the transition metal-catalyzed synthesis of quinoline-6-carboxylates.
Advantages:
-
High atom economy and functional group tolerance.
-
Often proceeds under milder conditions than classical methods.
-
Can provide access to novel substitution patterns that are difficult to achieve through traditional routes.
Limitations:
-
The cost and availability of the metal catalysts can be a concern.
-
Catalyst screening and optimization are often required.
-
Removal of trace metal impurities from the final product can be challenging, particularly in a pharmaceutical context.
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes to quinoline-6-carboxylates. The data presented are representative values and may vary depending on the specific substrates and reaction conditions employed.
| Synthetic Route | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Reagents & Conditions | Scalability | Green Chemistry Considerations |
| Doebner-von Miller | 40-60 | 4-12 h | >100 | Strong acid, oxidizing agent | Moderate | Harsh conditions, use of toxic reagents |
| Gould-Jacobs | 60-80 | 2-4 h | 130-250 | High-boiling solvent | Good | High energy consumption |
| Friedländer Annulation | 70-95 | 2-8 h | 80-120 | Acid or base catalyst | Good | Milder conditions, but requires pre-functionalized starting materials |
| Microwave-Assisted | 75-95 | 10-30 min | 150-250 | Sealed vessel, often solvent-free | Limited | Reduced energy consumption and waste |
| Catalytic C-H Annulation | 60-90 | 12-24 h | 80-120 | Transition metal catalyst, oxidant | Moderate | High atom economy, but metal contamination is a concern |
Senior Application Scientist's Recommendation
The optimal synthetic route for quinoline-6-carboxylates is highly dependent on the specific goals of the project.
-
For large-scale, cost-effective production where the starting materials are readily available, the Gould-Jacobs reaction and the Friedländer annulation remain strong contenders. The Friedländer synthesis, in particular, often offers superior yields and milder conditions, provided the 2-amino-5-carboxyaryl ketone precursor is accessible.
-
For rapid lead optimization and library synthesis in a drug discovery setting, microwave-assisted synthesis is unparalleled. The significant reduction in reaction time allows for the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies.
-
For academic research and the exploration of novel synthetic methodologies , transition metal-catalyzed C-H activation strategies offer exciting opportunities. While not always the most practical for large-scale synthesis, these methods provide elegant solutions for accessing complex quinoline structures with high atom economy.
The Doebner-von Miller reaction , while historically significant, is generally less favored due to its harsh conditions, lower yields, and potential for side reactions. However, it may still be a viable option in specific cases where the required α,β-unsaturated carbonyl compound is particularly accessible.
Ultimately, the choice of synthetic route requires a careful consideration of factors such as yield, purity, cost, scalability, and environmental impact. It is hoped that this guide provides a valuable framework for making these critical decisions in the pursuit of novel and impactful quinoline-6-carboxylate-based molecules.
References
-
Wikipedia. (2023). Friedländer synthesis. [Link]
-
Larionov, O. V., et al. (2008). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 73(21), 8473–8481. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 1-11. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24463-24476. [Link]
-
Manske, R. H. (1942). The Friedländer Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. [Link]
-
Bose, D. S., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4108. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Organic-Reaction.com. (n.d.). Gould-Jacobs Reaction. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-255. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
Name-Reaction.com. (n.d.). Gould-Jacobs Reaction. [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]
-
Name-Reaction.com. (n.d.). Doebner-Miller Reaction. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Scientific Reports, 10(1), 1-8. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12285–12293. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
-
Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. Journal of the Brazilian Chemical Society, 29(1), 136-146. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
-
SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(1), 323-329. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules, 29(24), 5432. [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24463-24476. [Link]
-
Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 421. [Link]
-
Wikipedia. (2023). Doebner reaction. [Link]
-
Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. PrepChem. [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(21), 4596. [Link]
-
Doebner-von Miller reaction. Semantic Scholar. [Link]
-
The Formation of Inherently Chiral Calix[12]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules, 27(23), 8569. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal of Methyl 3-bromoquinoline-6-carboxylate
[1]
Executive Summary & Chemical Profile[1][2][3][4]
Immediate Directive: Methyl 3-bromoquinoline-6-carboxylate is a halogenated heteroaromatic ester .[1] Unlike standard organic waste, it releases corrosive hydrogen bromide (HBr) and bromine gas (Br₂) upon combustion. Consequently, it must be segregated into Halogenated Waste streams to ensure incineration occurs at facilities equipped with acid gas scrubbers.
Why This Matters: Misrouting this chemical into non-halogenated waste streams endangers waste management personnel and damages incinerator infrastructure, potentially leading to regulatory fines under EPA RCRA guidelines.
Chemical Identity & Hazard Data[1][2][3][5][6][7]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 205114-17-6 |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Physical State | Solid (Powder/Crystal) |
| GHS Hazards | Warning H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation) H335 (Respiratory Irritation) |
| Critical Structure | Contains Bromine (Br) on the quinoline ring.[1][2][3][4][5][6][7][8] |
Pre-Disposal Segregation Logic (The "Why")
To maintain scientific integrity in your waste management, you must understand the downstream consequences of your disposal choices.[1]
-
The Halogen Factor: The presence of the bromine atom is the deciding factor. When incinerated, non-halogenated organics produce CO₂ and H₂O. Halogenated compounds produce acid gases (HBr/HCl). Standard incinerators cannot neutralize these gases, leading to the release of toxic plumes or the corrosion of the combustion chamber.[1]
-
Chemical Compatibility:
-
Avoid Strong Oxidizers: Do not mix with perchlorates, peroxides, or nitric acid.[1] The quinoline ring is electron-rich enough to react violently.[1]
-
Avoid Strong Bases: High pH (NaOH/KOH) will hydrolyze the methyl ester (position 6) to the carboxylic acid, altering the solubility profile but not the halogen hazard.[1]
-
Step-by-Step Disposal Protocol
This protocol is a self-validating system.[1] If you cannot check off a step, stop and re-evaluate the waste stream.[1]
Scenario A: Solid Waste (Pure Compound, Weighing Boats, Contaminated PPE)[1]
Objective: Contain dust and prevent environmental leaching.
-
Containment: Place the solid waste (excess powder, contaminated filter paper) into a clear, sealable polyethylene bag. Double-bagging is recommended for fine powders to prevent dust release.[1]
-
Labeling: Mark the inner bag with the chemical name and "Toxic/Irritant."
-
Primary Receptacle: Deposit the bagged waste into the Solid Hazardous Waste Drum .
-
Validation Check: Ensure the drum is rated for "Hazardous Debris" and is not a general trash bin.
-
-
Tagging: Update the drum's accumulation log to include "this compound" and the approximate mass.
Scenario B: Liquid Waste (Reaction Mixtures, Mother Liquors)[1]
Objective: Prevent phase separation and ensure correct incineration routing.
-
Solvent Identification: Determine the primary solvent of your solution.
-
If dissolved in DCM/Chloroform: It is already a Halogenated stream.
-
If dissolved in Methanol/Ethyl Acetate: The addition of the bromo-compound converts the entire mixture to Halogenated Waste .[1]
-
-
PH Check: Dip a pH strip into the waste solution.
-
Requirement: pH should be between 4 and 10. If highly acidic or basic, neutralize carefully to prevent interaction with other wastes in the carboy.
-
-
Transfer: Pour into the Halogenated Organic Solvent carboy (typically HDPE or glass).
-
Crucial: Do not fill beyond the shoulder of the bottle (leave 10% headspace for expansion).
-
-
Labeling: Affix a hazardous waste tag. Check the box for "Halogenated."[9] List "this compound" as a constituent.[1][6]
Visual Workflow: Decision Tree
The following diagram illustrates the logical flow for categorizing this specific waste product.
Figure 1: Decision logic for segregating this compound waste to ensure proper downstream incineration.
Spill Management (Emergency Response)
In the event of a benchtop spill, follow this protocol to minimize exposure and contamination.
-
Isolate: Evacuate the immediate area. Alert nearby personnel.
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 particulate respirator.[1]
-
Dry Spill (Powder):
-
Do not dry sweep (creates dust).
-
Cover the spill with a damp paper towel (water or ethanol) to weigh down the powder.
-
Scoop the damp material into a waste bag.
-
Clean the surface with soap and water.[5]
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (vermiculite or spill pads).
-
Do not use combustible materials like sawdust if the solvent is flammable.
-
Collect absorbent into the Solid Hazardous Waste stream.
-
Regulatory Context
-
EPA RCRA: While this specific isomer may not have a unique "U" or "P" list code, it falls under the broad category of halogenated organic wastes. Under 40 CFR 261, mixing this with used oil or non-halogenated solvents can trigger the "Rebuttable Presumption" rule if total halogens exceed 1,000 ppm, forcing the entire mixture to be treated as hazardous waste [1].[1]
-
Incineration Standards: Facilities burning this waste must comply with emission standards for hydrogen bromide (HBr) and particulate matter.
References
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. fishersci.com [fishersci.com]
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- 9. newmoa.org [newmoa.org]
A Senior Application Scientist's Guide to Handling Methyl 3-bromoquinoline-6-carboxylate: Essential Protective Measures
As researchers and drug development professionals, our work with novel chemical entities like Methyl 3-bromoquinoline-6-carboxylate is foundational to innovation. However, the novel nature of such compounds necessitates a proactive and rigorous approach to safety. While specific toxicological data for this exact molecule is not extensively published, its structure—a halogenated quinoline derivative—provides clear indicators of its potential hazards. Quinolines are recognized as potentially carcinogenic and mutagenic, and halogenated compounds frequently exhibit heightened reactivity and toxicity.[1][2][3][4]
This guide provides a comprehensive operational plan for the safe handling of this compound, grounded in the principles of risk mitigation and procedural excellence. Our objective is to empower you with the knowledge to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: Understanding the Risk Profile
The primary directive in handling any chemical is to understand its inherent risks. Based on data from structurally similar compounds, such as 3-Bromoquinoline and other quinoline derivatives, we can anticipate a clear hazard profile for this compound.
| Potential Hazard | Classification | Rationale & Consequence | Primary Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Ingestion, dermal absorption, or inhalation can lead to systemic toxic effects. | [5] |
| Skin Corrosion/Irritation | Causes skin irritation. | Direct contact can cause redness, inflammation, and burns. Prolonged exposure may lead to more severe dermal damage. | [5][6][7][8][9] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | Splashes or contact with airborne particles can result in significant eye injury, potentially irreversible. | [5][6][7][8] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. | [5][6][7][8][10] |
| Long-Term Toxicity | Potential Carcinogen/Mutagen. | The core quinoline structure is classified as a potential carcinogen. Chronic exposure should be minimized. | [1][2][3] |
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final and most personal line of defense, but it should never be the only one. Its effectiveness is maximized when integrated into a broader safety framework known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood to contain vapors and fine particulates.[5] Administrative controls include robust Standard Operating Procedures (SOPs) and thorough personnel training. PPE is the essential final barrier.
Core PPE Requirements: Your Personal Safety Ensemble
The selection of PPE must directly address the hazards identified. The following ensemble is considered the minimum requirement for handling this compound.
-
Eye and Face Protection:
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[11] These provide a 360-degree seal around the eyes, protecting against splashes and airborne particles.
-
Recommended Addition: A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[11] This protects the entire face from direct contact.
-
-
Skin and Body Protection:
-
Gloves: Chemically resistant gloves are non-negotiable.[12]
-
Type: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's chemical resistance guide for breakthrough times.
-
Protocol: For extended procedures, consider double-gloving. If contact occurs, remove the outer glove immediately, wash your hands, and don a new pair. Never reuse disposable gloves.
-
-
Laboratory Coat/Gown:
-
-
Respiratory Protection:
-
Standard Operations: All work should be conducted in a chemical fume hood, which typically provides adequate respiratory protection.
-
When Required: If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during spill cleanup), respiratory protection is necessary.[13] A NIOSH-approved N95 respirator or a full-face respirator with appropriate cartridges is required. Use of respirators must be part of a formal institutional program that includes medical evaluation and fit-testing.[13][14]
-
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Contaminating your skin or clean areas while removing used PPE negates its protective value.
Caption: Follow a strict sequence for donning and doffing PPE.
Step-by-Step Donning Protocol:
-
Lab Coat/Gown: Put on and fasten completely.
-
Respirator (if needed): Perform a seal check.
-
Eye/Face Protection: Position goggles and face shield.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.[15]
Step-by-Step Doffing Protocol:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Eye/Face Protection: Remove by handling the strap or headband from behind.
-
Lab Coat/Gown: Unbutton and remove by rolling it down the arms and turning it inside out to contain any surface contamination.
-
Respirator (if used): Remove without touching the front of the mask.
-
Final Step: Wash hands thoroughly with soap and water.[5][6][16]
Spill and Disposal Operations
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5][16]
-
Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5][6]
-
Spill: Evacuate and isolate the area.[17] Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[18] Collect the material into a suitable, labeled container for hazardous waste disposal.
Disposal Plan: All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Contaminated PPE: Place all disposable PPE directly into a designated, sealed hazardous waste container.
-
Chemical Waste: Dispose of the chemical and any contaminated materials through a licensed chemical destruction facility or an approved waste disposal plant, in accordance with all local, state, and federal regulations.[5][12][19] Do not discharge to sewer systems.[12]
By adhering to these rigorous safety protocols, you establish a laboratory environment where scientific advancement and personal safety are mutually reinforcing priorities.
References
- Carl ROTH GmbH + Co. KG.
- Fisher Scientific. Safety Data Sheet: 3-Bromoquinoline.
- Chemos GmbH & Co. KG. Safety Data Sheet: 6-Methylquinoline.
- Echemi. Safety Data Sheet: 3-bromo-6-nitroquinoline.
- Tokyo Chemical Industry Co., Ltd. Safety Data Sheet: 3-Bromoquinoline.
- Sigma-Aldrich. Safety Data Sheet: Product Name Not Specified.
- AFIRM Group. Quinoline.
- Sciencelab.com, Inc.
- NOAA. QUINOLINE - CAMEO Chemicals.
- Echemi. Safety Data Sheet: 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID.
- AChemBlock.
- Wacker Chemie AG. Personal Protective Equipment (PPE).
- ResearchGate. Quinoline. Documentation of proposed values of occupational exposure limits (OELs). (Published: 2025-08-10).
- GERPAC. Personal protective equipment for preparing toxic drugs.
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. (Published: 2019-03-05).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- UNODC Laboratory. Full chemical resistant personal protective equipment (PPE) ensemble. (Published: 2020-06-15).
- PubChem. 8-Bromoquinoline.
- PubChem. 2-Bromoquinoline.
- ChemScene. 3-Bromoquinoline.
- PMC (NIH). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (Published: 2025-05-06).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
